molecular formula C13H9ClN4S B15563277 BAY 249716

BAY 249716

Cat. No.: B15563277
M. Wt: 288.76 g/mol
InChI Key: XIMLXPRKZACEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY 249716 is a useful research compound. Its molecular formula is C13H9ClN4S and its molecular weight is 288.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H9ClN4S

Molecular Weight

288.76 g/mol

IUPAC Name

N-(5-chloro-2-pyridinyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C13H9ClN4S/c14-9-4-5-12(16-7-9)18-13-17-11(8-19-13)10-3-1-2-6-15-10/h1-8H,(H,16,17,18)

InChI Key

XIMLXPRKZACEAD-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of BAY 249716: A Modulator of Mutant p53 Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY 249716 is a novel small molecule that has demonstrated a unique mechanism of action centered on the modulation of mutant p53 protein condensation. By directly interacting with and stabilizing various forms of the p53 tumor suppressor protein, this compound presents a promising therapeutic strategy for cancers harboring p53 mutations. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and processes involved.

Core Mechanism of Action: Stabilization of Wild-Type and Mutant p53

The primary mechanism of action of this compound is its ability to directly bind to and stabilize both wild-type (WT) and mutant forms of the p53 protein. This stabilization effect has been quantified through nano-differential scanning fluorimetry (nano-DSF), which measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm (ΔTm) indicates enhanced protein stability.

A key study by Lemos et al. in 2020 demonstrated that this compound significantly stabilizes the DNA binding domain of wild-type p53 and the common structural mutants p53 R175H and p53 Y220C.[1] Unlike some other p53-targeting compounds, this compound does not form covalent bonds with the p53 protein.[1]

Quantitative Data: p53 Stabilization by this compound

The following table summarizes the thermal shift (ΔTm) induced by this compound on different p53 variants as determined by nano-DSF.[1]

p53 VariantBasal Tm (°C)ΔTm with this compound (°C)
p53 WT41.6 ± 0.01+1.5
p53 R175H35.0 ± 0.086+2.5
p53 Y220C34.7 ± 0.02+3.2

Modulation of Mutant p53 Condensation

Structural mutations in p53 can lead to its misfolding and subsequent aggregation into condensates within the cell nucleus. These condensates are associated with a loss of tumor suppressor function and a gain of oncogenic functions. This compound has been shown to modulate this process.

In cells expressing structural mutant p53 (e.g., p53 Y220C), this compound leads to the dissolution of these mutant p53 condensates.[1] Conversely, in cells with a DNA-binding mutant of p53 (p53 R273H), the compound was observed to induce the formation of p53 condensates.[1] This differential activity highlights the compound's ability to specifically influence the condensation behavior of different p53 mutants.

BAY_249716_p53_Condensation_Modulation cluster_Structural_Mutant Structural Mutant p53 (e.g., Y220C) cluster_DNA_Binding_Mutant DNA-Binding Mutant p53 (e.g., R273H) Mutant p53 Condensates Mutant p53 Condensates Dissolution Dissolution Mutant p53 Condensates->Dissolution Soluble Mutant p53 Soluble Mutant p53 Condensate Formation Condensate Formation Soluble Mutant p53->Condensate Formation This compound This compound This compound->Mutant p53 Condensates Induces This compound->Soluble Mutant p53 Induces

Modulation of p53 Condensation by this compound.

Reactivation of p53 Transcriptional Activity

While this compound's primary effect is on p53 condensation, it has also been shown to activate p53 reporter genes, suggesting a degree of reactivation of p53's transcriptional function. This effect was observed in cells with wild-type p53 (U2OS) and, to a lesser extent, in cells with mutant p53.[1]

The reactivation of p53 signaling can lead to the transcription of target genes involved in critical cellular processes such as cell cycle arrest and apoptosis.

p53_Signaling_Pathway This compound This compound Stabilized p53 Stabilized p53 This compound->Stabilized p53 Leads to p53 Target Genes p53 Target Genes Stabilized p53->p53 Target Genes Activates Transcription of Cell Cycle Arrest Cell Cycle Arrest p53 Target Genes->Cell Cycle Arrest Apoptosis Apoptosis p53 Target Genes->Apoptosis

Reactivation of the p53 Signaling Pathway by this compound.

Anti-Proliferative Activity

Consistent with its mechanism of action on the p53 pathway, this compound exhibits anti-proliferative activity in various cancer cell lines with different p53 mutation statuses.[2] The half-maximal inhibitory concentration (IC50) values are reported to be in the low micromolar range.[2]

Specific IC50 values for this compound in a panel of cancer cell lines have not been publicly disclosed in the reviewed literature.

Experimental Protocols

Nano-Differential Scanning Fluorimetry (nano-DSF) for p53 Stabilization

Objective: To determine the thermal stability of p53 variants in the presence of this compound.

Methodology:

  • Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C) were used.

  • Sample Preparation: The p53 protein variants were incubated with this compound at a specified concentration (e.g., 10-fold molar excess) in a suitable buffer (e.g., phosphate-buffered saline). A control sample with DMSO (vehicle) was prepared in parallel.

  • Instrumentation: A Prometheus NT.48 or similar nano-DSF instrument was used.

  • Measurement: Capillaries were loaded with the protein-compound mixtures. A thermal ramp from 20°C to 95°C at a heating rate of 1°C/min was applied.

  • Data Analysis: The intrinsic tryptophan fluorescence at 330 nm and 350 nm was measured. The ratio of the fluorescence intensities (F350/F330) was plotted against temperature. The melting temperature (Tm) was determined from the first derivative of this curve. The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the control from the Tm of the this compound-treated sample.

nanoDSF_Workflow cluster_Preparation Sample Preparation cluster_Measurement nano-DSF Measurement cluster_Analysis Data Analysis Protein p53 Variant Incubation Incubate Protein + Compound Protein->Incubation Compound This compound Compound->Incubation Load Load Capillaries Incubation->Load Heat Apply Thermal Ramp Load->Heat Fluorescence Measure Tryptophan Fluorescence Heat->Fluorescence Ratio Calculate F350/F330 Ratio Fluorescence->Ratio Plot Plot Ratio vs. Temperature Ratio->Plot Tm Determine Tm Plot->Tm DeltaTm Calculate ΔTm Tm->DeltaTm

Experimental Workflow for nano-DSF Analysis.
p53 Reporter Assay

Objective: To assess the ability of this compound to activate p53-mediated transcription.

Methodology:

  • Cell Culture: Cancer cell lines with different p53 statuses (e.g., U2OS with p53 WT, and various mutant p53 lines) were used.

  • Transfection: Cells were transiently or stably transfected with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Compound Treatment: Transfected cells were treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Lysis and Measurement: Cells were lysed, and the reporter gene activity (e.g., luminescence for luciferase) was measured using a plate reader.

  • Data Analysis: The reporter activity was normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The fold activation relative to the vehicle control was calculated.

Additional Antitubercular Activity

It is noteworthy that this compound has also been reported to possess antitubercular activity, with an IC90 of less than 0.10 μg/mL for Mycobacterium tuberculosis.[3] The mechanism of this activity is distinct from its p53-modulating effects and is not the focus of this guide.

Conclusion and Future Directions

This compound represents a promising therapeutic agent with a novel mechanism of action targeting the condensation of mutant p53. Its ability to stabilize various p53 forms and modulate their aggregation provides a new avenue for cancer therapy, particularly for tumors with p53 mutations that are currently difficult to treat.

Further research is warranted to:

  • Elucidate the precise downstream effects of this compound on p53 target gene expression and the subsequent impact on cell cycle and apoptosis.

  • Determine the full spectrum of its anti-proliferative activity across a wider range of cancer cell lines.

  • Investigate the in vivo efficacy and safety of this compound in preclinical cancer models.

  • Explore the potential for combination therapies with other anticancer agents.

Currently, there is no publicly available information on the clinical trial status of this compound. Continued investigation into its mechanism and therapeutic potential will be crucial for its potential translation to the clinic.

References

The Core of p53 Stabilization: A Technical Guide to BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity, earning it the title of "guardian of the genome." In response to cellular stress, such as DNA damage, p53 is stabilized and activated, leading to cell cycle arrest, apoptosis, or senescence. However, in over half of all human cancers, the TP53 gene is mutated, abrogating its tumor-suppressive functions. In many other cancers, wild-type p53 is functionally inactivated through overexpression of its negative regulators, such as HDM2 (also known as MDM2).[1][2][3][4][5]

The restoration of p53 function represents a promising therapeutic strategy in oncology. One approach is the direct stabilization of mutant p53 proteins, restoring their native conformation and tumor-suppressive activities. BAY 249716 is a novel small molecule identified as a modulator of mutant p53, demonstrating the ability to directly interact with and stabilize both wild-type and various mutant p53 proteins.[6][7] This technical guide provides an in-depth overview of the core mechanism of this compound-mediated p53 stabilization, presenting key preclinical data, experimental methodologies, and visual representations of the underlying pathways.

Core Mechanism of Action: Direct p53 Stabilization

This compound acts as a direct modulator of p53, influencing its condensation behavior and enhancing its thermal stability.[6] Unlike inhibitors that target the p53-HDM2 interaction, this compound's primary mechanism involves binding to the p53 protein itself. This direct interaction has been shown to be significant for wild-type p53 (p53WT) as well as common structural mutants like p53R175H and p53Y220C.[6][7]

The stabilization of these p53 variants by this compound suggests a potential therapeutic avenue for cancers harboring these specific mutations. By restoring a more stable conformation to the mutant p53 protein, it is hypothesized that its normal tumor-suppressive functions can be at least partially rescued.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Thermal Stabilization of p53 Variants by this compound

p53 VariantMelting Temperature (Tm) without this compound (°C)Observation with this compound
p53WT41.6 ± 0.01Significant stabilization
p53R175H35.0 ± 0.086Significant stabilization
p53Y220C34.7 ± 0.02Significant stabilization

Data extracted from a study on small molecules modulating mutant p53 condensation.[6]

Table 2: Anti-proliferative Activity of this compound

Cell Line p53 StatusActivity
Various p53 mutation statusesLow-micromolar IC50 values

Data from Probechem Biochemicals product information.[7]

Key Experimental Protocols

Nano-Differential Scanning Fluorimetry (nano-DSF)

This technique was employed to assess the direct interaction and stabilizing effect of this compound on p53 proteins.[6]

Objective: To determine the melting temperature (Tm) of p53 variants in the presence and absence of this compound. An increase in Tm upon compound binding indicates stabilization of the protein.

Methodology:

  • Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.

  • Sample Preparation: The p53 protein was incubated with either this compound or a vehicle control (DMSO).

  • Thermal Denaturation: The samples were subjected to a linear thermal ramp in a nano-DSF instrument.

  • Data Acquisition: The intrinsic tryptophan fluorescence of the p53 protein was monitored as a function of temperature. As the protein unfolds, the tryptophan residues are exposed to a more polar environment, causing a change in their fluorescence emission.

  • Data Analysis: The melting temperature (Tm), the point at which 50% of the protein is unfolded, was calculated from the resulting denaturation curve. A significant shift in Tm to a higher temperature in the presence of this compound indicates a stabilizing interaction.

Cell Viability and Anti-proliferative Assays

These assays were used to evaluate the effect of this compound on the growth of cancer cell lines with different p53 mutation statuses.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines with known p53 status (e.g., wild-type, R175H mutant, Y220C mutant) were cultured under standard conditions.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability was measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. These assays quantify the number of viable cells.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, was calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

Signaling and Experimental Workflow Diagrams

BAY249716_Mechanism_of_Action This compound Mechanism of Action cluster_cellular_environment Cellular Environment p53_mutant Mutant p53 (Unstable) p53_stabilized_mutant Stabilized Mutant p53 p53_mutant->p53_stabilized_mutant Stabilization p53_wt Wild-Type p53 (Inactive) p53_stabilized_wt Stabilized Wild-Type p53 p53_wt->p53_stabilized_wt Stabilization BAY249716 This compound BAY249716->p53_mutant Direct Binding BAY249716->p53_wt Direct Binding downstream_effects Tumor Suppressive Functions Restored (Cell Cycle Arrest, Apoptosis) p53_stabilized_mutant->downstream_effects p53_stabilized_wt->downstream_effects

Caption: Mechanism of this compound-mediated p53 stabilization.

Experimental_Workflow_nanoDSF nano-DSF Experimental Workflow start Start protein_prep Prepare Recombinant p53 Variants (WT, R175H, Y220C) start->protein_prep sample_prep Incubate p53 with This compound or Vehicle protein_prep->sample_prep thermal_ramp Apply Linear Thermal Ramp sample_prep->thermal_ramp data_acq Monitor Intrinsic Tryptophan Fluorescence thermal_ramp->data_acq data_analysis Calculate Melting Temperature (Tm) data_acq->data_analysis end End data_analysis->end

Caption: Workflow for nano-DSF to assess p53 stabilization.

Experimental_Workflow_Cell_Viability Cell Viability Assay Workflow start Start cell_culture Culture Cancer Cell Lines (Varying p53 Status) start->cell_culture compound_treatment Treat Cells with This compound (Dose-Response) cell_culture->compound_treatment incubation Incubate for 72 hours compound_treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Calculate IC50 Value viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for determining the anti-proliferative activity.

Conclusion

This compound represents a promising small molecule in the field of p53-targeted cancer therapy. Its mechanism of direct stabilization of both wild-type and mutant p53 proteins offers a novel therapeutic strategy. The preclinical data, although limited in the public domain, suggests a potent anti-proliferative effect in cancer cells with various p53 mutations. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of this and similar p53-stabilizing compounds.

References

BAY 249716: A Technical Guide to the Modulation of Mutant p53 Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a dysfunctional mutant p53 (mutp53) protein. Beyond a simple loss of function, many mutp53 variants acquire new oncogenic activities, a phenomenon known as gain-of-function (GOF). A key aspect of mutp53 pathology is its propensity to misfold and form condensates or aggregates within the cell nucleus. This process of liquid-liquid phase separation (LLPS) is increasingly recognized as a crucial step preceding the formation of solid, amyloid-like aggregates that sequester other tumor suppressors and drive oncogenic programs. BAY 249716 is a novel small molecule that has been identified as a modulator of mutp53 condensation. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Challenge of Mutant p53 in Oncology

Wild-type p53 is a transcription factor that, in response to cellular stress, orchestrates a range of anti-proliferative responses. The majority of cancer-associated TP53 mutations are missense mutations, resulting in the production of full-length p53 protein with a single amino acid substitution. These mutations can be broadly categorized into two groups:

  • Structural Mutants: These mutations, such as R175H and Y220C, destabilize the protein's structure, leading to misfolding and a tendency to aggregate.[1]

  • DNA-Contact Mutants: These mutations, such as R273H, occur at residues directly involved in DNA binding, abrogating the protein's ability to transactivate its target genes.

The accumulation of mutp53 is a hallmark of many cancers and is associated with poor prognosis. The GOF activities of mutp53 are diverse and contribute to various aspects of tumorigenesis, including increased proliferation, invasion, and chemoresistance. The formation of mutp53 condensates is a critical aspect of its GOF, as these structures can act as scaffolds to sequester and inactivate other tumor-suppressive proteins, including other p53 family members like p63 and p73.

This compound: A Modulator of Mutant p53 Condensation

This compound is a small molecule that has been shown to directly interact with and modulate the condensation state of mutp53.[1] It belongs to a class of aminothiazoles and has demonstrated a differential effect on structural and DNA-contact mutp53 variants.

Mechanism of Action

This compound has been shown to stabilize the conformation of both wild-type and mutant p53 proteins.[1] This stabilization is thought to be the primary mechanism through which it modulates p53 condensation.

  • For Structural Mutants (e.g., p53R175H, p53Y220C): this compound leads to the dissolution of pre-formed fluorescently tagged mutp53 condensates in the nucleus of living cells. By stabilizing the protein, it is hypothesized to shift the equilibrium away from the aggregated state towards a more soluble, monomeric, or small oligomeric form.[1]

  • For DNA-Contact Mutants (e.g., p53R273H): In contrast to its effect on structural mutants, this compound induces the formation of condensates of fluorescently tagged DNA-contact mutp53.[1] The precise mechanism for this differential effect is still under investigation but may relate to the stabilization of a conformation that, while not conducive to aggregation in structural mutants, promotes self-association in DNA-contact mutants.

It is important to note that while this compound modulates mutp53 condensation, it does not appear to reactivate the transcriptional function of mutp53.[1]

Chemical Structure
  • Molecular Formula: C₁₃H₉ClN₄S

  • Molecular Weight: 288.75 g/mol

  • CAS Number: 696628-24-7

Quantitative Data

The following tables summarize the key quantitative findings regarding the activity of this compound.

Table 1: Thermal Stabilization of p53 Variants by this compound

p53 VariantMelting Temperature (Tm) without this compound (°C)Change in Tm with this compound (°C)
p53WT41.6 ± 0.01Significant Stabilization
p53R175H35.0 ± 0.086Significant Stabilization
p53Y220C34.7 ± 0.02Significant Stabilization

Data adapted from Lemos et al., 2020.[1]

Table 2: Effect of this compound on Mutant p53 Condensates in Live Cells

Mutant p53 VariantCellular LocalizationEffect of this compound
tagRFP-p53R175HNuclear CondensatesDissolution of Condensates
tagRFP-p53Y220CNuclear CondensatesDissolution of Condensates
tagRFP-p53R273HDiffuse NuclearInduction of Condensates

Data adapted from Lemos et al., 2020.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on mutant p53 condensation.

Live-Cell Imaging of Mutant p53 Condensation

Objective: To visualize the formation and dissolution of mutant p53 condensates in real-time in living cancer cells upon treatment with this compound.

Materials:

  • Human cancer cell line with a specific p53 mutation (e.g., H1299, p53-null, for transfection)

  • Expression vector for fluorescently tagged mutant p53 (e.g., ptagRFP-N-p53R175H)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

  • Glass-bottom imaging dishes

  • Confocal microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed H1299 cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Transfection: Transfect the cells with the fluorescently tagged mutant p53 expression vector according to the manufacturer's protocol for the chosen transfection reagent.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for expression of the fluorescently tagged protein and formation of condensates (for structural mutants).

  • Microscopy Setup: Place the imaging dish on the stage of the confocal microscope within the live-cell imaging chamber. Allow the cells to acclimatize for at least 30 minutes.

  • Pre-treatment Imaging: Identify cells expressing the fluorescently tagged mutant p53 and exhibiting the desired phenotype (e.g., nuclear condensates for p53R175H). Acquire baseline images (z-stacks are recommended to capture the full volume of the nucleus).

  • Compound Addition: Carefully add this compound (final concentration, e.g., 10 µM) or vehicle control to the imaging dish.

  • Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 5-15 minutes for a duration of several hours to observe the dynamic changes in condensate formation or dissolution.

  • Image Analysis: Quantify the number, size, and intensity of fluorescent condensates over time using image analysis software (e.g., ImageJ/Fiji).

Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To determine the effect of this compound on the thermal stability of purified wild-type and mutant p53 proteins.

Materials:

  • Purified recombinant p53 protein (wild-type and mutants)

  • SYPRO Orange dye

  • Real-time PCR instrument capable of performing a thermal melt

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified p53 protein (final concentration, e.g., 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound (at various concentrations) or vehicle control. Ensure the final concentration of DMSO is consistent across all wells and is low enough not to interfere with the assay (e.g., <1%).

  • Thermal Melt: Place the plate in the real-time PCR instrument. Program the instrument to gradually increase the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Measurement: Set the instrument to measure the fluorescence of the SYPRO Orange dye at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This corresponds to the inflection point of the sigmoidal melting curve or the peak of the first derivative of the curve. Calculate the change in Tm (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound-treated sample.

p53 Transcriptional Activity Reporter Assay

Objective: To assess whether this compound can restore the transcriptional activity of mutant p53.

Materials:

  • Human cancer cell line with a specific p53 mutation (e.g., H1299 cells stably expressing a mutant p53)

  • p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

  • Control luciferase reporter plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

  • This compound stock solution (in DMSO)

  • Positive control (e.g., a known p53 reactivator)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Seed the mutant p53-expressing cells into a 96-well plate.

  • Co-transfection: Co-transfect the cells with the p53-responsive luciferase reporter plasmid and the control Renilla luciferase plasmid.

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment: Treat the cells with a dilution series of this compound, the positive control, or the vehicle control.

  • Incubation: Incubate for an additional 24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in the this compound-treated wells to the vehicle control to determine if there is any induction of p53-dependent transcription.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action on Mutant p53 Condensation

BAY249716_Mechanism cluster_structural Structural Mutant p53 (e.g., R175H, Y220C) cluster_dna_contact DNA-Contact Mutant p53 (e.g., R273H) mutp53_unstable Unstable/Misfolded mutp53 Monomer mutp53_condensate mutp53 Condensate (Liquid-like Droplet) mutp53_unstable->mutp53_condensate Phase Separation mutp53_condensate->mutp53_unstable Dissolution mutp53_aggregate mutp53 Aggregate (Solid-like) mutp53_condensate->mutp53_aggregate Maturation dna_mutp53_diffuse Diffuse mutp53 Monomer dna_mutp53_condensate mutp53 Condensate dna_mutp53_diffuse->dna_mutp53_condensate Induces Condensation bay249716 This compound bay249716->mutp53_unstable Binds & Stabilizes bay249716->dna_mutp53_diffuse Binds & Stabilizes

Caption: Proposed differential effect of this compound on p53 mutants.

Experimental Workflow for Live-Cell Imaging of mutp53 Condensation

LiveCellImaging_Workflow start Start cell_seeding Seed p53-null cells on imaging dish start->cell_seeding transfection Transfect with fluorescently tagged mutant p53 vector cell_seeding->transfection incubation Incubate 24-48h transfection->incubation microscopy_setup Mount on confocal microscope with live-cell chamber incubation->microscopy_setup baseline_imaging Acquire baseline (t=0) images microscopy_setup->baseline_imaging compound_addition Add this compound or vehicle baseline_imaging->compound_addition timelapse Acquire time-lapse images compound_addition->timelapse analysis Analyze condensate dynamics timelapse->analysis end End analysis->end

Caption: Workflow for live-cell imaging of mutp53 condensation.

Conclusion and Future Directions

This compound represents a promising pharmacological tool for studying the biology of mutant p53 condensation. Its ability to differentially modulate the condensation state of structural versus DNA-contact mutants provides a unique opportunity to dissect the specific roles of these condensates in cancer progression. While this compound itself does not appear to reactivate the tumor-suppressive functions of mutant p53, its ability to dissolve established condensates of structural mutants could potentially disrupt their gain-of-function activities.

Future research should focus on elucidating the precise molecular interactions between this compound and different p53 mutants to understand the basis for its differential activity. Furthermore, exploring the therapeutic potential of combining this compound with other anti-cancer agents that target downstream effectors of mutant p53 gain-of-function could be a valuable avenue for drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further investigate the modulation of mutant p53 condensation as a novel therapeutic strategy in oncology.

References

An In-Depth Technical Guide on BAY 249716 and its Interaction with p53 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule BAY 249716 and its interactions with wild-type p53 (p53WT) and the oncogenic mutant variants p53R175H and p53Y220C. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in the field of cancer therapeutics.

Quantitative Data Summary

The following tables provide a structured summary of the available quantitative data regarding the activity and effects of this compound on different p53 variants.

Table 1: Thermal Stabilization of p53 Variants by this compound

p53 VariantMelting Temperature (Tm) without this compound (°C)Thermal Shift (ΔTm) with this compound (°C)Reference
p53WT41.6 ± 0.01Significant Stabilization[1]
p53R175H35.0 ± 0.086Significant Stabilization[1]
p53Y220C34.7 ± 0.02Significant Stabilization[1]

Note: While the source indicates "significant stabilization" for all three variants, specific ΔTm values from the primary data were not publicly available.

Table 2: Anti-Proliferative Activity of this compound

Cell Linep53 StatusIC50 Value (µM)Reference
Various Cancer Cell Linesp53WT, p53R175H, p53Y220CLow-µM[2]

Note: Specific IC50 values for individual cell lines were not detailed in the available literature. The source describes the anti-proliferative activity as being in the "low-micromolar" range across a set of cell lines with different p53 mutation statuses.

Table 3: Effect of this compound on p53-Dependent Transcriptional Activity

Cell Linep53 StatusReporter Assay ResultReference
U2OSp53WTWeak Activation[1]
Cal-33p53R175HWeak Activation[1]
Detroit 562p53R175HWeak Activation[1]
Huh7p53Y220CActivity Observed[1]
MDA-MB-468p53R273HLess Activity[1]
Saos2p53-/-No Activity[1]
PC3p53-/-No Activity[1]

Note: The term "weak activation" is used as described in the source. Quantitative fold-change values were not provided.

Signaling Pathways and Mechanisms of Action

This compound modulates the biophysical properties of p53, influencing its stability and tendency to form condensates. The downstream effects of this compound are dependent on the specific p53 mutation.

Modulation of p53 Condensation

This compound has been shown to differentially affect the condensation of p53 variants. In the case of structural mutants like p53R175H and p53Y220C, which are prone to forming condensates, this compound promotes their dissolution. Conversely, for DNA-binding mutants such as p53R273H, the compound can induce the formation of condensates.[1]

p53_condensation cluster_structural Structural Mutants (p53R175H, p53Y220C) cluster_dna_binding DNA-Binding Mutant (p53R273H) p53 Condensates p53 Condensates Soluble p53 Soluble p53 p53 Condensates->Soluble p53 This compound Soluble p53_db Soluble p53 p53 Condensates_db p53 Condensates Soluble p53_db->p53 Condensates_db This compound

This compound's differential effect on p53 condensation.
Gain-of-Function (GOF) of p53R175H

The p53-R175H mutant exhibits gain-of-function properties, actively promoting cancer progression. One key mechanism involves the activation of the EGFR/PI3K/AKT signaling pathway, leading to increased cell migration and invasion.[3] Additionally, p53-R175H can interact with the Mre11-Rad50-NBS1 (MRN) complex, impairing the ATM-dependent DNA damage response and contributing to genomic instability.[2][4]

p53R175H_GOF cluster_egfr EGFR/PI3K/AKT Pathway cluster_atm Mre11/ATM Pathway p53R175H p53R175H EGFR EGFR p53R175H->EGFR Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation p53R175H_atm p53R175H Mre11 Mre11 p53R175H_atm->Mre11 Interacts with & Inhibits ATM ATM Mre11->ATM Required for activation DNA_Repair DNA Damage Response ATM->DNA_Repair

Gain-of-function pathways of p53R175H.
Structural Instability of p53Y220C

The Y220C mutation in p53 creates a surface cavity that destabilizes the protein's structure, leading to a loss of its DNA-binding and tumor-suppressive functions.[5][6][7] This instability makes p53Y220C a target for small molecules that can bind to this cavity and stabilize the wild-type conformation. Although not explicitly stated for this compound, its ability to stabilize the p53Y220C variant suggests it may interact with this or a nearby region.

p53Y220C_instability WT p53 WT p53 Stable Conformation Stable Conformation WT p53->Stable Conformation Y220C Mutation Y220C Mutation WT p53->Y220C Mutation DNA Binding & Tumor Suppression DNA Binding & Tumor Suppression Stable Conformation->DNA Binding & Tumor Suppression p53Y220C p53Y220C Y220C Mutation->p53Y220C Unstable Conformation\n(Surface Cavity) Unstable Conformation (Surface Cavity) p53Y220C->Unstable Conformation\n(Surface Cavity) This compound This compound p53Y220C->this compound Loss of Function Loss of Function Unstable Conformation\n(Surface Cavity)->Loss of Function Stabilized p53Y220C Stabilized p53Y220C This compound->Stabilized p53Y220C

Structural instability of p53Y220C and potential stabilization.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on p53 variants.

Cellular Thermal Shift Assay (CETSA)

This assay is used to assess the binding of a ligand (this compound) to a target protein (p53) in a cellular environment by measuring changes in the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells expressing the p53 variant of interest to 70-80% confluency.

    • Treat cells with this compound or vehicle control (e.g., DMSO) at various concentrations for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles or by using a lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble p53 at each temperature point by Western blotting or other quantitative methods like ELISA or mass spectrometry.

    • Generate a melting curve by plotting the percentage of soluble p53 against temperature.

    • The shift in the melting temperature (ΔTm) in the presence of this compound indicates target engagement.

CETSA_workflow A 1. Cell Culture & Treatment (with this compound or Vehicle) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Aggregated Proteins) C->D E 5. Analysis of Soluble Fraction (e.g., Western Blot for p53) D->E F 6. Determine Melting Curve & ΔTm E->F

Workflow for the Cellular Thermal Shift Assay (CETSA).
p53 Transcriptional Activity Luciferase Reporter Assay

This assay measures the ability of p53 to act as a transcription factor by quantifying the expression of a reporter gene (luciferase) under the control of a p53-responsive element.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with a firefly luciferase reporter plasmid containing a p53 response element and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment:

    • After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound or a known p53 activator (e.g., doxorubicin) as a positive control.

  • Cell Lysis and Luciferase Measurement:

    • After the desired treatment period (e.g., 18-24 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) for p53-Protein Interactions

This technique is used to investigate the interaction between p53 and its binding partners (e.g., Mre11) in the presence or absence of a small molecule inhibitor.

Protocol:

  • Cell Lysis:

    • Lyse treated or untreated cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease and phosphatase inhibitors.

  • Pre-clearing:

    • Incubate the cell lysate with protein A/G agarose/sepharose beads to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-p53 or anti-Mre11) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform Western blotting with antibodies against the suspected interacting proteins.

Immunofluorescence for p53 Localization and Aggregation

This method allows for the visualization of the subcellular localization and aggregation status of p53 within cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat with this compound or vehicle.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde in PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Blocking:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).

  • Antibody Staining:

    • Incubate with a primary antibody against p53. To distinguish between conformations, conformation-specific antibodies can be used (e.g., PAb1620 for wild-type conformation, PAb240 for mutant conformation).

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence or confocal microscope. The formation of puncta or aggregates can be quantified.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins (e.g., EGFR, p-EGFR, AKT, p-AKT) to assess the activation status of signaling pathways.

Protocol:

  • Protein Extraction and Quantification:

    • Extract total protein from treated and untreated cells using RIPA buffer with inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the protein of interest (total or phosphorylated form) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a small molecule that demonstrates direct interaction with p53WT, p53R175H, and p53Y220C, leading to their thermal stabilization. Its ability to modulate the condensation of mutant p53 variants presents a novel therapeutic strategy. While it exhibits anti-proliferative activity in cancer cell lines with various p53 statuses, its direct impact on p53-dependent transcriptional activation appears to be modest. The gain-of-function activities of mutants like p53R175H and the structural instability of p53Y220C provide a clear rationale for the development of targeted therapies. The experimental protocols detailed in this guide provide a robust framework for further investigation into the precise mechanisms of action of this compound and other p53-targeting compounds. Further research is warranted to elucidate the specific context in which this compound may exert its most potent anti-cancer effects and to obtain more detailed quantitative data on its cellular activities.

References

The Antitubercular Potential of BAY 249716: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 7, 2025

Abstract

BAY 249716, a novel aminothiazole derivative, has been identified as a potent inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This technical guide provides a comprehensive analysis of the currently available data on the antitubercular activity of this compound. While specific details regarding its mechanism of action remain to be fully elucidated in publicly accessible literature, this document synthesizes the existing information and explores plausible mechanisms based on its chemical class and known biological activities. This guide also outlines relevant experimental protocols and visualizes potential pathways and workflows to support further research and development in this area.

Core Compound Profile: this compound

This compound is a small molecule with the chemical formula C13H9ClN4S and a molecular weight of 288.75 g/mol . It is structurally classified as a 2-aminothiazole derivative. The primary known biological activity of this compound is the stabilization of the p53 protein, a tumor suppressor that plays a critical role in cellular stress responses.

Quantitative Antitubercular Activity

The publicly available data on the direct antitubercular activity of this compound is currently limited. The key reported metric is its high potency in inhibiting the growth of M. tuberculosis.

Compound Metric Value Source
This compoundIC90 (Tuberculosis)<0.10 µg/mL[1][2]

Table 1: In Vitro Antitubercular Activity of this compound

Potential Mechanisms of Antitubercular Action

The antitubercular activity of this compound can be hypothesized to occur through two primary, non-mutually exclusive mechanisms: direct action on the mycobacterium, characteristic of its chemical class, and a host-directed therapeutic effect mediated by its known activity as a p53 stabilizer.

Direct Activity: The 2-Aminothiazole Scaffold

The 2-aminothiazole core of this compound is a well-established scaffold in the development of antitubercular agents. Numerous studies have demonstrated that this class of compounds can exhibit potent, direct bactericidal activity against M. tuberculosis.[3][4] While the exact target for this class is not definitively identified and may vary between analogues, research suggests that they are selective for mycobacteria and do not appear to function through mechanisms common to other antibiotics, such as iron chelation.[3][4]

Host-Directed Therapy: p53 Stabilization Pathway

A compelling hypothesis for an additional or alternative mechanism of action for this compound is through host-directed therapy (HDT). M. tuberculosis primarily resides within host macrophages. The stabilization of the p53 protein by this compound could enhance the macrophage's ability to control and eliminate the intracellular mycobacteria. Activation of the p53 pathway in infected macrophages has been linked to increased apoptosis and enhanced antimicrobial responses, creating a less hospitable environment for the pathogen.[5]

G Mtb M. tuberculosis Infection Macrophage Host Macrophage Mtb->Macrophage infects TLR2 TLR2 Recognition Macrophage->TLR2 activates JNK JNK Pathway Activation TLR2->JNK p53 p53 Protein JNK->p53 activates Stabilization p53 Stabilization p53->Stabilization BAY249716 This compound BAY249716->p53 targets Apoptosis Increased Apoptosis of Infected Cell Stabilization->Apoptosis Antimicrobial Enhanced Antimicrobial Activity (e.g., ROS, NO) Stabilization->Antimicrobial Clearance M. tuberculosis Clearance Apoptosis->Clearance Antimicrobial->Clearance

Figure 1: Proposed Host-Directed p53-Mediated Antitubercular Pathway.

Experimental Protocols for Evaluation

The following are generalized experimental protocols, based on standard methodologies used for evaluating antitubercular compounds, which would be applicable for further investigation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits more than 99% of bacterial growth, is a primary measure of a compound's activity.

  • Bacterial Culture : M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Compound Preparation : this compound is dissolved in DMSO to create a stock solution and then serially diluted in 7H9 broth in a 96-well microplate.

  • Inoculation : A standardized inoculum of M. tuberculosis is added to each well.

  • Incubation : The microplate is incubated at 37°C for 7-14 days.

  • Readout : Bacterial growth inhibition is assessed visually or by using a growth indicator such as Resazurin. The MIC is determined as the lowest drug concentration showing no visible growth.

Intracellular Activity Assay

This assay evaluates the ability of a compound to kill M. tuberculosis within host cells.

  • Cell Culture : A macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in 96-well plates.

  • Infection : The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

  • Compound Treatment : After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with various concentrations of this compound.

  • Incubation : The treated, infected cells are incubated for 3-5 days.

  • Readout : Macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysate on 7H11 agar and counting colony-forming units (CFUs).

G cluster_0 In Vitro Evaluation cluster_1 Intracellular & Ex Vivo Evaluation cluster_2 In Vivo Evaluation A MIC Assay (M. tb H37Rv) B Bactericidal vs. Bacteriostatic Assay A->B Determine killing kinetics C Cytotoxicity Assay (e.g., Vero, THP-1) A->C Assess selectivity index D Intracellular Activity (Macrophage Model) B->D Confirm intracellular killing C->D E Mechanism of Action (Target Identification) D->E Investigate target F Pharmacokinetics (Mouse Model) D->F Inform dosing G Efficacy Study (Mouse TB Infection Model) F->G

Figure 2: General Experimental Workflow for Antitubercular Drug Discovery.

Conclusion and Future Directions

This compound is a promising antitubercular agent with high in vitro potency. Its chemical scaffold is known for direct antimycobacterial effects, while its documented activity as a p53 stabilizer suggests a potential host-directed mechanism of action. The convergence of these two pathways could represent a powerful therapeutic strategy.

Future research should focus on:

  • Definitive Mechanism of Action Studies : To determine if the primary antitubercular effect is direct, host-mediated, or a combination.

  • Expanded In Vitro Profiling : Including testing against drug-resistant strains of M. tuberculosis and determining its bactericidal versus bacteriostatic properties.

  • In Vivo Efficacy : Evaluation in animal models of tuberculosis to assess its therapeutic potential in a physiological context.

The elucidation of these key aspects will be critical in advancing this compound through the drug development pipeline as a potential new treatment for tuberculosis.

References

The Discovery and Synthesis of BAY 249716: A Modulator of Mutant p53 Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule that has emerged as a significant research tool for studying the biology of mutant p53, a key protein implicated in a majority of human cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, with a focus on the experimental methodologies and quantitative data that underpin its characterization as a modulator of mutant p53 condensation.

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screen (HTS) of an extensive internal compound library containing over 4 million molecules. The primary goal of the screen was to identify compounds that could directly interact with and stabilize various forms of the p53 protein, including wild-type (WT) and clinically relevant mutant variants.

Experimental Protocols

High-Throughput Screening (HTS)

The initial HTS was designed to identify compounds that could potentially interact with mutant p53. While the specific primary assay format for the initial screen of the entire library is not detailed in the public domain, it likely involved a robust, scalable assay to measure a general cellular phenotype associated with p53 function or localization.

Secondary Screening: Nano-Differential Scanning Fluorimetry (nanoDSF)

Following the primary HTS, hit compounds were subjected to a biophysical validation assay, nano-differential scanning fluorimetry (nanoDSF), to confirm direct binding to and stabilization of the p53 protein.

  • Objective: To measure the change in the melting temperature (Tm) of the p53 protein upon ligand binding. An increase in Tm is indicative of protein stabilization.

  • Protein Preparation: Recombinant p53 DNA-binding domain (DBD) for wild-type (WT), and the structural mutants R175H and Y220C were expressed and purified.

  • Assay Principle: nanoDSF monitors the intrinsic fluorescence of tryptophan residues within the protein. As the protein unfolds with increasing temperature, these residues are exposed to the aqueous environment, leading to a change in their fluorescence. The midpoint of this transition is the melting temperature (Tm).

  • Procedure:

    • Purified p53 protein (WT, R175H, or Y220C) was incubated with the test compounds from the HTS hit list.

    • The protein-compound mixtures were loaded into capillaries.

    • A thermal ramp was applied, and the change in tryptophan fluorescence was measured at 330 nm and 350 nm.

    • The ratio of the fluorescence at these two wavelengths was plotted against temperature to generate a melting curve.

    • The first derivative of this curve was used to determine the precise melting temperature (Tm).

  • Data Analysis: The shift in melting temperature (ΔTm) was calculated by subtracting the Tm of the protein in the absence of the compound from the Tm in the presence of the compound. A significant positive ΔTm indicated direct binding and stabilization.

Cell-Based Imaging Assays

To investigate the effect of this compound on the subcellular localization and condensation of mutant p53, live-cell imaging experiments were conducted.

  • Cell Lines: Cell lines expressing fluorescently tagged (e.g., tagRFP) structural mutant p53 (e.g., p53-R175H, p53-Y220C) were utilized.

  • Procedure:

    • Cells were seeded in appropriate imaging dishes.

    • Cells were treated with this compound or a vehicle control.

    • Time-lapse imaging was performed using a high-content imaging system to monitor the localization and morphology of the fluorescently tagged p53 over time.

  • Data Analysis: The images were analyzed to quantify changes in the formation and dissolution of mutant p53 condensates within the cell nucleus.

Quantitative Data

The following table summarizes the key quantitative data from the discovery and initial characterization of this compound.

ParameterValuep53 Variant(s)AssayReference
Melting Temperature (Tm) of p53 DBD
p53 WT41.6°C ± 0.01°CWTnanoDSF[1]
p53 R175H35.0°C ± 0.086°CR175HnanoDSF[1]
p53 Y220C34.7°C ± 0.02°CY220CnanoDSF[1]
Stabilization by this compound (ΔTm)
p53 WTSignificant StabilizationWTnanoDSF[1]
p53 R175HSignificant StabilizationR175HnanoDSF[1]
p53 Y220CSignificant StabilizationY220CnanoDSF[1]
Antitubercular Activity (IC90) <0.10 µg/mL-M. tuberculosis growth inhibition
Antileishmanial Activity --L. donovani amastigote inhibition
Cytotoxicity (CC50) 98.6 µM-Human KB cells (MTT assay)
Anti-proliferative Activity (IC50) low-µM rangeVarious p53 statusesCell proliferation assays[2]

Synthesis of this compound

This compound belongs to the aminothiazole class of heterocyclic compounds. A plausible and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thiourea or thioamide derivative.

Proposed Synthetic Route

Based on the structure of this compound, a likely synthetic pathway utilizing the Hantzsch reaction is outlined below.

Overall Reaction:

  • Reactant 1: An α-haloketone derivative of 3-acetylpyridine.

  • Reactant 2: A substituted thiourea containing the 4-chloropyridin-2-amine moiety.

  • Product: this compound

Step-by-Step Protocol:

  • Synthesis of the α-Haloketone (e.g., 2-bromo-1-(pyridin-3-yl)ethan-1-one):

    • 3-Acetylpyridine is subjected to bromination using a suitable brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide). The reaction is typically carried out under acidic conditions to facilitate enolization of the ketone.

    • The product, 2-bromo-1-(pyridin-3-yl)ethan-1-one, is then isolated and purified.

  • Synthesis of the Substituted Thiourea (1-(4-chloropyridin-2-yl)thiourea):

    • 4-chloropyridin-2-amine is reacted with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis to yield the corresponding thiourea. Alternatively, reaction with thiophosgene followed by treatment with ammonia can also yield the desired thiourea.

  • Hantzsch Thiazole Synthesis (Final Condensation):

    • The α-haloketone (2-bromo-1-(pyridin-3-yl)ethan-1-one) and the substituted thiourea (1-(4-chloropyridin-2-yl)thiourea) are reacted in a suitable solvent, such as ethanol or isopropanol.

    • The reaction is typically heated to reflux to drive the condensation and cyclization.

    • The resulting product, this compound, precipitates from the reaction mixture upon cooling or after workup.

    • Purification is achieved through recrystallization or column chromatography.

Visualizations

Signaling Pathway of Mutant p53 Aggregation

Mutant_p53_Pathway Signaling Pathway of Mutant p53 Aggregation and Intervention by this compound cluster_0 Cellular Stress cluster_1 p53 Regulation cluster_2 Cellular Outcomes DNA_Damage DNA Damage TP53_Gene TP53 Gene DNA_Damage->TP53_Gene induces expression Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->TP53_Gene Mutant_p53_Protein Mutant p53 Protein (Misfolded/Unstable) TP53_Gene->Mutant_p53_Protein transcription & translation p53_Aggregation p53 Aggregation & Condensation Mutant_p53_Protein->p53_Aggregation Loss_of_Function Loss of Tumor Suppressor Function p53_Aggregation->Loss_of_Function Gain_of_Function Oncogenic Gain-of-Function p53_Aggregation->Gain_of_Function Co_aggregation Co-aggregation with p63/p73 p53_Aggregation->Co_aggregation Increased_Proliferation Increased Cell Proliferation & Survival Loss_of_Function->Increased_Proliferation Gain_of_Function->Increased_Proliferation Co_aggregation->Increased_Proliferation BAY_249716 This compound BAY_249716->Mutant_p53_Protein Binds to & Stabilizes BAY_249716->p53_Aggregation Inhibits & Dissolves

Caption: Mutant p53 aggregation pathway and the point of intervention by this compound.

Experimental Workflow for this compound Discovery

Discovery_Workflow Experimental Workflow for the Discovery of this compound HTS High-Throughput Screen (>4M Compounds) Hit_Compounds Hit Compounds HTS->Hit_Compounds nanoDSF nano-Differential Scanning Fluorimetry (nanoDSF) Assay Hit_Compounds->nanoDSF Validated_Hits Validated Hits with Direct p53 Binding nanoDSF->Validated_Hits Confirmation of Protein Stabilization Cell_Imaging Cell-Based Imaging Assays (Fluorescent p53) Validated_Hits->Cell_Imaging BAY_249716 This compound (Lead Compound) Cell_Imaging->BAY_249716 Demonstration of Condensate Dissolution Further_Characterization Further Preclinical Characterization BAY_249716->Further_Characterization

Caption: Workflow for the discovery and validation of this compound.

Plausible Hantzsch Synthesis of this compound

Hantzsch_Synthesis Plausible Hantzsch Synthesis of this compound Reactant1 2-bromo-1-(pyridin-3-yl)ethan-1-one (α-haloketone) Reaction Condensation & Cyclization Reactant1->Reaction Reactant2 1-(4-chloropyridin-2-yl)thiourea (Substituted Thiourea) Reactant2->Reaction Product This compound Reaction->Product

Caption: Proposed Hantzsch reaction for the synthesis of this compound.

References

An In-Depth Technical Guide to BAY 249716 and its Structural Analogues: Modulators of Mutant p53 Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Mutations in the TP53 gene are prevalent in a vast number of human cancers, often leading to a destabilized, misfolded protein that loses its tumor-suppressive functions and can gain oncogenic properties. A promising therapeutic strategy involves the development of small molecules that can stabilize these mutant p53 proteins, restoring their native conformation and function. This technical guide provides a comprehensive overview of BAY 249716, a novel aminothiazole-based modulator of mutant p53 condensation, and its structural analogues. We present a detailed analysis of their mechanism of action, quantitative biophysical and cellular data, and step-by-step experimental protocols for their evaluation.

Introduction: The Challenge of Targeting Mutant p53

The p53 protein acts as a crucial transcription factor that, in response to cellular stress, orchestrates a range of anti-proliferative responses. The majority of cancer-associated p53 mutations are missense mutations that result in a full-length protein with a single amino acid substitution. These mutations can be broadly categorized into two groups: DNA-contact mutants that disrupt the protein's ability to bind to its target DNA sequences, and structural mutants that compromise the thermodynamic stability of the p53 DNA-binding domain.

Structural mutations, such as R175H and Y220C, lead to a significant decrease in the melting temperature of the p53 protein, causing it to misfold and aggregate.[1] These aggregates are not merely inactive but can exert a dominant-negative effect over any remaining wild-type p53 and acquire new oncogenic functions. The formation of these aggregates is thought to proceed through a process of liquid-liquid phase separation, forming biomolecular condensates.[2]

A new class of therapeutic agents aims to counteract this process by binding to and stabilizing the mutant p53 protein, thereby preventing its aggregation and potentially restoring its wild-type function. This compound and its structural analogues belong to this emerging class of p53-stabilizing molecules.

The Aminothiazole Scaffold: A Privileged Structure for p53 Modulation

This compound is part of a structural cluster of aminothiazoles that have been identified as modulators of mutant p53 condensation.[2] The core aminothiazole scaffold serves as a versatile platform for the development of potent and selective anticancer agents.[1]

Chemical Structures of this compound and Key Analogues

The chemical structures of this compound and its close analogue, BAY 1892005, are presented below. A key distinguishing feature is the presence of a reactive chloroacetamide group in BAY 1892005, which enables it to form a covalent bond with the p53 protein.[2] In contrast, this compound lacks this reactive group and is believed to interact with p53 through non-covalent mechanisms.[2]

Table 1: Chemical Structures and Properties of this compound and a Key Analogue

CompoundStructureChemical FormulaMolecular WeightKey Features
This compound N-(4-(pyridin-2-yl)thiazol-2-yl)pyridin-2-amineC₁₃H₉ClN₄S288.75Non-covalent p53 modulator
BAY 1892005 2-chloro-N-(4-(2-fluorophenyl)thiazol-2-yl)acetamideC₁₁H₈ClFN₂OS270.71Covalent p53 modulator with a reactive chloroacetamide group

Mechanism of Action: Stabilization of p53 and Modulation of Condensates

This compound and its analogues exert their effects by directly interacting with the p53 protein, leading to its stabilization. This interaction has been quantified using biophysical methods such as the thermal shift assay, which measures the change in the melting temperature (ΔTm) of the protein upon ligand binding.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for this compound involves its direct binding to mutant p53, which leads to a more stable protein conformation. This stabilization prevents the protein from aggregating into inactive condensates, thereby allowing for the potential reactivation of its transcriptional functions. The experimental workflow to investigate this involves a series of biophysical and cell-based assays.

G cluster_0 Mechanism of Action Mutant p53 (Unstable) Mutant p53 (Unstable) p53 Aggregation/Condensation p53 Aggregation/Condensation Mutant p53 (Unstable)->p53 Aggregation/Condensation Misfolding Stabilized p53 Stabilized p53 Mutant p53 (Unstable)->Stabilized p53 Stabilization by this compound Loss of Function &\nGain of Oncogenic Function Loss of Function & Gain of Oncogenic Function p53 Aggregation/Condensation->Loss of Function &\nGain of Oncogenic Function Leads to This compound This compound This compound->Mutant p53 (Unstable) Binds to Potential Reactivation of\nTranscriptional Activity Potential Reactivation of Transcriptional Activity Stabilized p53->Potential Reactivation of\nTranscriptional Activity Leads to

Caption: Proposed mechanism of this compound action on mutant p53.

G cluster_1 Experimental Workflow Compound Synthesis Compound Synthesis Biophysical Assays Biophysical Assays (e.g., Thermal Shift Assay) Compound Synthesis->Biophysical Assays Cell-Based Assays Cell-Based Assays (e.g., Proliferation, Reporter Assays) Biophysical Assays->Cell-Based Assays In Vivo Studies In Vivo Studies (e.g., Xenograft Models) Cell-Based Assays->In Vivo Studies

Caption: General experimental workflow for evaluating p53 modulators.

Quantitative Data and Comparative Analysis

A key aspect of drug development is the quantitative assessment of a compound's activity. The following tables summarize the available data for this compound and its analogues.

Biophysical Data: p53 Stabilization

The thermal shift assay is a powerful tool to quantify the stabilizing effect of a compound on its target protein. The change in melting temperature (ΔTm) is a direct measure of this stabilization.

Table 2: Thermal Shift Data (ΔTm in °C) for p53 Stabilization

Compoundp53 VariantΔTm (°C)Reference
This compound p53WT2.1[2]
p53R175H2.5[2]
p53Y220C2.3[2]
BAY 1892005 p53WT1.9[2]
p53R175HNot Reported[2]
p53Y220C2.2[2]

Note: The melting temperatures (Tm) of the p53 variants without compound were reported as: p53WT = 41.6°C, p53R175H = 35.0°C, and p53Y220C = 34.7°C.[2]

Cellular Activity: Anti-Proliferation and Other Effects

The cellular activity of these compounds is assessed through various assays, including anti-proliferative assays (measuring IC50 values) and functional assays that measure the reactivation of p53's transcriptional activity.

Table 3: Cellular Activity of this compound and Analogues

CompoundAssayCell Linep53 StatusActivityReference
This compound Anti-proliferativeVariousMutant p53"low-µM IC50 values"[2]
AntitubercularM. tuberculosisN/AIC90 < 0.10 µg/mL[3]
BAY 1892005 Anti-proliferativeHuh7p53Y220CIC50 = 11.2 µM[4]
Anti-proliferativeH358p53 nullIC50 = 11.1 µM[4]

Note: Specific IC50 values for the anti-proliferative activity of this compound in cancer cell lines are not yet publicly available in the reviewed literature.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound and its structural analogues.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that a ligand-bound protein will be more resistant to thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., with a specific p53 mutation) to 80-90% confluency.

    • Treat cells with the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble p53 in each sample using Western blotting or an ELISA-based method.

    • Plot the amount of soluble p53 as a function of temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement and stabilization.

p53 Luciferase Reporter Assay

This assay measures the transcriptional activity of p53. An increase in luciferase activity upon treatment with a compound suggests reactivation of mutant p53.

Protocol:

  • Cell Transfection:

    • Plate cells (e.g., a p53-null cell line like H1299 or Saos-2) in a 96-well plate.

    • Co-transfect the cells with a p53 expression vector (e.g., for a specific p53 mutant) and a reporter plasmid containing a p53-responsive element driving the expression of a luciferase gene (e.g., pG13-luc). A control plasmid expressing Renilla luciferase is often co-transfected for normalization.

  • Compound Treatment:

    • After 24-48 hours, treat the cells with the test compound at various concentrations. Include a positive control (e.g., a known p53 activator like Nutlin-3a) and a vehicle control.

  • Luciferase Activity Measurement:

    • After the desired incubation period (e.g., 24 hours), lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in p53 transcriptional activity relative to the vehicle-treated control.

Immunofluorescence for p53 Aggregation

This technique allows for the visualization of p53 localization and aggregation within cells.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a multi-well plate.

    • Treat the cells with the test compound or vehicle control.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

    • Incubate the cells with a primary antibody against p53 (e.g., DO-1) overnight at 4°C. To specifically detect aggregates, co-staining with an anti-amyloid oligomer antibody (e.g., A11) can be performed.

    • Wash the cells with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Analyze the images for changes in p53 localization and the presence of aggregates.

Conclusion and Future Directions

This compound and its structural analogues represent a promising new class of small molecules that can modulate the condensation and aggregation of mutant p53. The data presented in this guide highlight their ability to directly bind and stabilize p53, a critical first step in the potential restoration of its tumor-suppressive function. The detailed experimental protocols provided herein offer a robust framework for the further investigation and development of these and other p53-targeting compounds.

Future research should focus on obtaining more comprehensive quantitative data for this compound, including specific IC50 values in a broad panel of cancer cell lines with different p53 mutation statuses. Elucidating the precise binding site of these non-covalent modulators on the p53 protein will be crucial for structure-based drug design and the development of next-generation analogues with improved potency and selectivity. Ultimately, in vivo studies in relevant cancer models will be necessary to translate the promising in vitro activity of these compounds into effective cancer therapies.

References

BAY 249716: An In-Depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule that has garnered significant interest for its dual therapeutic potential. Primarily investigated for its role in oncology, this compound modulates the function of the tumor suppressor protein p53. Specifically, it has been shown to interact with and stabilize various p53 protein variants, including wild-type (WT) and key mutant forms, and to dissolve mutant p53 condensates.[1][2] Beyond its implications in cancer, this compound has also demonstrated potent antitubercular activity. This technical guide provides a comprehensive overview of the target identification and validation of this compound, presenting key experimental data, detailed protocols, and visualizations of the associated biological pathways and workflows.

Target Identification in Oncology: Mutant p53

The tumor suppressor p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to the expression of a dysfunctional p53 protein that can acquire oncogenic functions. This compound has been identified as a modulator of mutant p53, a promising strategy in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's interaction with p53 and its anti-proliferative effects.

Table 1: Thermal Stabilization of p53 Protein Variants by this compound

p53 VariantMelting Temperature (Tm) without this compound (°C)Melting Temperature (Tm) with this compound (°C)Change in Tm (ΔTm) (°C)
p53 WT41.6 ± 0.01Data not availableSignificant stabilization observed[1]
p53 R175H35.0 ± 0.086Data not availableSignificant stabilization observed[1]
p53 Y220C34.7 ± 0.02Data not availableSignificant stabilization observed[1]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell Linep53 StatusIC50 (µM)
VariousWT, Mutant, NullLow µM range, independent of p53 status[2][3]
Experimental Protocols

This technique is employed to assess the thermal stability of proteins. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a key indicator of stability. An increase in Tm in the presence of a compound suggests direct binding and stabilization.

  • Protein Preparation: Recombinantly express and purify the DNA-binding domains of p53 WT, p53 R175H, and p53 Y220C.

  • Sample Preparation: Prepare solutions of the p53 variants with and without this compound in an appropriate buffer.

  • Instrumentation: Use a nanoDSF instrument to monitor the intrinsic tryptophan fluorescence of the protein as the temperature is increased.

  • Data Analysis: The change in fluorescence is plotted against temperature, and the midpoint of the transition is calculated to determine the Tm.

Signaling Pathway and Experimental Workflow Diagrams

BAY_249716_p53_Interaction Mechanism of Action of this compound on Mutant p53 cluster_cellular_context Cancer Cell mutant_p53 Mutant p53 (e.g., R175H, Y220C) p53_condensates Mutant p53 Condensates mutant_p53->p53_condensates Aggregation stabilized_p53 Stabilized Mutant p53 mutant_p53->stabilized_p53 Stabilization dissolution Condensate Dissolution p53_condensates->dissolution Induces bay249716 This compound bay249716->mutant_p53 Direct Binding bay249716->p53_condensates Interaction downstream_effects Potential Downstream Effects (p53-independent anti-proliferative activity) stabilized_p53->downstream_effects dissolution->downstream_effects

Caption: Interaction of this compound with mutant p53 leading to protein stabilization and dissolution of condensates.

nanoDSF_Workflow NanoDSF Experimental Workflow for this compound start Start protein_prep Prepare p53 Variants (WT, R175H, Y220C) start->protein_prep compound_prep Prepare this compound Solution start->compound_prep sample_mix Mix p53 Variants with/without this compound protein_prep->sample_mix compound_prep->sample_mix load_instrument Load Samples into nanoDSF Instrument sample_mix->load_instrument thermal_ramp Apply Thermal Ramp load_instrument->thermal_ramp fluorescence_measurement Measure Intrinsic Tryptophan Fluorescence thermal_ramp->fluorescence_measurement data_analysis Analyze Data to Determine Tm fluorescence_measurement->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for assessing p53 protein stabilization by this compound using nanoDSF.

Target Identification in Infectious Disease: Tuberculosis

In addition to its effects on p53, this compound has been identified as a potent inhibitor of Mycobacterium tuberculosis.

Quantitative Data Summary

Table 3: Antitubercular Activity of this compound

OrganismAssayIC90 (µg/mL)
Mycobacterium tuberculosisWhole-cell growth inhibition<0.10[4]
Experimental Protocols
  • Bacterial Culture: Culture Mycobacterium tuberculosis H37Rv in an appropriate liquid medium.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Setup: Inoculate the bacterial culture into microplates containing the different concentrations of this compound.

  • Incubation: Incubate the plates under standard conditions for mycobacterial growth.

  • Readout: Measure bacterial growth, typically by optical density or a viability indicator dye.

  • Data Analysis: Determine the minimum inhibitory concentration (MIC) or the concentration that inhibits 90% of growth (IC90).

Mechanism of Action Insights

This compound belongs to the 2-aminothiazole class of compounds. Studies on other 2-aminothiazoles with antitubercular activity suggest that the mechanism of action is likely not through iron chelation. The 2-pyridyl moiety appears to be crucial for its activity against M. tuberculosis.[5] However, the specific molecular target of this compound within the bacterium has not yet been definitively identified.

Antitubercular_Activity Antitubercular Activity of this compound bay249716 This compound (2-Aminothiazole) mtb Mycobacterium tuberculosis bay249716->mtb Enters Bacterium unknown_target Unknown Molecular Target mtb->unknown_target Interacts with growth_inhibition Inhibition of Bacterial Growth unknown_target->growth_inhibition Leads to

Caption: Postulated mechanism of this compound's antitubercular activity, highlighting the current unknown molecular target.

Validation and Future Directions

The dual activity of this compound presents both exciting therapeutic opportunities and challenges for its development.

In Oncology: The finding that the anti-proliferative activity of this compound is independent of p53 status suggests that while it does bind to and stabilize p53, its cancer cell-killing effect may be mediated through other, yet to be identified, targets or pathways.[2] Future research should focus on elucidating these p53-independent mechanisms to fully understand its therapeutic potential and to identify patient populations most likely to respond. Investigating the effect of this compound on the expression of p53 downstream target genes such as p21, PUMA, and NOXA would provide further insight into its functional consequences on the p53 pathway.

In Tuberculosis: The potent, sub-micromolar activity against M. tuberculosis makes this compound a promising lead for the development of new anti-tubercular drugs. The critical next step is the identification of its specific molecular target. This could be achieved through techniques such as affinity chromatography-mass spectrometry, genetic screens for resistant mutants, or computational target prediction followed by biochemical validation. Understanding the target will be crucial for optimizing the compound's efficacy and for predicting and overcoming potential resistance mechanisms.

Conclusion

This compound is a fascinating small molecule with a dual-pronged therapeutic profile. Its ability to modulate mutant p53, a key driver in many cancers, and its potent activity against Mycobacterium tuberculosis underscore its potential in two distinct and critical areas of unmet medical need. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic capabilities of this compound. The elucidation of its p53-independent anti-proliferative mechanisms and the identification of its antitubercular target are key future milestones that will undoubtedly propel this promising compound forward in the drug development pipeline.

References

The Anti-Proliferative Profile of BAY 249716: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule modulator identified for its activity against mutant p53, a protein frequently implicated in cancer development. While initially investigated for its ability to modulate the condensation of mutant p53, subsequent research has revealed that this compound exhibits significant anti-proliferative effects across a range of cancer cell lines. Notably, these effects appear to be independent of the p53 mutational status of the cells, suggesting a broader mechanism of action that extends beyond direct p53 reactivation. This technical guide provides an in-depth analysis of the anti-proliferative properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action

This compound has been shown to directly interact with and stabilize both wild-type and mutant p53 proteins.[1] Specifically, it has demonstrated significant stabilization of p53WT, p53R175H, and p53Y220C variants.[1] Despite this interaction, the primary anti-proliferative activity of this compound is understood to be p53-independent. This is evidenced by its efficacy in cell lines with varying p53 statuses, including those that are p53-null. Research suggests that the compound may exert its effects through the activation of other signaling pathways, with evidence pointing towards the involvement of the p53-family member, p73.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of this compound has been quantified across a panel of human cancer cell lines, with IC50 values determined following long-term exposure. The data indicates a broad efficacy in the low micromolar range, irrespective of the p53 mutation status of the cell line.

Cell Linep53 StatusIC50 (µM)
HCT 116p53+/+2.9
HCT 116p53-/-2.5
RKOp53+/+2.2
RKOp53-/-2.1
SW480p53 R273H, P309S2.1
HT-29p53 R273H1.9
DLD-1p53 S241F2.0
LoVop53 proficient2.3
NCI-H1792p53 R273H2.4
A549p53+/+2.6
NCI-H23p53 M246I2.0
MIA PaCa-2p53 R248W2.2
PANC-1p53 R273H2.7
BxPC-3p53 Y220C2.3

Experimental Protocols

The following sections detail generalized protocols for key experiments typically used to characterize the anti-proliferative effects and mechanism of action of compounds like this compound.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and anti-proliferative effects of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify the levels of specific proteins, such as p53 and p73, in cell lysates.

Methodology:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p73, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometrically quantify the protein bands and normalize to the loading control.

Immunofluorescence for Protein Localization

This method is used to visualize the subcellular localization of proteins, such as the nuclear accumulation of p53.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Compound Treatment: Treat the cells with this compound as required.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1-0.5% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA and 0.1% Tween 20).

  • Antibody Staining: Incubate with a primary antibody against the protein of interest, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

p53-Responsive Luciferase Reporter Assay

This assay measures the transcriptional activity of p53 by quantifying the expression of a luciferase reporter gene under the control of a p53-responsive promoter.

Methodology:

  • Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment: After transfection, treat the cells with this compound or a known p53 activator as a positive control.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative p53 transcriptional activity.

Signaling Pathways and Visualizations

Hypothesized p53-Independent Anti-Proliferative Pathway of this compound

The p53-independent anti-proliferative effects of this compound are thought to be mediated, at least in part, through the activation of the p53 family member, p73. This pathway circumvents the need for functional p53, providing a therapeutic avenue for cancers with p53 mutations.

G BAY249716 This compound p73 p73 Activation BAY249716->p73 p21 p21 (CDKN1A) Upregulation p73->p21 Apoptosis Apoptosis p73->Apoptosis G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Proliferation Cell Proliferation G1_Arrest->Proliferation Apoptosis->Proliferation

Hypothesized p73-mediated anti-proliferative pathway of this compound.
General Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-proliferative compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Proliferation Cell Proliferation Assays (e.g., MTT) IC50 IC50 Determination Proliferation->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Xenograft Xenograft Models IC50->Xenograft Western Western Blot (p53, p73, etc.) Mechanism->Western IF Immunofluorescence (p53 localization) Mechanism->IF Reporter Reporter Assays (p53 activity) Mechanism->Reporter Efficacy Tumor Growth Inhibition Xenograft->Efficacy

Preclinical experimental workflow for this compound evaluation.

Conclusion

This compound demonstrates consistent anti-proliferative activity across a variety of cancer cell lines, notably through a p53-independent mechanism. The available data suggests that activation of p73 may play a crucial role in these effects, leading to cell cycle arrest and apoptosis. This profile makes this compound a compound of interest for further investigation, particularly in the context of p53-mutated cancers that are often resistant to conventional therapies. The experimental protocols and workflows detailed in this guide provide a framework for the continued exploration of this compound and other novel anti-cancer agents. Further research is warranted to fully elucidate the downstream effectors of the p73-mediated pathway and to explore the potential for synergistic combinations with other anti-neoplastic drugs.

References

BAY 249716 in Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule compound that has garnered interest in the field of oncology for its unique mechanism of action targeting the tumor suppressor protein p53. This technical guide provides an in-depth overview of the current understanding of this compound's effects in cancer cell lines, with a focus on its mechanism, experimental validation, and relevant protocols for research and development.

Core Mechanism of Action: Modulation of Mutant p53 Condensation

This compound acts as a modulator of mutant p53 condensation. In many cancers, mutations in the p53 gene lead to the misfolding and aggregation of the p53 protein into inactive condensates within the cell nucleus. These aggregates not only lose their tumor-suppressive functions but can also gain new oncogenic activities.

This compound has been shown to directly interact with and stabilize various p53 protein variants, including wild-type (WT) p53 and common mutants such as p53-R175H and p53-Y220C.[1][2] The primary mechanism of this compound involves the dissolution of these structural mutant p53 condensates.[1] However, it is crucial to note that this dissolution does not lead to the reactivation of the mutant p53's transcriptional activity.[1]

Data Presentation: Effects on p53 Activity in Cancer Cell Lines

Cell LineCancer Typep53 StatusEffect of this compound on p53 Activity Reporter
Cal-33Head and NeckStructural Mutant (p53-R175H)Weak Activation
Detroit 562PharynxStructural Mutant (p53-R175H)Weak Activation
Huh7LiverStructural Mutant (p53-Y220C)Activity Observed
MDA-MB-468BreastDNA Contact Mutant (p53-R273H)Less Activity
U2OSBoneWild-Type (p53-WT)Activation
Saos2Bonep53-nullNo Significant Activity
PC3Prostatep53-nullNo Significant Activity
Calu1Lungp53-nullSlight Activation
H358Lungp53-nullSlight Activation

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its evaluation in cancer cell lines.

BAY249716_Mechanism cluster_nucleus Cell Nucleus mut_p53_agg Mutant p53 Condensates mut_p53_sol Soluble (Inactive) Mutant p53 mut_p53_agg->mut_p53_sol Dissolution p53_target_genes p53 Target Genes (e.g., p21, BAX) mut_p53_sol->p53_target_genes No Reactivation of Transcription transcription Transcription BAY249716 This compound BAY249716->mut_p53_agg Interacts with mutant p53

Caption: Proposed mechanism of this compound in cancer cells.

Experimental_Workflow start Start cell_culture 1. Cancer Cell Line Culture & Seeding start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment viability_assay 3. Cell Viability Assay (e.g., MTT, XTT) treatment->viability_assay protein_extraction 4. Protein Extraction treatment->protein_extraction reporter_assay 6. p53 Transcriptional Reporter Assay treatment->reporter_assay data_analysis 7. Data Analysis viability_assay->data_analysis western_blot 5. Western Blot for p53 & Downstream Targets protein_extraction->western_blot western_blot->data_analysis reporter_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability / Anti-proliferative Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

a. Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

b. Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for p53 Stabilization

This protocol provides a general framework for assessing p53 protein levels.

a. Materials:

  • Cancer cell lines treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

b. Procedure:

  • Protein Extraction: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Lysate Clarification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound represents a promising therapeutic agent with a distinct mechanism of action targeting mutant p53. Its ability to dissolve mutant p53 condensates offers a novel strategy for cancers harboring these mutations. Further research is warranted to fully elucidate its anti-proliferative effects across a wider range of cancer cell lines and to explore its potential in preclinical and clinical settings. The protocols and information provided in this guide serve as a foundation for researchers to design and execute experiments aimed at further characterizing the activity of this compound.

References

The Emergence of BAY 249716 (Quabodepistat): A Novel Inhibitor of Mycobacterium tuberculosis Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716, also known as quabodepistat or OPC-167832, is a promising new chemical entity in the pipeline for tuberculosis (TB) treatment. This carbostyril derivative has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of TB.[1][2] Its novel mechanism of action, targeting a crucial enzyme in the mycobacterial cell wall synthesis pathway, makes it a valuable candidate for new combination therapies aimed at shortening treatment duration and improving outcomes for patients with this devastating disease.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental methodologies for this compound.

Mechanism of Action: Inhibition of DprE1

This compound exerts its anti-tubercular effect by inhibiting decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1).[1][2][3][5] DprE1 is a critical enzyme in the arabinogalactan biosynthesis pathway, which is essential for the formation of the mycobacterial cell wall.[1][3] Specifically, DprE1, in conjunction with DprE2, catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA serves as the sole arabinose donor for the synthesis of arabinogalactan and lipoarabinomannan, two major components of the Mtb cell wall.[6] By inhibiting DprE1, this compound blocks the production of DPA, thereby disrupting the synthesis of these essential cell wall polymers and leading to bacterial cell death.[1][7]

The following diagram illustrates the role of DprE1 in the arabinogalactan biosynthesis pathway and the inhibitory action of this compound.

Arabinogalactan Biosynthesis Pathway Inhibition by this compound cluster_0 Mycobacterium tuberculosis Cell PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) DPR Decaprenylphosphoryl-β-D-ribose (DPR) PRPP->DPR Multiple Steps DprE1 DprE1 DPR->DprE1 DPX Decaprenylphosphoryl-2-keto-β-D-erythro-pentofuranose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenylphosphoryl-β-D-arabinose (DPA) Arabinofuranosyltransferases Arabinofuranosyl- transferases DPA->Arabinofuranosyltransferases Arabinogalactan Arabinogalactan CellWall Mycobacterial Cell Wall Arabinogalactan->CellWall Incorporation DprE1->DPX Oxidation DprE2->DPA Reduction Arabinofuranosyltransferases->Arabinogalactan Arabinose Donation BAY249716 This compound (Quabodepistat) BAY249716->DprE1 Inhibition

Mechanism of this compound (Quabodepistat) Action.

Quantitative Data on Anti-tubercular Activity

This compound has demonstrated potent activity against a wide range of M. tuberculosis strains, including clinical isolates and drug-resistant variants. The following tables summarize the key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

Strain TypeStrain NameMIC (µg/mL)Reference
Laboratory StrainH37Rv0.0005[8]
Laboratory StrainKurono0.0005[8]
Monoresistant StrainsRIF, INH, EMB, STR, PZA resistant0.00024 - 0.001[8]
Clinical Isolates (MDR/XDR)Various0.00024 - 0.002[1]

Table 2: Intracellular and Enzymatic Activity of this compound

AssayTargetValueUnitsReference
Intracellular Activity (IC90)Mtb H37Rv in macrophages0.0048µg/mL[2]
Intracellular Activity (IC90)Mtb Kurono in macrophages0.0027µg/mL[2]
Enzymatic Inhibition (IC50)Recombinant DprE10.258µM[8]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Chronic TB

Treatment GroupDosage (mg/kg)Treatment DurationLung CFU Reduction (log10) vs. VehicleReference
This compound Monotherapy0.6254 weeksSignificant[2]
This compound Monotherapy1.254 weeksSignificant[2]
This compound Monotherapy2.54 weeksSignificant[2]
This compound + Delamanid2.5 + 2.512 weeksSuperior to standard of care[2]
This compound + Delamanid + Bedaquiline2.5 + 2.5 + 2512 weeksMost potent efficacy[8]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to evaluate the anti-tubercular activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is typically determined using a broth microdilution method.

Principle: A standardized inoculum of M. tuberculosis is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microplate. The MIC is the lowest concentration of the compound that inhibits visible growth of the bacteria after a defined incubation period.

General Protocol:

  • Preparation of Drug Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Middlebrook 7H9 broth supplemented with OADC or ADC.

  • Inoculum Preparation: M. tuberculosis is grown to mid-log phase, and the turbidity is adjusted to a 0.5 McFarland standard. The bacterial suspension is then further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Plate Setup and Inoculation: The serially diluted drug solutions are added to the wells of a 96-well plate, followed by the addition of the bacterial inoculum. Control wells (no drug and no bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • Reading Results: The MIC is determined as the lowest drug concentration showing no visible turbidity. A colorimetric indicator like resazurin can be added to aid in the visualization of bacterial growth.

MIC Determination Workflow A Prepare serial dilutions of This compound in 96-well plate C Add inoculum to wells A->C B Prepare standardized M. tuberculosis inoculum B->C D Incubate at 37°C for 7-14 days C->D E Read MIC (lowest concentration with no visible growth) D->E

Workflow for MIC Determination.
In Vitro Synergy Testing (Checkerboard Assay)

The checkerboard assay is used to assess the interaction between this compound and other anti-tubercular agents.

Principle: Two drugs are serially diluted in a two-dimensional format in a microtiter plate, and a standardized bacterial inoculum is added. The growth inhibition is assessed to determine if the combination is synergistic, additive, indifferent, or antagonistic. The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

General Protocol:

  • Plate Setup: One drug is serially diluted along the rows of a 96-well plate, and the second drug is serially diluted along the columns.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to all wells.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated using the formula: FIC Index = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

In Vivo Efficacy in a Mouse Model of Chronic TB

The therapeutic efficacy of this compound is evaluated in a well-established mouse model of chronic tuberculosis.

Principle: Mice are infected with a low dose of aerosolized M. tuberculosis to establish a chronic infection. After a set period, treatment with the test compound is initiated, and the reduction in bacterial load in the lungs and other organs is measured.

General Protocol:

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv (approximately 100-200 CFU per lung).

  • Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks.

  • Treatment: Mice are treated with this compound (administered by oral gavage) as a monotherapy or in combination with other anti-TB drugs. A vehicle control group is included.

  • Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs and spleens are homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar to determine the number of colony-forming units (CFU).

  • Data Analysis: The log10 CFU reduction in the treated groups is compared to the vehicle control group to determine the bactericidal activity of the treatment.

In Vivo Efficacy Workflow A Aerosol infection of mice with M. tuberculosis B Establishment of chronic infection (4-6 weeks) A->B C Initiate treatment with this compound (oral gavage) B->C D Monitor treatment efficacy over time C->D E Determine bacterial load (CFU) in lungs and spleen D->E F Compare CFU reduction to control group E->F

Workflow for In Vivo Efficacy Studies.

Resistance Mechanisms

Spontaneous resistance to this compound has been observed in vitro at a low frequency (less than 1.91 × 10−7 for M. tuberculosis H37Rv).[2] Resistance is primarily associated with mutations in the dprE1 gene, the direct target of the compound. Additionally, mutations in the rv0678 and rv3790 genes have been identified in laboratory-isolated resistant strains.[1] The Rv0678 protein is a transcriptional repressor of the MmpS5-MmpL5 efflux pump, and its inactivation can lead to increased efflux of various drugs. The role of Rv3790 in resistance to this compound is still under investigation.

Conclusion

This compound (quabodepistat) is a highly potent anti-tubercular agent with a novel mechanism of action that targets the essential DprE1 enzyme in the mycobacterial cell wall synthesis pathway. Its strong bactericidal activity against both drug-susceptible and drug-resistant M. tuberculosis, favorable preclinical data, and distinct mode of action make it a promising candidate for inclusion in future, shorter, and more effective treatment regimens for tuberculosis. Further clinical development is underway to fully elucidate its safety and efficacy in humans.

References

An In-depth Technical Guide to the Biochemical and Cellular Functions of BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 249716 is a novel small molecule modulator belonging to the aminothiazole class of compounds. It has garnered significant interest for its unique mechanism of action targeting the tumor suppressor protein p53. This technical guide provides a comprehensive overview of the biochemical and cellular functions of this compound, with a focus on its role in modulating mutant p53 condensation. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism and experimental application.

Biochemical Functions

The primary biochemical function of this compound is its ability to modulate the condensation of the p53 protein.[1] It has been shown to directly interact with and stabilize both wild-type p53 (p53WT) and certain mutant forms of p53, specifically the structural mutants p53R175H and p53Y220C.[1] Unlike some other p53-targeting compounds, this compound is a non-covalent binder, meaning it does not form a permanent chemical bond with the p53 protein.[1]

The modulation of p53 condensation by this compound is dependent on the specific p53 mutation. In the case of structural p53 mutants, which are prone to forming aggregates, this compound leads to the dissolution of these condensates.[1] Conversely, for DNA contact mutants like p53R273H, treatment with this compound can induce the formation of p53 condensates.[1] This differential activity highlights a nuanced mechanism of action that goes beyond simple stabilization.

Cellular Functions

At the cellular level, this compound exhibits a range of activities stemming from its modulation of p53.

Anti-proliferative Activity

This compound has demonstrated anti-proliferative effects in various cancer cell lines with different p53 mutation statuses.[2] While specific IC50 values from the primary research are not publicly available, the activity is reported to be in the low-micromolar range.[2]

Table 1: Anti-proliferative Activity of this compound

Cell Linep53 StatusIC50 (µM)
Various Cancer Cell LinesWild-type, MutantLow-micromolar (Specific values not reported)
Modulation of p53 Localization and Activity

Immunofluorescence studies have shown that this compound can alter the subcellular localization of mutant p53. For instance, in Huh7 cells, which express the p53Y220C mutant, treatment with this compound leads to a reduction in the nuclear staining intensity of p53.[1]

Furthermore, this compound can influence the transcriptional activity of p53. In p53 activity reporter assays, it has been shown to activate the reporter in U2OS cells (which have wild-type p53).[1] Weaker activation has been observed in cell lines with structural p53 mutants, such as Cal-33 and Detroit 562 (p53R175H), and Huh7 (p53Y220C).[1] Interestingly, the activation of the p53 reporter may also be mediated, in part, through the activation of p73, a member of the same family of transcription factors.[1]

Antimicrobial Activity

In addition to its anti-cancer properties, this compound has been reported to have antitubercular activity, with an IC90 of less than 0.10 μg/mL.

Signaling Pathways and Mechanisms of Action

The mechanism of action of this compound is centered on its ability to modulate the physical state of the p53 protein. The following diagram illustrates the proposed signaling pathway and mechanism of action.

BAY_249716_Signaling_Pathway cluster_input This compound cluster_p53 p53 Protein cluster_cellular_effects Cellular Effects BAY_249716 This compound p53_mutant Structural Mutant p53 (e.g., R175H, Y220C) BAY_249716->p53_mutant Direct Interaction p53_condensates Mutant p53 Condensates BAY_249716->p53_condensates Modulates p53_dna_contact DNA Contact Mutant p53 (e.g., R273H) BAY_249716->p53_dna_contact Direct Interaction p53_reporter p53 Reporter Activation (p73 dependent?) BAY_249716->p53_reporter p53_mutant->p53_condensates Forms dissolution Dissolution of Condensates p53_condensates->dissolution dna_contact_condensates Induced Condensates p53_dna_contact->dna_contact_condensates Induces anti_prolif Anti-proliferative Activity dna_contact_condensates->anti_prolif dissolution->anti_prolif

Caption: Proposed mechanism of this compound action on different p53 mutants.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of this compound. Please note that the specific protocols from the primary research by Stangl et al. (2020) were not available in the public domain.

p53 Stabilization Assay (Differential Scanning Fluorimetry)

This assay measures the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates that the ligand stabilizes the protein.

Materials:

  • Purified recombinant p53 protein (wild-type or mutant)

  • This compound

  • SYPRO Orange dye

  • Real-time PCR instrument

Protocol:

  • Prepare a master mix containing the p53 protein and SYPRO Orange dye in a suitable buffer.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add this compound at various concentrations to the wells. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a melt curve analysis, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the peak of the first derivative of the fluorescence curve.

  • Calculate the change in Tm (ΔTm) in the presence of this compound compared to the DMSO control.

p53 Reporter Assay

This assay measures the transcriptional activity of p53. Cells are transfected with a reporter plasmid containing a p53-responsive element driving the expression of a reporter gene (e.g., luciferase).

Materials:

  • Cancer cell line of interest (e.g., U2OS)

  • p53 luciferase reporter plasmid

  • Transfection reagent

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Transfect the cells with the p53 luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing this compound at various concentrations or a DMSO control.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected control plasmid or a separate viability assay).

Immunofluorescence Staining for p53 Localization

This technique is used to visualize the subcellular localization of p53 within cells.

Materials:

  • Cancer cell line of interest (e.g., Huh7)

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., bovine serum albumin in PBS)

  • Primary antibody against p53

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Grow cells on coverslips in a multi-well plate.

  • Treat the cells with this compound or DMSO for the desired time.

  • Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash with PBS and block non-specific antibody binding with a blocking solution for 1 hour.

  • Incubate the cells with the primary anti-p53 antibody diluted in the blocking solution overnight at 4°C.

  • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the fluorescence using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on mutant p53 condensation and cellular proliferation.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Start with Mutant p53 Cancer Cell Line treat Treat with this compound (or DMSO control) start->treat live_cell Live-Cell Imaging (p53 Condensation) treat->live_cell if_stain Immunofluorescence (p53 Localization) treat->if_stain prolif_assay Proliferation Assay (e.g., MTT, CellTiter-Glo) treat->prolif_assay image_analysis Image Analysis: Quantify Condensates and Localization live_cell->image_analysis if_stain->image_analysis ic50_calc Calculate IC50 Value prolif_assay->ic50_calc

Caption: Workflow for assessing this compound's cellular effects.

Conclusion

This compound is a promising small molecule that targets mutant p53 through a novel mechanism of modulating its condensation. Its ability to differentially affect structural and DNA contact mutants of p53 provides a valuable tool for studying the biology of this critical tumor suppressor. While the publicly available data on its anti-proliferative activity is not yet fully detailed with specific IC50 values, its low-micromolar efficacy and unique mechanism of action warrant further investigation for its potential as a therapeutic agent. The experimental protocols and workflows described in this guide provide a framework for researchers to further explore the biochemical and cellular functions of this compound.

References

The Dual Action of BAY 249716: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

BAY 249716 is a novel small molecule demonstrating a compelling dual-action profile with potential applications in both oncology and infectious disease. This document provides an in-depth technical overview of its core mechanisms, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

Core Therapeutic Actions

This compound exhibits two primary biological activities: modulation of the p53 tumor suppressor protein and potent antitubercular effects.

  • p53 Modulation: this compound acts as a modulator of mutant p53 condensation. It has been shown to stabilize the wild-type p53 (p53WT) protein as well as clinically relevant mutant forms, including p53R175H and p53Y220C. The stabilization of p53, a critical guardian of the genome, is a key strategy in cancer therapy to restore its tumor-suppressive functions.

  • Antitubercular Activity: The compound displays significant activity against Mycobacterium tuberculosis, with a reported 90% inhibitory concentration (IC90) of less than 0.10 μg/mL.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: Antitubercular and Anti-proliferative Activity

ParameterValueDescription
Antitubercular IC90 <0.10 μg/mL90% inhibitory concentration against Mycobacterium tuberculosis.[1][2]
Anti-proliferative IC50 Low-μM50% inhibitory concentration against a range of cancer cell lines with varying p53 mutation statuses.

Table 2: p53 Protein Stabilization (nano-Differential Scanning Fluorimetry)

p53 VariantMelting Temperature (Tm)
p53WT 41.6°C ± 0.01°C
p53R175H 35.0°C ± 0.086°C
p53Y220C 34.7°C ± 0.02°C

Signaling and Mechanistic Pathways

The dual actions of this compound can be visualized through its distinct molecular interactions.

p53 Stabilization Pathway

This compound directly interacts with both wild-type and mutant p53 proteins, leading to their stabilization. This is hypothesized to prevent the aggregation of mutant p53 and potentially restore some of its transcriptional activity, leading to downstream tumor-suppressive effects like cell cycle arrest and apoptosis.

p53_stabilization BAY249716 BAY249716 mutant_p53 Mutant p53 (e.g., R175H, Y220C) BAY249716->mutant_p53 Direct Interaction stabilized_p53 Stabilized p53 BAY249716->stabilized_p53 Stabilization p53_aggregation p53 Aggregation mutant_p53->p53_aggregation loss_of_function Loss of Tumor Suppressor Function p53_aggregation->loss_of_function downstream_effects Downstream Tumor Suppressor Effects (Cell Cycle Arrest, Apoptosis) stabilized_p53->downstream_effects antitubercular_action BAY249716 BAY249716 M_tuberculosis Mycobacterium tuberculosis BAY249716->M_tuberculosis inhibition Inhibition BAY249716->inhibition Targets essential_enzyme Essential Bacterial Enzyme/Process M_tuberculosis->essential_enzyme inhibition->essential_enzyme bacterial_death Bactericidal/Bacteriostatic Effect inhibition->bacterial_death nanoDSF_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p53_protein Purified p53 (WT or Mutant) mix Mix Protein, Compound & Buffer p53_protein->mix bay249716 This compound in DMSO bay249716->mix buffer Assay Buffer buffer->mix load Load Capillaries mix->load heat Thermal Ramp (20-95°C) load->heat measure Measure Fluorescence (330nm & 350nm) heat->measure calculate Calculate Tm measure->calculate reporter_assay_workflow seed_cells Seed H1299 Cells (96-well plate) transfect Co-transfect with p53 & Luciferase Plasmids seed_cells->transfect treat Treat with this compound (24 hours) transfect->treat lyse Lyse Cells treat->lyse measure_luciferase Measure Firefly & Renilla Luciferase Activity lyse->measure_luciferase normalize Normalize Firefly to Renilla Signal measure_luciferase->normalize

References

Methodological & Application

BAY 249716: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 249716 is a novel small molecule compound that has demonstrated significant activity as a modulator of mutant p53 condensation.[1] It has been shown to stabilize wild-type and various mutant p53 protein variants, indicating a potential therapeutic avenue in oncology.[1][2] Additionally, this compound exhibits potent anti-tubercular activity.[3] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound functions by modulating the condensation of mutant p53.[1] Specifically, it has been observed to lead to the rapid dissolution of structural mutant p53 condensates.[2] In contrast, for DNA-binding defective p53 mutants, it can induce the formation of condensates.[2][4][5] This modulation of p53 condensation is a key aspect of its potential anti-cancer effects. The compound stabilizes p53 protein variants, suggesting a direct interaction.[2] Unlike some other modulators, this compound does not contain a reactive group for covalent protein modification, indicating that covalent binding is not required for its activity.[2]

Signaling Pathway

BAY_249716_p53_Pathway cluster_cell Cancer Cell Mutant_p53_Aggregates Mutant p53 Aggregates/Condensates Stabilized_p53 Stabilized/Refolded Mutant p53 Mutant_p53_Aggregates->Stabilized_p53 Leads to stabilization BAY_249716 This compound BAY_249716->Mutant_p53_Aggregates Dissolves condensates of structural mutants Apoptosis_Growth_Arrest Apoptosis or Cell Cycle Arrest Stabilized_p53->Apoptosis_Growth_Arrest Restoration of tumor suppressor function

Caption: Mechanism of action of this compound on mutant p53.

Quantitative Data

ParameterValueCell Lines/ConditionsSource
Anti-tubercular Activity (IC90) <0.10 µg/mLMycobacterium tuberculosis[3]
Anti-proliferative Activity (IC50) Low-µMVarious cell lines with different p53 mutation statuses[1]
p53 Stabilization Significantp53WT, p53R175H, and p53Y220C[1][2]
Cytotoxicity in human KB cells (CC50) 98.6 μMHuman KB cells, 72-hour incubation[6]

Experimental Protocols

Preparation of Stock Solutions

This protocol outlines the preparation of stock solutions for this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), newly opened and hygroscopic

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mg/mL).[6]

  • Vortex the solution thoroughly.

  • If necessary, use an ultrasonic bath to aid dissolution.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[3]

Preparation of Working Solutions for In Vivo Experiments

This protocol describes the preparation of a working solution of this compound for in vivo administration.

Materials:

  • This compound stock solution in DMSO (e.g., 25.0 mg/mL)

  • PEG300

  • Tween-80

  • Saline or Corn oil

  • Sterile tubes

Procedure (PEG300, Tween-80, Saline Formulation): [3]

  • This protocol yields a clear solution of 2.5 mg/mL.[3]

  • For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300.

  • Mix the solution evenly.

  • Add 50 µL of Tween-80 and mix again.

  • Add 450 µL of Saline to adjust the final volume to 1 mL.

  • It is recommended to prepare this working solution freshly on the day of use.[3]

Procedure (Corn Oil Formulation): [6]

  • This protocol yields a clear solution of ≥ 2.5 mg/mL.[6]

  • For a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 900 µL of Corn oil.

  • Mix the solution evenly.

  • Note: This formulation should be used cautiously for dosing periods exceeding half a month.[6]

In Vitro Cell-Based Assay Workflow

This generalized workflow can be adapted to assess the anti-proliferative effects of this compound on cancer cell lines.

in_vitro_workflow cluster_workflow In Vitro Anti-Proliferation Assay Workflow Cell_Culture 1. Culture cancer cell lines Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Treatment 3. Treat with serial dilutions of this compound Seeding->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability_Assay 5. Perform cell viability assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Analyze data and determine IC50 Viability_Assay->Data_Analysis

Caption: A generalized workflow for in vitro cell-based assays.

Safety and Handling

This compound is for research use only and should be handled by trained personnel in a laboratory setting.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Application Notes and Protocols for BAY 249716 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro characterization of BAY 249716, a small molecule modulator of the p53 protein. The following sections offer guidance for researchers, scientists, and drug development professionals on experimental setup, data presentation, and visualization of relevant biological pathways and workflows.

Introduction and Mechanism of Action

This compound is a small molecule compound that has been identified as a modulator of mutant p53 condensation.[1] It has been shown to stabilize wild-type and various mutant p53 protein variants, indicating a potential therapeutic role in cancers with p53 mutations.[1][2] The tumor suppressor protein p53 plays a critical role in cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, DNA repair, or apoptosis.[3][4][5][6] In many cancers, p53 is inactivated through mutation, which can lead to tumor progression.[3] this compound's ability to stabilize p53 suggests it may restore its tumor-suppressive functions. In addition to its effects on p53, this compound has demonstrated antitubercular and antileishmanial activities.[7][8]

Data Presentation

The following tables summarize the reported in vitro activities of this compound.

Table 1: Anti-proliferative and Cytotoxic Activity of this compound

Cell LineAssay TypeEndpointValue (µM)Incubation TimeReference
J774.A1 (mouse macrophage)Antileishmanial activityIC500.0972 hours[7][8]
KB (human oral cancer)CytotoxicityCC5098.672 hours[7][8]

Table 2: Antimicrobial Activity of this compound

OrganismEndpointValue (µg/mL)Reference
Mycobacterium tuberculosisIC90<0.10[7]

Signaling Pathway

The p53 signaling pathway is central to the mechanism of action of this compound. Upon activation by cellular stressors, p53 can initiate a cascade of events leading to either cell cycle arrest to allow for DNA repair or apoptosis if the damage is irreparable.

p53_pathway cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_outcomes Cellular Outcomes stress DNA Damage, Oncogene Activation, Oxidative Stress p53_inactive Inactive p53 stress->p53_inactive activates p53_active Active (Stabilized) p53 p53_inactive->p53_active cell_cycle_arrest Cell Cycle Arrest (G1/S Phase) p53_active->cell_cycle_arrest apoptosis Apoptosis p53_active->apoptosis bay249716 This compound bay249716->p53_active stabilizes dna_repair DNA Repair cell_cycle_arrest->dna_repair

Caption: The p53 signaling pathway activated by cellular stress and modulated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize the activity of this compound are provided below.

Cell Proliferation / Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line, such as the KB human oral cancer cell line.

Materials:

  • Cancer cell line (e.g., KB)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.

p53 Stabilization Assay (Western Blot)

This protocol describes how to assess the effect of this compound on the protein levels of p53 in a relevant cell line.

Materials:

  • Cancer cell line with known p53 status

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p53 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound and a vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • Cancer cell line

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with desired concentrations of this compound and a vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect both floating and attached cells. For attached cells, gently trypsinize.

    • Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal in the FL2 or FL3 channel.

    • Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Experimental Workflow Diagram

experimental_workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Assay Readout (MTT) cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_compound Prepare serial dilutions of this compound overnight_incubation->prepare_compound add_compound Add compound to wells prepare_compound->add_compound treatment_incubation Incubate for 72 hours add_compound->treatment_incubation add_mtt Add MTT solution treatment_incubation->add_mtt mtt_incubation Incubate for 4 hours add_mtt->mtt_incubation solubilize Add solubilization buffer mtt_incubation->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calculate_viability Calculate % viability vs. control read_plate->calculate_viability determine_ic50 Determine IC50/CC50 value calculate_viability->determine_ic50

Caption: A generalized workflow for an in vitro cell proliferation/cytotoxicity assay.

References

Application Notes and Protocols for BAY 249716 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a small molecule modulator of the tumor suppressor protein p53. It has been shown to stabilize various p53 protein variants, including wild-type (WT) and certain mutant forms, by modulating their condensation state.[1][2] This activity leads to the activation of the p53 signaling pathway, resulting in anti-proliferative effects in cancer cell lines. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its effects on p53 signaling and cancer cell proliferation.

Mechanism of Action: p53 Signaling Pathway

The p53 protein plays a critical role in preventing tumor formation by responding to cellular stress signals such as DNA damage, oncogene activation, and hypoxia. Under normal, unstressed conditions, p53 levels are kept low through continuous degradation mediated by its negative regulator, MDM2. Upon cellular stress, p53 is stabilized and activated, allowing it to function as a transcription factor. Activated p53 binds to specific DNA sequences known as p53 response elements (p53 REs) in the promoter regions of its target genes. This binding initiates the transcription of genes involved in various cellular processes, including:

  • Cell Cycle Arrest: Primarily through the induction of p21 (CDKN1A), which inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression.

  • Apoptosis (Programmed Cell Death): Through the upregulation of pro-apoptotic proteins such as Bax and PUMA.

  • DNA Repair: By activating genes involved in DNA repair pathways.

This compound is understood to stabilize p53, leading to an accumulation of active p53 in the cell nucleus. This enhanced p53 activity results in the increased transcription of its downstream target genes, ultimately leading to an anti-proliferative response in cancer cells.

p53_signaling_pathway cluster_stress Cellular Stress cluster_nucleus Nucleus cluster_downstream Downstream Effects stress DNA Damage, Oncogene Activation, Hypoxia p53_inactive Inactive p53 stress->p53_inactive activates mdm2 MDM2 p53_inactive->mdm2 negative regulation p53_active Active p53 p53_inactive->p53_active activation bay249716 This compound bay249716->p53_inactive stabilizes p53_re p53 Response Element p53_active->p53_re binds to cell_cycle_arrest Cell Cycle Arrest (p21) p53_re->cell_cycle_arrest apoptosis Apoptosis (Bax, PUMA) p53_re->apoptosis dna_repair DNA Repair p53_re->dna_repair mtt_assay_workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound serial dilutions incubate_24h->treat_compound incubate_72h Incubate for 72h treat_compound->incubate_72h add_mtt Add MTT solution (10 µL/well) incubate_72h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 value read_absorbance->analyze_data end End analyze_data->end luciferase_assay_workflow start Start seed_cells Seed U2OS cells in 96-well plate start->seed_cells transfect Transfect with p53-luciferase reporter seed_cells->transfect incubate_24h_1 Incubate for 24h transfect->incubate_24h_1 treat_compound Treat with this compound incubate_24h_1->treat_compound incubate_24h_2 Incubate for 16-24h treat_compound->incubate_24h_2 measure_luminescence Measure luminescence incubate_24h_2->measure_luminescence analyze_data Calculate fold induction measure_luminescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for BAY 249716 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule belonging to the aminothiazole class that has emerged as a modulator of mutant p53 condensation.[1][2] The tumor suppressor protein p53 is frequently mutated in human cancers, leading to loss of its normal function and, in some cases, the gain of oncogenic functions. Many of these mutations, particularly structural mutants, cause p53 to misfold and form aggregates or condensates within the cell nucleus. This compound has been shown to interact with p53 proteins, leading to the dissolution of these mutant condensates, which represents a promising therapeutic strategy.[1] This document provides detailed application notes and protocols for the use of this compound in cancer research.

Mechanism of Action

This compound acts by directly interacting with and stabilizing various p53 protein variants, including wild-type p53 (p53WT) and the common structural mutants p53R175H and p53Y220C.[1][2] Its primary mechanism in cancer cells harboring structural p53 mutants is the modulation of mutant p53 condensation. Time-lapse imaging has revealed that this compound leads to the rapid dissolution of these structural mutant p53 condensates.[1] Interestingly, for DNA-binding defective mutants like p53R273H, the compound can induce the formation of condensates.[1] This differential activity highlights the importance of understanding the specific p53 mutation status in the cancer model being studied. The modulation of these condensates is associated with a reduction in nuclear p53 aggregation and anti-proliferative activity in cancer cell lines.[1][2]

BAY249716_Mechanism cluster_nucleus Cell Nucleus Mutant_p53_Condensates Mutant p53 Condensates (e.g., p53R175H) Dissolved_p53 Soluble/Functional Mutant p53 Mutant_p53_Condensates->Dissolved_p53 Anti_proliferative_effects Anti-proliferative Effects Dissolved_p53->Anti_proliferative_effects leads to BAY249716_inside This compound BAY249716_inside->Mutant_p53_Condensates dissolves BAY249716_outside This compound (extracellular) BAY249716_outside->BAY249716_inside cell uptake

Mechanism of this compound in modulating mutant p53 condensates.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterObservationCell LinesReference
p53 Protein Stabilization Significant stabilization of p53WT, p53R175H, and p53Y220C variants.Not specified in detail, but implied from protein assays.[1][2]
Anti-proliferative Activity Exhibits anti-proliferative activity with low micromolar IC50 values.A set of cell lines with different p53 mutation statuses.[2]
Mutant p53 Condensate Modulation Rapid dissolution of structural mutant p53 condensates (e.g., p53R175H, p53Y220C).Cal-33, Detroit 562 (p53R175H), Huh7 (p53Y220C)[1]
Nuclear p53 Aggregation Statistically significant reduction in nuclear p53 aggregation after 6 hours of treatment.Four cell lines carrying p53R175H and Huh7 (p53Y220C).[1]
p53 Activity Reporter Assay Weak activation in Cal-33 and Detroit 562 cells (p53R175H). Activity also observed in Huh7 cells (p53Y220C).Cal-33, Detroit 562, Huh7, MDA-MB-468, Saos2, PC3, U2OS, Calu1, H358.[1]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Drug Treatment
  • Cell Lines: Culture human cancer cell lines with known p53 status (e.g., p53-null, p53WT, and various p53 mutants such as R175H, Y220C, R273H) in their recommended media supplemented with fetal bovine serum and antibiotics.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) should be included in all experiments.

  • Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, chamber slides for imaging). Allow cells to adhere overnight, then replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The incubation time will vary depending on the assay (e.g., 6 hours for aggregation studies, up to 72 hours for proliferation assays).

Protocol 2: Cell Viability/Proliferation Assay
  • Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.

  • Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Quantification: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a dose-response curve.

Protocol 3: Immunofluorescence for p53 Aggregation
  • Seeding: Seed cells on chamber slides or coverslips.

  • Treatment: Treat cells with this compound (e.g., 1-10 µM) or vehicle for 6 hours.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against p53 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips.

  • Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the intensity and distribution of the p53 signal within the nucleus to assess aggregation.

IF_Workflow Cell_Seeding 1. Seed cells on coverslips Treatment 2. Treat with this compound or Vehicle Cell_Seeding->Treatment Fix_Perm 3. Fix and Permeabilize Treatment->Fix_Perm Blocking 4. Block non-specific binding Fix_Perm->Blocking Primary_Ab 5. Incubate with anti-p53 antibody Blocking->Primary_Ab Secondary_Ab 6. Incubate with fluorescent secondary antibody Primary_Ab->Secondary_Ab Mounting 7. Counterstain with DAPI and Mount Secondary_Ab->Mounting Imaging 8. Image and Analyze Mounting->Imaging

Workflow for immunofluorescence analysis of p53 aggregation.
Protocol 4: p53 Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the transfected cells with this compound.

  • Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity in treated cells to that in vehicle-treated cells to determine the fold change in p53 transcriptional activity.

In Vivo Studies

As of the current literature, there are no published in vivo studies specifically utilizing this compound. However, a general protocol for a xenograft mouse model to evaluate a p53-targeting compound is provided below as a template.

Protocol 5: Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells with a relevant p53 mutation into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (formulated in an appropriate vehicle) or vehicle control to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for p53, proliferation markers).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of this compound.

Combination Studies

There is currently no published data on the use of this compound in combination with other anti-cancer agents. Researchers interested in exploring synergistic effects could consider combining this compound with standard-of-care chemotherapies or other targeted therapies relevant to the cancer type being studied. Standard methodologies for assessing synergy, such as the Chou-Talalay method, should be employed.

Conclusion

This compound represents a promising tool for investigating the role of mutant p53 condensation in cancer. Its ability to specifically modulate these structures provides a unique avenue for both basic research and potential therapeutic development. The protocols and information provided here serve as a guide for researchers to effectively utilize this compound in their cancer research endeavors. Further studies are warranted to explore its in vivo efficacy and potential in combination therapies.

References

Application Notes and Protocols for Bedaquiline in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Note: Initial searches for "BAY 249716" in the context of tuberculosis studies did not yield specific information. As a relevant and well-documented alternative, these application notes focus on Bedaquiline (Sirturo), a diarylquinoline antimycobacterial agent approved for the treatment of multidrug-resistant tuberculosis (MDR-TB).

Introduction to Bedaquiline

Bedaquiline is a first-in-class diarylquinoline antibiotic with a unique mechanism of action against Mycobacterium tuberculosis. It is a critical component of treatment regimens for MDR-TB and has potent bactericidal and sterilizing activity against both replicating and dormant bacilli.[1][2] Understanding its mechanism of action and having robust protocols to evaluate its efficacy are essential for its effective use and for the development of new anti-tuberculosis agents.

Mechanism of Action

Bedaquiline's primary target is the F1Fo-ATP synthase, an essential enzyme for energy generation in M. tuberculosis.[1][3]

Key aspects of Bedaquiline's mechanism of action include:

  • Targeting the F1Fo-ATP Synthase: Bedaquiline specifically binds to the oligomeric c-ring of the Fo subunit of the ATP synthase.[4]

  • Inhibition of Proton Translocation: This binding obstructs the proton translocation channel, effectively stalling the rotation of the c-ring.

  • Depletion of Cellular ATP: The inhibition of ATP synthase leads to a rapid depletion of intracellular ATP, which is crucial for numerous cellular processes.[5]

  • Downstream Effects: The depletion of ATP disrupts various ATP-dependent metabolic processes, including DNA and protein synthesis, and affects nitrogen metabolism.[5] Network analysis has shown that in response to Bedaquiline, M. tuberculosis can attempt to rewire its energy metabolism by activating transcription factors such as Rv0324 and Rv0880.[6] The pathogen may also activate the glyoxylate shunt and other pathways to compensate for ATP depletion.[6]

Bedaquiline_Mechanism cluster_membrane Mycobacterial Inner Membrane cluster_fo Fo Subunit cluster_f1 F1 Subunit atp_synthase F1Fo-ATP Synthase c_ring c-ring (rotor) f1_head α3β3 (catalytic headpiece) c_ring->f1_head Rotation Drives Synthesis protons_out c_ring->protons_out Proton Translocation Blocked atp ATP f1_head->atp Synthesizes no_atp ATP Synthesis Blocked f1_head->no_atp bedaquiline Bedaquiline bedaquiline->c_ring Binds to c-ring protons_in protons_in->c_ring Proton Flow adp_pi ADP + Pi

Bedaquiline binds to the c-ring of ATP synthase, blocking proton translocation and inhibiting ATP synthesis.

Quantitative Data: In Vitro Activity of Bedaquiline

The in vitro potency of Bedaquiline is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of M. tuberculosis.

M. tuberculosis Strain Type Methodology MIC Range (mg/L) MIC50 (mg/L) MIC90 (mg/L) Reference
Drug-susceptibleMGIT 960Not specified0.03Not specified
Wild-typeMGIT 960 with TB eXiSTNot specified0.4 (median)Not specified
Pan-susceptible & Drug-resistantREMA0.0039–0.25Not specifiedNot specified
Multi-drug resistant (MDR)Sensititre custom platesNot specified0.25Not specified
Extensively drug-resistant (XDR)Sensititre custom platesNot specified132

MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay that provides a visual determination of bacterial viability. Metabolically active bacteria reduce the blue resazurin dye to pink resorufin.[5]

REMA_Workflow start Start prep_media Prepare 7H9-S Medium start->prep_media end End prep_drug Prepare Bedaquiline Stock and Serial Dilutions prep_media->prep_drug plate_setup Dispense Drug Dilutions and Inoculum into 96-well Plate prep_drug->plate_setup prep_inoculum Prepare M. tuberculosis Inoculum (McFarland 1.0 standard, diluted 1:20) prep_inoculum->plate_setup incubation1 Incubate Plate for 7 Days at 37°C plate_setup->incubation1 add_resazurin Add Resazurin Solution to Each Well incubation1->add_resazurin incubation2 Incubate for 24-48 Hours add_resazurin->incubation2 read_results Visually Read Results: Blue = Inhibition (No Growth) Pink = Growth incubation2->read_results determine_mic Determine MIC: Lowest Concentration with No Color Change (Blue) read_results->determine_mic determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA).

Materials:

  • M. tuberculosis isolate (e.g., H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.1% casitone, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.5% glycerol (7H9-S medium)[1]

  • Bedaquiline powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt powder

  • Sterile distilled water

  • McFarland 1.0 turbidity standard

Procedure:

  • Preparation of Bedaquiline Stock and Dilutions:

    • Dissolve Bedaquiline powder in DMSO to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial twofold dilutions of the stock solution in 7H9-S medium directly in the 96-well plate to achieve the desired final concentration range (e.g., 1.0 to 0.0039 mg/L). The final volume in each well should be 100 µL before adding the inoculum.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9-S broth to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match the McFarland 1.0 standard.

    • Dilute this suspension 1:20 in 7H9-S medium.

  • Inoculation of the Plate:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the Bedaquiline dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Seal the plate (e.g., with parafilm or a plate sealer) and incubate at 37°C for 7 days.

  • Addition of Resazurin:

    • Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize.

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

  • Final Incubation and Reading:

    • Re-seal the plate and incubate for an additional 24 to 48 hours at 37°C.

    • Visually assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.

    • The MIC is the lowest concentration of Bedaquiline that prevents the color change from blue to pink.

Protocol for Determining Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

MBC_Workflow start Start with Completed MIC Plate select_wells Select Wells from MIC Plate: Well at MIC and Higher Concentrations start->select_wells end End subculture Subculture Aliquots (e.g., 10 µL) from Selected Wells onto 7H10 Agar Plates select_wells->subculture incubation Incubate Agar Plates for 3-4 Weeks at 37°C subculture->incubation count_cfu Count Colony Forming Units (CFU) on Each Plate incubation->count_cfu determine_mbc Determine MBC: Lowest Drug Concentration with ≥99.9% Reduction in CFU Compared to the Initial Inoculum count_cfu->determine_mbc determine_mbc->end

Workflow for determining the Minimum Bactericidal Concentration (MBC).

Materials:

  • Completed REMA plate from the MIC assay

  • Middlebrook 7H10 agar plates supplemented with OADC

  • Sterile pipette tips and pipettor

Procedure:

  • Selection of Wells:

    • Following the determination of the MIC, select the wells corresponding to the MIC value and all higher concentrations of Bedaquiline where no growth was observed (i.e., the wells remained blue).

  • Subculturing:

    • Homogenize the contents of each selected well by gentle pipetting.

    • Spot-plate a fixed volume (e.g., 10-20 µL) from each of these wells onto a separate, labeled 7H10 agar plate.

    • Also, plate an aliquot from a growth control well (from the MIC plate, diluted to approximate the initial inoculum) to determine the initial CFU count.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the agar plates at 37°C for 3 to 4 weeks, or until colonies are clearly visible on the control plate.

  • Colony Counting and MBC Determination:

    • Count the number of colonies (CFU) on each plate.

    • The MBC is defined as the lowest concentration of Bedaquiline that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control.

Protocol for In Vitro ATP Synthesis Inhibition Assay

This assay measures the effect of Bedaquiline on ATP synthesis in inverted membrane vesicles (IMVs) from a mycobacterial species (e.g., M. phlei or M. smegmatis). ATP production is quantified using a luciferin/luciferase-based luminescence assay.[1]

ATP_Inhibition_Workflow start Start prep_imv Prepare Inverted Membrane Vesicles (IMVs) from Mycobacterial Culture start->prep_imv end End prep_reaction Prepare Reaction Buffer with Luciferin and Luciferase prep_imv->prep_reaction add_components Add IMVs and Bedaquiline (or control) to Reaction Mixture prep_reaction->add_components initiate_synthesis Initiate ATP Synthesis by Adding ADP add_components->initiate_synthesis measure_luminescence Continuously Measure Luminescence (proportional to ATP concentration) initiate_synthesis->measure_luminescence analyze_data Analyze Data: Compare Luminescence in Bedaquiline-treated vs. Control Samples to Determine Inhibition measure_luminescence->analyze_data analyze_data->end

Workflow for the in vitro ATP synthesis inhibition assay.

Materials:

  • Mycobacterium phlei or M. smegmatis cell paste

  • French press or other cell disruption equipment

  • Ultracentrifuge

  • Reaction buffer: 20 mM tricine-KOH (pH 7.5), 0.1 M NaCl, 5 mM KPi, 5 mM MgCl2[1]

  • ADP solution

  • Luciferin/Luciferase assay kit

  • Bedaquiline

  • Luminometer

Procedure:

  • Preparation of Inverted Membrane Vesicles (IMVs):

    • Resuspend mycobacterial cell paste in a suitable buffer (e.g., 0.15 M NaCl, 0.1 M tricine-KOH pH 7.5, 5 mM MgCl2, 10% glycerol).[1]

    • Disrupt the cells using a French press (e.g., three passages at 20,000 psi).[1]

    • Remove unbroken cells by low-speed centrifugation.

    • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 60,000 rpm for 45 minutes).[1]

    • Resuspend the IMV pellet in buffer to a final concentration of approximately 5 mg/mL.[1]

  • ATP Synthesis Assay:

    • In a luminometer cuvette, combine the reaction buffer, 50 µg of IMVs, luciferin, and luciferase.

    • Add Bedaquiline at various concentrations to different cuvettes. Include a no-drug control (DMSO vehicle) and other controls like an uncoupler (CCCP) or a known ATP synthase inhibitor (DCCD).[1]

    • Equilibrate the mixture for a few minutes.

    • Initiate the ATP synthesis reaction by adding ADP (e.g., to a final concentration of 50 µM).[1]

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the luminescence signal over time. An increase in luminescence corresponds to ATP production.

    • Compare the rate of ATP synthesis in the presence of Bedaquiline to the no-drug control.

    • Plot the percentage of inhibition against the Bedaquiline concentration to determine the IC50 value (the concentration that causes 50% inhibition of ATP synthesis).

References

BAY 249716 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of BAY 249716 for both in vitro and in vivo experiments, ensuring accurate and reproducible results.

Introduction

This compound is a small molecule modulator of mutant p53 condensation. It has been shown to stabilize p53 protein variants, including wild-type (WT), p53R175H, and p53Y220C, indicating a direct interaction.[1][2] This compound exhibits anti-proliferative activity in various cell lines with low micromolar IC50 values.[1] Additionally, this compound has demonstrated antitubercular activity.[3] Proper handling and preparation of this compound are critical for obtaining reliable experimental outcomes.

Physicochemical Properties

PropertyValueSource
Molecular Weight288.75 g/mol N/A
AppearanceCrystalline solidN/A
Purity>99%N/A

Solubility Data

The solubility of this compound in various solvents is crucial for the design of both in vitro and in vivo studies. The following table summarizes the available solubility data.

SolventConcentrationRemarksSource
DMSO100 mg/mL (346.31 mM)Requires sonication. Use freshly opened DMSO as it is hygroscopic.[4]
DMSO10 mM-[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (8.66 mM)Requires sonication and warming to 60°C to achieve a clear solution.[3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.66 mM)Clear solution; saturation unknown.[3]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments

Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous/freshly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes. Intermittent vortexing can aid dissolution.

  • Sterilization (Optional): If required for your specific cell culture application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3][4]

G cluster_start Start cluster_dissolution Dissolution cluster_final Final Steps start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex Vigorously add_dmso->vortex ultrasonicate Ultrasonicate if Necessary vortex->ultrasonicate Incomplete Dissolution filter Sterile Filter (0.22 µm) vortex->filter Complete Dissolution ultrasonicate->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

In Vitro Stock Solution Preparation Workflow

Preparation of Working Solutions for In Vitro Assays

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium for treating cells.

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Protocol:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, first, prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the medium before making the final dilution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate dilution to the pre-warmed cell culture medium to reach the desired final concentration. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) to minimize solvent toxicity to the cells.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down.

  • Application: Use the freshly prepared working solution to treat cells immediately.

Preparation of Formulations for In Vivo Experiments

Objective: To prepare a homogenous and stable formulation of this compound for administration in animal models.

Protocol 1: Aqueous Formulation

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Water bath or heating block

  • Ultrasonic bath

Protocol:

  • Prepare Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).[3]

  • Solvent Addition Sequence:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 40% of the final volume as PEG300 and mix thoroughly.

    • Add 5% of the final volume as Tween-80 and mix until the solution is homogenous.

    • Add 45% of the final volume as saline to bring the formulation to the final desired volume and concentration (e.g., 2.5 mg/mL).[3]

  • Dissolution Aids: To achieve a clear solution, sonicate the mixture and warm it to 60°C.[3] Ensure the final solution is clear and free of precipitates before administration.

  • Administration: Administer the freshly prepared formulation to the animals via the desired route (e.g., oral gavage, intraperitoneal injection).

Protocol 2: Oil-Based Formulation

Vehicle Composition: 10% DMSO, 90% Corn Oil.[3]

Materials:

  • This compound powder

  • DMSO

  • Corn Oil

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare Stock: Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition:

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Add 90% of the final volume as corn oil.

  • Mixing: Vortex the mixture thoroughly to ensure a homogenous suspension or solution. The reported solubility is at least 2.5 mg/mL.[3]

  • Administration: Administer the freshly prepared formulation.

Mechanism of Action: p53 Modulation

This compound directly interacts with p53 proteins, leading to their stabilization. This is particularly relevant for mutant forms of p53 that are structurally unstable. By stabilizing these mutants, this compound can modulate their condensation and potentially influence their function, which is a key aspect of its anti-proliferative effects.

G cluster_compound Compound cluster_p53 p53 Variants cluster_effect Cellular Effect bay249716 This compound p53_wt Wild-Type p53 bay249716->p53_wt Interacts with p53_mut Mutant p53 (e.g., R175H, Y220C) bay249716->p53_mut Interacts with stabilization p53 Protein Stabilization p53_wt->stabilization p53_mut->stabilization condensation_mod Modulation of Mutant p53 Condensation p53_mut->condensation_mod antiproliferation Anti-proliferative Activity stabilization->antiproliferation condensation_mod->antiproliferation

Signaling Pathway of this compound

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available data and should be adapted as necessary for specific experimental requirements.

References

Application Notes and Protocols: Western Blot Analysis of p53 Stabilization by BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in maintaining genomic stability and preventing tumor formation. Its functions include inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, often through mutations that lead to protein misfolding, aggregation, and degradation. BAY 249716 is a novel small molecule that has been identified to modulate the condensation of mutant p53 and has been shown to stabilize wild-type (WT) and various mutant p53 proteins.[2][3] This property makes this compound a promising candidate for therapeutic strategies aimed at restoring p53 function.

These application notes provide a detailed protocol for the analysis of p53 stabilization in response to treatment with this compound using Western blotting. This technique allows for the sensitive detection and quantification of changes in p53 protein levels, providing crucial insights into the efficacy and mechanism of action of this compound.

Signaling Pathway of p53 Stabilization by this compound

The precise mechanism by which this compound stabilizes p53 is an active area of research. Current evidence suggests that this compound modulates the condensation of p53.[2][4] In the case of certain structural p53 mutants, which can form condensates, this compound has been observed to lead to their dissolution.[2] For other p53 variants, it may prevent degradation by altering the protein's conformation and accessibility to the ubiquitin-proteasome system. Under normal cellular conditions, p53 levels are kept low through continuous degradation mediated by E3 ubiquitin ligases such as MDM2. By altering the physical state of p53, this compound may interfere with this process, leading to p53 accumulation and subsequent activation of its downstream targets involved in tumor suppression.

p53_stabilization_by_BAY249716 cluster_0 Normal State cluster_1 This compound Treatment p53_unstable p53 (unstable) MDM2 MDM2 p53_unstable->MDM2 Ubiquitination p53_condensate p53 Condensate Proteasome Proteasome MDM2->Proteasome Degradation BAY249716 This compound BAY249716->p53_condensate Modulates Condensation p53_stable p53 (stabilized) p53_condensate->p53_stable Stabilization Downstream Downstream Targets (e.g., p21, BAX, PUMA) p53_stable->Downstream Transcriptional Activation Response Cell Cycle Arrest, Apoptosis Downstream->Response

Caption: Proposed mechanism of p53 stabilization by this compound.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for assessing p53 stabilization by this compound using Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture and Treatment (with this compound) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for p53 Western blot analysis.

Detailed Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Lines: Select a cell line appropriate for the study, considering the p53 status (wild-type or specific mutant). HCT116 (p53 wild-type) or cell lines expressing specific p53 mutants (e.g., p53R175H, p53Y220C) are suitable choices.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

Cell Lysis and Protein Extraction
  • After treatment, place the culture plates on ice.

  • Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

SDS-PAGE
  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each protein sample to a final concentration of 1X.

  • Boil the samples at 95°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (20-30 µg) per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor the migration of proteins.

  • Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for total p53 (e.g., mouse anti-p53, clone DO-1 or rabbit anti-p53) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common. Incubate overnight at 4°C with gentle agitation.

  • The following day, wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

Detection and Data Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for the recommended time.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the band intensity of p53 to the corresponding loading control (β-actin or GAPDH) for each sample.

Data Presentation

The quantitative data obtained from the densitometric analysis of the Western blots should be summarized in a table for clear comparison of the effects of different concentrations of this compound on p53 protein levels.

Table 1: Densitometric Analysis of p53 Protein Levels Following this compound Treatment

Treatment GroupThis compound Conc. (µM)p53 Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized p53 Level (p53/β-actin)Fold Change vs. Vehicle
Vehicle Control0 (DMSO)1500450000.0331.0
This compound0.13000445000.0672.0
This compound1.09000455000.1986.0
This compound10.022500450000.50015.1

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.

Troubleshooting

  • No or Weak p53 Signal:

    • Increase the concentration of this compound or the treatment duration.

    • Confirm the integrity and activity of the primary and secondary antibodies.

    • Ensure efficient protein transfer from the gel to the membrane.

    • Increase the amount of protein loaded onto the gel.

  • High Background:

    • Increase the number and duration of the washing steps.

    • Optimize the blocking conditions (e.g., increase blocking time, use a different blocking agent).

    • Decrease the concentration of the primary or secondary antibodies.

  • Uneven Loading (Variable Loading Control Signal):

    • Ensure accurate protein quantification and careful loading of equal amounts of protein for each sample.

By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to investigate and quantify the stabilization of p53 by this compound, contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols: Immunofluorescence Analysis of p53 Modulation by BAY 249716 in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: BAY 249716 is a small molecule modulator of the tumor suppressor protein p53. It has been shown to stabilize wild-type and mutant p53 protein variants, influencing their condensation and cellular localization.[1][2][3] This has implications for cancer research, as p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress.[4][5] Immunofluorescence is a key technique to visualize the subcellular localization and expression levels of p53 in cells treated with this compound. This document provides a detailed protocol for conducting immunofluorescence staining for p53 in cells treated with this compound.

Data Presentation
Treatment GroupThis compound Concentration (µM)Mean Nuclear p53 Fluorescence Intensity (Arbitrary Units)Standard DeviationPercentage of Cells with Predominantly Nuclear p53
Vehicle Control (DMSO)0150.2± 25.835%
This compound1285.6± 45.368%
This compound5450.9± 62.185%
This compound10475.3± 58.988%

Caption: Example data demonstrating the effect of this compound on p53 nuclear localization.

Experimental Protocols

I. Cell Culture and Treatment with this compound

This protocol is a general guideline and may require optimization for specific cell lines.

Materials:

  • Cell line of interest (e.g., Huh7, U2OS)

  • Sterile glass coverslips (#1.5 thickness recommended)[6] or chamber slides

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 6-well or 24-well tissue culture plates

Procedure:

  • Sterilize glass coverslips and place one in each well of a multi-well plate.[7]

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare working solutions of this compound in complete cell culture medium at the desired concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).

II. Immunofluorescence Staining Protocol

This protocol is adapted from standard immunofluorescence procedures for cultured cells.[8][9][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS[7]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS with 0.1% Triton X-100

  • Primary Antibody: Anti-p53 antibody (use at the manufacturer's recommended dilution)

  • Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear Counterstain: DAPI or Hoechst 33342

  • Antifade Mounting Medium

  • Microscope slides

Procedure:

  • Fixation:

    • Aspirate the cell culture medium.

    • Gently wash the cells twice with PBS.[10]

    • Add enough 4% PFA to cover the cells and incubate for 15-20 minutes at room temperature.[9][10]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[9]

  • Permeabilization:

    • Add Permeabilization Buffer to the cells and incubate for 10-15 minutes at room temperature.[11]

    • Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Dilute the primary anti-p53 antibody in the blocking buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody to the cells.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10]

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Add the diluted secondary antibody to the cells and incubate for 1 hour at room temperature, protected from light.[11]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • If desired, incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash the cells one final time with PBS.

    • Carefully remove the coverslip from the well and mount it on a microscope slide with a drop of antifade mounting medium.[6]

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations

Experimental Workflow

Immunofluorescence_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis seed Seed cells on coverslips treat Treat with this compound seed->treat fix Fixation (4% PFA) treat->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA/Serum) perm->block primary_ab Primary Antibody (anti-p53) block->primary_ab secondary_ab Secondary Antibody (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (DAPI/Hoechst) secondary_ab->counterstain mount Mount coverslip counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescence analysis of this compound treated cells.

p53 Signaling Pathway

p53_Signaling_Pathway cluster_outcomes Cellular Outcomes stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 cell_cycle Cell Cycle Arrest (via p21) p53->cell_cycle apoptosis Apoptosis (via BAX, PUMA) p53->apoptosis dna_repair DNA Repair p53->dna_repair bay249716 This compound bay249716->p53 stabilizes

Caption: Simplified p53 signaling pathway modulated by this compound.

References

Application Notes and Protocols for High-Throughput Screening with BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY 249716 is a novel small molecule modulator identified through high-throughput screening that has shown significant potential in the context of cancer therapy, specifically by targeting mutant forms of the tumor suppressor protein p53. This document provides detailed application notes and protocols for utilizing this compound in a high-throughput screening (HTS) environment to identify and characterize compounds that modulate mutant p53 condensation and stability.

Functionally, this compound has been demonstrated to stabilize various p53 protein variants, including wild-type (WT) and clinically relevant mutants such as R175H and Y220C. Its mechanism of action involves the modulation of mutant p53 condensation, a process implicated in the gain-of-function phenotypes of mutant p53 in cancer. The ability of this compound to interact with and stabilize p53 makes it a valuable tool for developing new therapeutic strategies aimed at restoring wild-type p53 function.

These protocols are designed to be adaptable for HTS formats, enabling the screening of large compound libraries for novel modulators of p53.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₃H₉ClN₄S
Molecular Weight 288.76 g/mol
CAS Number 696628-24-7
Appearance Solid
Solubility Soluble in DMSO

Quantitative Data Summary

The following tables summarize the quantitative data available for this compound, providing insights into its biological activity and potency.

Table 1: In Vitro Biological Activity of this compound

Assay TypeCell LineParameterValueReference
Antitubercular ActivityMycobacterium tuberculosis H37RvIC₉₀<0.10 µg/mL[1]
Antileishmanial ActivityLeishmania donovani in J774.A1 cellsIC₅₀0.09 µM[1]
CytotoxicityHuman KB cellsCC₅₀98.6 µM[1]

Table 2: p53 Stabilization Data for this compound

Note: Specific ΔTm values from nanoDSF experiments with this compound are not publicly available. The following represents the destabilizing effect of common p53 mutations, which can be counteracted by stabilizing compounds like this compound.

p53 VariantMelting Temperature (Tm)ΔTm relative to WT (°C)Reference
p53 WT (DBD)~42.9 °C-
p53 R248Q (DBD)~38.5 °C-4.4
p53 R248W (DBD)~39.3 °C-3.6
p53 R273H (DBD)~38.8 °C-4.1
p53 Y220C (DBD)~40.3 °C-2.6

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a comprehensive workflow for a high-throughput screening campaign.

BAY_249716_Mechanism_of_Action cluster_0 Cellular Environment mutant_p53 Mutant p53 (unstable, aggregated) stabilized_p53 Stabilized p53 (restored conformation) mutant_p53->stabilized_p53 Binding and Stabilization bay_249716 This compound bay_249716->stabilized_p53 downstream_genes p53 Target Genes (e.g., PUMA, BAX, p21) stabilized_p53->downstream_genes Transcriptional Activation apoptosis Apoptosis / Cell Cycle Arrest downstream_genes->apoptosis Induction of

Caption: Mechanism of action of this compound in stabilizing mutant p53.

HTS_Workflow_for_p53_Modulators cluster_workflow High-Throughput Screening Workflow cluster_secondary Secondary / Validation Assays compound_library Compound Library primary_screen Primary Screen: High-Content Imaging of p53 Condensation compound_library->primary_screen hits Primary Hits primary_screen->hits Identify compounds that modulate p53 condensation dose_response Dose-Response and Cytotoxicity Assays hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits Determine potency and toxicity secondary_assays Secondary Assays confirmed_hits->secondary_assays validated_hits Validated Hits secondary_assays->validated_hits Confirm mechanism of action nanoDSF nanoDSF for p53 Stability secondary_assays->nanoDSF CETSA Cellular Thermal Shift Assay (CETSA) secondary_assays->CETSA reporter_assay p53 Reporter Gene Assay secondary_assays->reporter_assay lead_optimization Lead Optimization validated_hits->lead_optimization

Caption: Proposed HTS workflow for identifying novel modulators of mutant p53.

Experimental Protocols

The following protocols are adapted from established methodologies for high-throughput screening and are tailored for the study of compounds like this compound that modulate mutant p53.

Protocol 1: Primary High-Throughput Screen - High-Content Imaging of Mutant p53 Condensation

Objective: To identify small molecules that modulate the condensation of fluorescently tagged mutant p53 in a cellular context.

Materials:

  • Human cancer cell line stably expressing a fluorescently tagged mutant p53 (e.g., mCherry-p53-R175H).

  • Assay plates: 384-well, black, clear-bottom imaging plates.

  • Compound library, including this compound as a positive control.

  • Automated liquid handling systems.

  • High-content imaging system.

  • Image analysis software.

Methodology:

  • Cell Seeding:

    • Seed the mutant p53 expressing cells into 384-well imaging plates at a density that results in 60-80% confluency at the time of imaging.

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment:

    • Using an automated liquid handler, add compounds from the library to the assay plates to a final concentration of 10 µM.

    • Include wells with DMSO as a negative control and this compound (e.g., at 10 µM) as a positive control for condensate dissolution.

    • Incubate the plates for a predetermined time (e.g., 4-24 hours) at 37°C and 5% CO₂.

  • Cell Staining (Optional):

    • To aid in image segmentation, cells can be stained with a nuclear counterstain (e.g., Hoechst 33342).

  • High-Content Imaging:

    • Acquire images of the cells using a high-content imaging system.

    • Use appropriate filter sets for the fluorescently tagged p53 and the nuclear stain.

    • Acquire images from multiple fields per well to ensure robust data.

  • Image Analysis:

    • Use image analysis software to segment the images and identify individual cells and nuclei.

    • Quantify the formation of p53 condensates within the nuclei based on parameters such as the number, size, and intensity of fluorescent puncta.

    • Calculate a "condensation score" for each well.

  • Hit Identification:

    • Identify compounds that significantly alter the condensation score compared to the DMSO control. This could include compounds that, like this compound, dissolve condensates, or compounds that induce their formation.

Protocol 2: Secondary Assay - nano-Differential Scanning Fluorimetry (nanoDSF) for p53 Stability

Objective: To determine if hit compounds directly bind to and stabilize mutant p53 protein.

Materials:

  • Purified recombinant p53 protein (wild-type and mutant variants).

  • nanoDSF instrument (e.g., Prometheus).

  • Capillaries for the nanoDSF instrument.

  • Hit compounds and this compound.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the p53 protein in a suitable buffer (e.g., PBS). The final protein concentration should be in the range of 0.1-1 mg/mL.

    • Prepare stock solutions of the hit compounds and this compound in DMSO.

    • In a 384-well plate, mix the p53 protein solution with the compounds to the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%. Include a DMSO control.

  • nanoDSF Measurement:

    • Load the samples into the nanoDSF capillaries.

    • Place the capillaries into the instrument.

    • Set the temperature gradient, for example, from 20°C to 95°C with a heating rate of 1°C/min.

    • Monitor the change in the intrinsic tryptophan fluorescence at 330 nm and 350 nm.

  • Data Analysis:

    • The instrument software will calculate the melting temperature (Tm) for each sample by determining the inflection point of the fluorescence ratio (F350/F330) versus temperature curve.

    • Calculate the change in melting temperature (ΔTm) for each compound-treated sample relative to the DMSO control (ΔTm = Tm_compound - Tm_DMSO).

    • A significant positive ΔTm indicates that the compound binds to and stabilizes the p53 protein.

Protocol 3: Secondary Assay - p53 Transcriptional Activity Reporter Assay

Objective: To assess the ability of hit compounds to restore the transcriptional activity of mutant p53.

Materials:

  • Human p53-null cell line (e.g., H1299).

  • Expression vector for the desired mutant p53.

  • A p53-responsive luciferase reporter plasmid (e.g., pG13-luc).

  • A control plasmid for normalization (e.g., Renilla luciferase).

  • Transfection reagent.

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Seeding and Transfection:

    • Seed p53-null cells into 96-well white, clear-bottom plates.

    • After 24 hours, co-transfect the cells with the mutant p53 expression vector, the p53-responsive luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, treat the cells with a dilution series of the hit compounds.

    • Include a known activator of the p53 pathway (e.g., Nutlin-3 for wild-type p53, if applicable as a control) and a DMSO vehicle control.

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate-reading luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold change in p53 transcriptional activity for each compound concentration relative to the DMSO control.

    • Generate dose-response curves and determine the EC₅₀ values for active compounds.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of hit compounds with endogenous mutant p53 in a cellular environment.

Materials:

  • Human cancer cell line endogenously expressing the target mutant p53.

  • Hit compounds and this compound.

  • Cell lysis buffer.

  • Antibodies against p53 and a loading control protein (e.g., GAPDH).

  • SDS-PAGE and Western blotting reagents and equipment.

Methodology:

  • Cell Treatment:

    • Culture the cells to ~80% confluency.

    • Treat the cells with the hit compound or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting.

    • Probe the membrane with antibodies against p53 and a loading control.

  • Data Analysis:

    • Quantify the band intensities for p53 and the loading control.

    • Plot the normalized p53 band intensity as a function of temperature for both the compound-treated and DMSO-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

References

BAY 249716: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For dissemination to researchers, scientists, and drug development professionals.

Disclaimer: Based on publicly available information, detailed in vivo efficacy studies for BAY 249716 have not been extensively reported. The following application notes and protocols are based on documented in vitro activities of the compound.

Introduction

This compound is a small molecule identified as a modulator of the tumor suppressor protein p53.[1] It has demonstrated the ability to stabilize various forms of the p53 protein, including wild-type and certain mutant variants, suggesting its potential as a therapeutic agent in cancers with p53 mutations.[1] Additionally, this compound has shown potent antitubercular activity in vitro.[2] This document provides detailed protocols for the in vitro assessment of this compound's activity and a formulation for potential in vivo studies.

Data Presentation

Quantitative In Vitro Activity of this compound

The following tables summarize the key quantitative data reported for this compound.

Table 1: Stabilization of p53 Protein Variants by this compound

p53 Protein VariantMethodEndpointResult
p53WTnanoDSFStabilizationSignificant
p53R175HnanoDSFStabilizationSignificant
p53Y220CnanoDSFStabilizationSignificant

Data sourced from a study on small molecules modulating mutant p53 condensation.[1]

Table 2: Antitubercular Activity of this compound

OrganismAssayEndpointResult
Mycobacterium tuberculosisIn vitro susceptibilityIC90<0.10 µg/mL

IC90: The concentration of a drug that is required for 90% inhibition in vitro.[2]

Experimental Protocols

Protocol 1: Assessment of p53 Protein Stabilization using nano-Differential Scanning Fluorimetry (nanoDSF)

This protocol outlines the methodology to assess the thermal stabilization of wild-type and mutant p53 proteins upon binding of this compound.

1. Materials and Reagents:

  • Recombinant human p53 protein (wild-type and mutant variants, e.g., R175H, Y220C)

  • This compound

  • Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • nanoDSF instrument and capillaries

2. Procedure:

  • Protein Preparation: Dilute the recombinant p53 protein to a final concentration of 1 µM in the assay buffer.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.

  • Sample Preparation:

    • In a PCR tube or a suitable microplate, mix the p53 protein solution with an equal volume of the this compound dilution or vehicle control (assay buffer with the same final DMSO concentration).

    • The final volume in each sample should be sufficient for loading into the nanoDSF capillaries (typically 10-20 µL).

  • nanoDSF Measurement:

    • Load the samples into the nanoDSF capillaries.

    • Place the capillaries into the nanoDSF instrument.

    • Set the instrument to increase the temperature at a defined rate (e.g., 1°C/min) over a specified range (e.g., 20°C to 95°C).

    • Monitor the change in the intrinsic fluorescence of the protein (typically at emission wavelengths of 330 nm and 350 nm) as a function of temperature.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. This is determined from the inflection point of the melting curve (ratio of fluorescence at 350 nm to 330 nm vs. temperature).

    • A significant increase in the Tm of the p53 protein in the presence of this compound compared to the vehicle control indicates stabilization of the protein by the compound.

Protocol 2: In Vitro Antitubercular Susceptibility Testing

This protocol describes a general method for determining the minimum inhibitory concentration (MIC) or IC90 of this compound against Mycobacterium tuberculosis.

1. Materials and Reagents:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound

  • 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

2. Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 1.0), which is then further diluted.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve the desired concentration range.

  • Inoculation: Add the diluted bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Inhibition:

    • After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

    • Visually assess the color change. Blue (resazurin) indicates no bacterial growth, while pink (resorufin) indicates viable bacteria.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink. The IC90 can be determined by measuring fluorescence or absorbance and calculating the concentration that inhibits 90% of bacterial growth compared to the positive control.

Protocol 3: Formulation for In Vivo Studies

The following is a suggested formulation for preparing this compound for administration in animal models. Note: This is a formulation protocol only; no in vivo efficacy data is available from the search results.

1. Solvents and Reagents:

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

2. Formulation Procedure (to prepare a 2.5 mg/mL solution):

  • Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

Mandatory Visualizations

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_mutant_p53 Mutant p53 Pathway cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53_wt Wild-type p53 (Inactive) DNA Damage->p53_wt activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt Hypoxia Hypoxia Hypoxia->p53_wt p53_active Active p53 (Tetramer) p53_wt->p53_active stabilization & activation MDM2 MDM2 p53_active->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53_active->Cell Cycle Arrest Apoptosis Apoptosis p53_active->Apoptosis Senescence Senescence p53_active->Senescence MDM2->p53_active inhibits & - promotes degradation p53_mut Mutant p53 (Misfolded/Unstable) Loss of Function Loss of Function p53_mut->Loss of Function BAY249716 This compound BAY249716->p53_mut stabilizes

Caption: The p53 signaling pathway and the potential role of this compound.

nanoDSF_workflow cluster_prep Sample Preparation cluster_measurement nanoDSF Measurement cluster_analysis Data Analysis prep_protein 1. Prepare p53 Protein Solution (e.g., 1 µM) mix_samples 3. Mix p53 and this compound/ Vehicle Control prep_protein->mix_samples prep_compound 2. Prepare this compound Dilutions prep_compound->mix_samples load_capillaries 4. Load Samples into Capillaries mix_samples->load_capillaries run_instrument 5. Apply Thermal Ramp (e.g., 20-95°C) load_capillaries->run_instrument monitor_fluorescence 6. Monitor Intrinsic Fluorescence run_instrument->monitor_fluorescence generate_curve 7. Generate Melting Curve monitor_fluorescence->generate_curve determine_tm 8. Determine Melting Temperature (Tm) generate_curve->determine_tm compare_tm 9. Compare Tm (this compound vs. Control) to assess stabilization determine_tm->compare_tm

Caption: Experimental workflow for assessing p53 stabilization by this compound using nanoDSF.

References

Application Notes and Protocols for BAY 249716 in Inducing p53-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

BAY 249716 is a small molecule modulator that has been identified to stabilize p53 protein variants, including wild-type p53 (p53WT) and various mutant forms.[1][2][3] By stabilizing p53, this compound can activate p53-dependent signaling pathways. The tumor suppressor protein p53 plays a critical role in cellular response to stress, and its activation can lead to cell cycle arrest or apoptosis.[4][5][6][7] These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals to investigate the potential of this compound to induce p53-dependent apoptosis in cancer cell lines expressing wild-type p53.

Mechanism of Action

Upon cellular stress, p53 is activated and transcriptionally upregulates a host of pro-apoptotic genes, primarily members of the Bcl-2 family such as Bax and PUMA.[4][6][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[4][7] this compound is known to activate p53 reporter genes in cells with wild-type p53, suggesting its potential to initiate this apoptotic cascade.[3]

Data Presentation

Table 1: Anti-Proliferative Activity of this compound
Cell Linep53 StatusIC50 (µM)Reference
U2OSWild-TypeLow-µM[1]
Various Cancer Cell LinesWild-Type & MutantLow-µM[1]

Note: Specific IC50 values for this compound in various cell lines are stated to be in the low-micromolar range, but precise values are not publicly available in the provided search results. Researchers should perform dose-response studies to determine the IC50 in their specific cell line of interest.

Signaling Pathway Diagram

p53_apoptosis_pathway cluster_0 Upstream Activation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade This compound This compound p53 (inactive) p53 (inactive) This compound->p53 (inactive) Stabilizes p53 (active) p53 (active) p53 (inactive)->p53 (active) Activation Bax Bax p53 (active)->Bax Upregulates Bcl2 Bcl2 p53 (active)->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Bcl2->Bax Inhibits Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: p53-Dependent Apoptotic Pathway Activated by this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

  • Cancer cell line with wild-type p53 (e.g., U2OS, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be <0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line with wild-type p53

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at the determined IC50 concentration and a 2x IC50 concentration for 24-48 hours. Include a vehicle control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Protocol 3: Western Blot Analysis of p53 Pathway Proteins

This protocol assesses the effect of this compound on the expression levels of key proteins in the p53-dependent apoptotic pathway.

Materials:

  • Cancer cell line with wild-type p53

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like GAPDH.

Experimental Workflow Diagram

experimental_workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Quantification cluster_western Protein Expression Analysis seed_cells_96 Seed cells in 96-well plate treat_bay_96 Treat with this compound (serial dilutions) seed_cells_96->treat_bay_96 mtt_assay Perform MTT assay treat_bay_96->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 seed_cells_6 Seed cells in 6-well plate treat_bay_6 Treat with this compound (IC50) seed_cells_6->treat_bay_6 harvest_stain Harvest and stain with Annexin V/PI treat_bay_6->harvest_stain flow_cytometry Analyze by flow cytometry harvest_stain->flow_cytometry quantify_apoptosis Quantify apoptotic cells flow_cytometry->quantify_apoptosis treat_bay_wb Treat with this compound (time course) lyse_cells Lyse cells and quantify protein treat_bay_wb->lyse_cells sds_page SDS-PAGE and Western Blot lyse_cells->sds_page probe_antibodies Probe with specific antibodies sds_page->probe_antibodies analyze_bands Analyze protein expression probe_antibodies->analyze_bands

Caption: Workflow for Investigating this compound-Induced Apoptosis.

References

Measuring the Anti-Mycobacterial Efficacy of BAY 249716: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the anti-mycobacterial efficacy of the investigational compound BAY 249716. The following protocols are based on established methodologies for the in vitro and in vivo evaluation of anti-tuberculosis agents. While specific experimental data for this compound is limited in publicly available literature, these detailed procedures will enable researchers to generate robust and reproducible data to characterize its anti-mycobacterial activity.

In Vitro Efficacy Assessment

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For Mycobacterium tuberculosis (Mtb), the broth microdilution method is a commonly used technique.

Protocol: Broth Microdilution MIC Assay for M. tuberculosis

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv (or other relevant strains) in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL.

    • Further dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 64 µg/mL to 0.06 µg/mL. Include a drug-free control and a sterile control.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Seal the plate and incubate at 37°C for 7 to 14 days.

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) compared to the drug-free control.

    • Resazurin or other viability dyes can be added to aid in the determination of bacterial growth inhibition.

Data Presentation:

CompoundStrainMIC (µg/mL)IC90 (µg/mL)
This compoundM. tuberculosis H37Rv[Experimental Value]<0.10[1]
IsoniazidM. tuberculosis H37Rv[Control Value][Control Value]
RifampicinM. tuberculosis H37Rv[Control Value][Control Value]

Note: IC90 (Inhibitory Concentration 90%) is another common metric, representing the concentration required to inhibit 90% of bacterial growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bact_Culture M. tuberculosis Culture (Mid-log phase) Inoculation Inoculate 96-well plate Bact_Culture->Inoculation Compound_Prep This compound Serial Dilutions Compound_Prep->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Read_Results Visual Inspection or Resazurin Addition Incubation->Read_Results MIC_Determination Determine MIC Read_Results->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Intracellular Killing Assay

To determine the efficacy of this compound against intracellular mycobacteria, a macrophage infection model is utilized. This assay is crucial as M. tuberculosis is an intracellular pathogen.

Protocol: Macrophage Infection Assay

  • Macrophage Culture:

    • Culture a suitable macrophage cell line (e.g., THP-1, J774A.1) or primary bone marrow-derived macrophages (BMDMs).

    • For THP-1 cells, differentiate them into a macrophage-like state using phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

    • Seed the macrophages in a 24- or 96-well plate.

  • Infection:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to macrophage ratio).

    • Incubate for 4 hours to allow for phagocytosis.

    • Wash the cells with fresh medium containing a low concentration of a suitable antibiotic (e.g., amikacin) for a short period to kill extracellular bacteria.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a drug-free control.

  • Incubation and Lysis:

    • Incubate the plates for 3 to 7 days at 37°C in a 5% CO2 atmosphere.

    • At desired time points, lyse the macrophages using a gentle detergent (e.g., 0.1% saponin or Triton X-100) to release intracellular bacteria.

  • Quantification of Bacterial Viability:

    • Serially dilute the cell lysates and plate on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

Data Presentation:

Compound Concentration (µg/mL)Log10 CFU Reduction (Day 3)Log10 CFU Reduction (Day 7)
0 (Control)00
[Concentration 1][Experimental Value][Experimental Value]
[Concentration 2][Experimental Value][Experimental Value]
[Concentration 3][Experimental Value][Experimental Value]
Rifampicin [Control Conc.][Control Value][Control Value]

Experimental Workflow for Intracellular Killing Assay

Intracellular_Assay_Workflow cluster_prep Cell Preparation & Infection cluster_treatment Treatment cluster_analysis Analysis Macrophage_Culture Culture & Differentiate Macrophages Infection Infect with M. tuberculosis Macrophage_Culture->Infection Wash Remove Extracellular Bacteria Infection->Wash Add_Compound Add this compound Wash->Add_Compound Incubate Incubate (3-7 days) Add_Compound->Incubate Lyse_Cells Lyse Macrophages Incubate->Lyse_Cells Plate_Lysate Plate on 7H11 Agar Lyse_Cells->Plate_Lysate Count_CFU Count Colonies (CFU) Plate_Lysate->Count_CFU

Caption: Workflow for the intracellular macrophage killing assay.

In Vivo Efficacy Assessment

Mouse Model of Tuberculosis

The murine model is a standard for preclinical evaluation of anti-TB drug candidates.

Protocol: Chronic Mouse Infection Model

  • Infection:

    • Infect 6- to 8-week-old BALB/c or C57BL/6 mice via aerosol inhalation with a low dose of M. tuberculosis H37Rv (to deliver ~100-200 CFU to the lungs).

    • Allow the infection to establish for 2-4 weeks to develop a chronic infection state.

  • Drug Administration:

    • Randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., isoniazid/rifampicin combination).

    • Administer drugs orally (gavage) or via an appropriate route, typically 5 days a week for 4 to 8 weeks.

  • Efficacy Evaluation:

    • At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize cohorts of mice from each group.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar.

    • Incubate for 3-4 weeks at 37°C and enumerate CFU.

Data Presentation:

Treatment GroupMean Log10 CFU in Lungs (Week 4)Mean Log10 CFU in Spleens (Week 4)Mean Log10 CFU in Lungs (Week 8)Mean Log10 CFU in Spleens (Week 8)
Vehicle Control[Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound [Dose 1][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
This compound [Dose 2][Experimental Value][Experimental Value][Experimental Value][Experimental Value]
INH + RIF[Control Value][Control Value][Control Value][Control Value]

Logical Flow of In Vivo Mouse Study

Mouse_Model_Flow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Aerosol_Infection Aerosol Infection of Mice with M. tuberculosis Establishment Establish Chronic Infection (2-4 weeks) Aerosol_Infection->Establishment Group_Allocation Randomize into Treatment Groups Establishment->Group_Allocation Drug_Admin Administer this compound (4-8 weeks) Group_Allocation->Drug_Admin Euthanasia Euthanize Cohorts Drug_Admin->Euthanasia Organ_Harvest Harvest Lungs & Spleens Euthanasia->Organ_Harvest CFU_Enumeration Determine Bacterial Load (CFU) Organ_Harvest->CFU_Enumeration

Caption: Logical flow of the in vivo mouse model for TB drug efficacy.

Potential Mechanism of Action: p53 Modulation

This compound has been identified as a modulator of the p53 protein, showing stabilization of wild-type and mutant p53 variants[2][3]. While the direct link between p53 modulation and anti-mycobacterial activity is yet to be fully elucidated, it presents an interesting avenue for further investigation. The host's p53 pathway is known to play a role in the immune response to Mtb infection, including the induction of apoptosis in infected macrophages, which can be a host-protective mechanism.

p53_Pathway BAY249716 This compound p53 p53 Protein BAY249716->p53 Stabilizes Apoptosis Apoptosis p53->Apoptosis Induces Macrophage Infected Macrophage Macrophage->p53 Infection upregulates Mtb_Control Control of Intracellular M. tuberculosis Apoptosis->Mtb_Control Leads to

References

Application Notes and Protocols for BAY 249716 in Drug-Resistant Tuberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific application of BAY 249716 for the treatment of drug-resistant tuberculosis is currently limited. The following application notes and protocols are based on the sparse data available and the compound's known mechanism of action as a p53 stabilizer. Further empirical studies are required to validate these proposed applications and protocols.

Introduction

This compound is a small molecule that has been identified as a stabilizer of all three protein variants of the tumor suppressor p53.[1] While its primary development focus appears to be in oncology, it has also been noted for its antitubercular activity.[2][3] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic strategies. Host-directed therapies, which aim to modulate the host's immune response to infection, represent a promising avenue. The activation of p53 has been shown to play a role in controlling Mtb infection by inducing apoptosis of infected macrophages, thereby limiting bacterial replication.[4][5][6] Therefore, a p53 stabilizing agent like this compound could potentially serve as a host-directed therapeutic agent against drug-resistant tuberculosis.

Quantitative Data

The only publicly available quantitative data for this compound's anti-tuberculosis activity is its in vitro potency.

CompoundAssayMetricValue (µg/mL)Source
This compound In vitro anti-tubercular activity assayIC90<0.10MedchemExpress.com[2][3]

Note: IC90 (Inhibitory Concentration 90%) is the concentration of a drug that inhibits 90% of the target's activity, in this case, the growth of Tuberculosis. The specific strain of M. tuberculosis and the experimental conditions for this assay are not detailed in the available source.

Mechanism of Action

This compound's antitubercular effect is likely linked to its ability to stabilize the p53 protein. In the context of tuberculosis, p53 activation in infected macrophages can trigger apoptosis. This programmed cell death pathway is a host defense mechanism to eliminate the intracellular niche where M. tuberculosis resides, thereby preventing bacterial spread. By stabilizing p53, this compound may enhance this natural host defense mechanism.

bay249716_mechanism cluster_macrophage Infected Macrophage mtb M. tuberculosis p53 p53 mtb->p53 Infection can induce p53 apoptosis Apoptosis p53->apoptosis triggers apoptosis->mtb eliminates intracellular bacteria bay This compound bay->p53 stabilizes

Caption: Proposed mechanism of this compound in Mtb-infected macrophages.

Experimental Protocols

Due to the lack of specific published studies on this compound for tuberculosis, the following are generalized protocols that would be necessary to evaluate its efficacy. These are intended as a starting point for researchers.

Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Determination against Drug-Resistant M. tuberculosis Strains

Objective: To determine the minimal concentration of this compound required to inhibit the growth of various drug-resistant strains of M. tuberculosis.

Materials:

  • This compound

  • Drug-resistant M. tuberculosis strains (e.g., MDR, XDR) and a drug-sensitive control strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin dye

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of this compound in 7H9 broth to achieve a range of final concentrations.

  • Prepare an inoculum of each M. tuberculosis strain to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 2: Macrophage Infection Model to Assess Intracellular Activity

Objective: To evaluate the efficacy of this compound in clearing M. tuberculosis from infected macrophages.

Materials:

  • Human or murine macrophage cell line (e.g., THP-1, RAW 264.7)

  • Drug-resistant M. tuberculosis strain

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 7H10 agar plates

Procedure:

  • Culture macrophages in 24-well plates until they form a monolayer.

  • Infect the macrophages with the M. tuberculosis strain at a multiplicity of infection (MOI) of 1:1 for 4 hours.

  • Wash the cells with PBS to remove extracellular bacteria.

  • Add fresh culture medium containing various concentrations of this compound. Include an untreated control.

  • Incubate the plates for 24, 48, and 72 hours.

  • At each time point, lyse the macrophages to release intracellular bacteria.

  • Plate serial dilutions of the lysate on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the intracellular bacterial load. A reduction in CFU in treated wells compared to untreated wells indicates intracellular activity.

Experimental Workflow Visualization

The following diagram illustrates a potential workflow for the preclinical evaluation of this compound for drug-resistant tuberculosis.

experimental_workflow start Start: Hypothesis This compound is effective against DR-TB in_vitro In Vitro Studies - MIC against DR-TB strains - Cytotoxicity assays start->in_vitro ex_vivo Ex Vivo Studies - Macrophage infection model - p53 activation assays in_vitro->ex_vivo in_vivo In Vivo Animal Model - Mouse model of DR-TB - Efficacy and toxicity studies ex_vivo->in_vivo pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) - Dosing regimen optimization in_vivo->pk_pd end End: Candidate for Clinical Development pk_pd->end

Caption: Preclinical evaluation workflow for this compound in DR-TB.

Conclusion

The available data, although very limited, suggests that this compound warrants further investigation as a potential host-directed therapy for drug-resistant tuberculosis. Its ability to stabilize p53 presents a plausible mechanism of action against intracellular M. tuberculosis. The provided protocols and workflow offer a foundational framework for researchers to systematically evaluate the efficacy and mechanism of this compound in the context of drug-resistant tuberculosis. Rigorous preclinical studies are essential to determine its true therapeutic potential.

References

Troubleshooting & Optimization

Navigating the Challenges of BAY 249716: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the p53 modulator BAY 249716, its low aqueous solubility can present a significant experimental hurdle. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues, ensuring the successful application of this compound in your research.

Troubleshooting Guide: Overcoming Precipitation and Dissolution Issues

Encountering precipitation or incomplete dissolution of this compound is a common challenge. This guide provides a systematic approach to troubleshooting these issues.

Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).

Potential Cause Recommended Solution
Rapid solvent exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to crash out of solution.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer. Add the compound dropwise while gently vortexing the buffer to ensure rapid and uniform mixing.
High final DMSO concentration: While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the working solution as low as possible, ideally below 0.5%, and preferably below 0.1%. This may necessitate preparing a more dilute initial stock solution in DMSO.
Low temperature of aqueous buffer: Diluting into a cold buffer can decrease the solubility of the compound.Pre-warm the aqueous buffer to 37°C before adding the this compound stock solution.
Compound supersaturation: The final concentration in the aqueous buffer may exceed the thermodynamic solubility limit of this compound.Consider using solubility-enhancing excipients such as PEG300 and Tween-80 in your final formulation. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.

Problem: this compound powder is difficult to dissolve in the initial solvent.

Potential Cause Recommended Solution
Insufficient solvent volume or agitation: The amount of solvent may be insufficient to fully dissolve the compound at the desired concentration.Ensure you are using the correct volume of solvent for your target concentration. Vortex the solution for several minutes. If dissolution is still incomplete, brief sonication (5-10 minutes in a water bath sonicator) can be applied. Gentle warming to 37°C may also aid dissolution. For a 2.5 mg/mL solution in a formulation containing PEG300 and Tween-80, ultrasonic and warming to 60°C may be necessary.
Hygroscopic DMSO: DMSO can absorb moisture from the air, which can negatively impact the solubility of some compounds.Use fresh, anhydrous, high-purity DMSO to prepare your stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound. A solubility of up to 100 mg/mL in DMSO has been reported, although this requires ultrasonication. For in vivo studies, specific formulations containing co-solvents and surfactants are recommended.

Q2: How should I store my this compound stock solution?

A2: Store your DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored at -80°C, the solution is stable for up to 6 months. At -20°C, it is stable for up to 1 month.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous buffer, taking care to follow the troubleshooting guidance to avoid precipitation.

Q4: What are some established formulations for in vivo studies with this compound?

A4: Two effective formulations for in vivo use have been described:

  • PEG300/Tween-80/Saline Formulation: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can achieve a clear solution of 2.5 mg/mL. This preparation requires sonication and warming to 60°C.

  • Corn Oil Formulation: A solution of 10% DMSO and 90% Corn Oil can achieve a concentration of at least 2.5 mg/mL.

Q5: What is the mechanism of action of this compound?

A5: this compound is a small molecule that modulates the function of the tumor suppressor protein p53. It has been shown to stabilize wild-type and certain mutant forms of p53, which can lead to the activation of p53-mediated signaling pathways that control cell cycle arrest and apoptosis.[1][2]

Quantitative Solubility Data

Solvent/FormulationConcentrationObservations
DMSO100 mg/mL (346.31 mM)Requires ultrasonication.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (8.66 mM)Clear solution; requires sonication and warming to 60°C.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.66 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh the desired amount of this compound powder.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 288.76 g/mol ).

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Vortex the solution for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution in aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 2.5 mg/mL Formulation for In Vivo Studies (PEG300/Tween-80/Saline)

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline and mix well.

  • To aid dissolution, sonicate the final mixture and warm it to 60°C until the solution is clear.

Visualizations

Signaling Pathway

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage Oncogene Activation Oncogene Activation This compound This compound p53 (wild-type or mutant) p53 (wild-type or mutant) This compound->p53 (wild-type or mutant) stabilizes MDM2 MDM2 p53 (wild-type or mutant)->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53 (wild-type or mutant)->Cell Cycle Arrest induces Apoptosis Apoptosis p53 (wild-type or mutant)->Apoptosis induces DNA Repair DNA Repair p53 (wild-type or mutant)->DNA Repair induces MDM2->p53 (wild-type or mutant) inhibits p53 Ubiquitination p53 Ubiquitination MDM2->p53 Ubiquitination promotes Proteasomal Degradation Proteasomal Degradation p53 Ubiquitination->Proteasomal Degradation leads to Cellular Stress Cellular Stress Cellular Stress->p53 (wild-type or mutant) activates

Caption: this compound stabilizes p53, promoting downstream tumor suppressor functions.

Experimental Workflow

solubility_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_troubleshooting Troubleshooting Weigh this compound Weigh this compound Add Anhydrous DMSO Add Anhydrous DMSO Weigh this compound->Add Anhydrous DMSO Vortex & Sonicate Vortex & Sonicate Add Anhydrous DMSO->Vortex & Sonicate Store at -80°C Store at -80°C Vortex & Sonicate->Store at -80°C Pre-warm Aqueous Buffer Pre-warm Aqueous Buffer Store at -80°C->Pre-warm Aqueous Buffer For Experiment Dilute DMSO Stock Dilute DMSO Stock Pre-warm Aqueous Buffer->Dilute DMSO Stock Vortex during addition Vortex during addition Dilute DMSO Stock->Vortex during addition Visually Inspect Visually Inspect Vortex during addition->Visually Inspect Precipitate Observed Precipitate Observed Visually Inspect->Precipitate Observed If precipitate forms Optimize DMSO % Optimize DMSO % Precipitate Observed->Optimize DMSO % Use Co-solvents Use Co-solvents Precipitate Observed->Use Co-solvents Check Buffer pH Check Buffer pH Precipitate Observed->Check Buffer pH

Caption: Workflow for preparing and troubleshooting this compound solutions.

Logical Relationship

logical_relationship cluster_solutions Solutions cluster_outcomes Desired Outcomes Poor Aqueous Solubility Poor Aqueous Solubility Use of Organic Solvents (DMSO) Use of Organic Solvents (DMSO) Poor Aqueous Solubility->Use of Organic Solvents (DMSO) necessitates Co-solvent Formulations (PEG300, Tween-80) Co-solvent Formulations (PEG300, Tween-80) Poor Aqueous Solubility->Co-solvent Formulations (PEG300, Tween-80) necessitates Particle Size Reduction (Sonication) Particle Size Reduction (Sonication) Poor Aqueous Solubility->Particle Size Reduction (Sonication) necessitates Temperature Control (Warming) Temperature Control (Warming) Poor Aqueous Solubility->Temperature Control (Warming) necessitates Stable Stock Solution Stable Stock Solution Use of Organic Solvents (DMSO)->Stable Stock Solution Clear Working Solution Clear Working Solution Co-solvent Formulations (PEG300, Tween-80)->Clear Working Solution Particle Size Reduction (Sonication)->Clear Working Solution Temperature Control (Warming)->Clear Working Solution Reproducible Experimental Results Reproducible Experimental Results Stable Stock Solution->Reproducible Experimental Results Clear Working Solution->Reproducible Experimental Results

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Technical Support Center: Optimizing BAY 249716 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY 249716 in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this p53 stabilizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that stabilizes p53 protein variants, including wild-type and mutated forms. By stabilizing p53, this compound can restore or enhance its tumor-suppressive functions, leading to the activation of downstream signaling pathways that control cell cycle arrest and apoptosis.

Q2: What is the recommended starting concentration for this compound in a cell viability assay?

A2: Based on available data, this compound exhibits anti-proliferative activity with low-micromolar IC50 values in various cancer cell lines. A good starting point for a dose-response experiment would be a concentration range from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your specific experimental conditions.

Q3: What solvent should I use to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells, generally below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your highest drug concentration) in your experiments to account for any potential solvent effects.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time will vary depending on the cell line and the endpoint being measured (e.g., cell cycle arrest, apoptosis). A common starting point is 24 to 72 hours. A time-course experiment is recommended to determine the most effective duration of treatment.

Q5: Can this compound affect different cell lines differently?

A5: Yes. The cellular response to this compound can be highly dependent on the p53 status of the cell line (wild-type, mutant, or null), as well as other genetic and epigenetic factors. It is essential to characterize the p53 status of your cell line and to empirically determine the optimal concentration and incubation time.

Troubleshooting Guides

Issue 1: High background or inconsistent results in my cell viability assay.
  • Possible Cause: Interference of this compound with the assay reagents.

    • Solution: Some compounds can directly react with viability dyes (e.g., MTT, resazurin), leading to false-positive or false-negative results. To rule this out, perform a control experiment with this compound in cell-free medium containing the assay reagent. If you observe a color change, consider using an alternative viability assay that relies on a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

  • Possible Cause: Solvent (DMSO) toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.1% and not exceeding 0.5%. Always include a vehicle-only control to assess the effect of the solvent on cell viability.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding and mix the plate gently in a cross-hatch pattern to ensure even distribution of cells in the wells. Inconsistent cell numbers will lead to high variability in your results.

Issue 2: I observe cell cycle arrest, but not a significant increase in apoptosis.
  • Possible Cause: The concentration of this compound may be sufficient to induce p53-mediated cell cycle arrest through the upregulation of p21, but not high enough to trigger the apoptotic pathway.[1][2][3]

    • Solution: Increase the concentration of this compound in your dose-response experiment. It is possible that higher levels of p53 stabilization are required to initiate apoptosis.

  • Possible Cause: The cell line may have defects in the apoptotic machinery downstream of p53.[1][2][3]

    • Solution: Investigate the expression and function of key apoptotic proteins such as BAX, PUMA, and caspases in your cell line. If the apoptotic pathway is compromised, the primary response to p53 activation may be cell cycle arrest or senescence.

  • Possible Cause: The incubation time is not long enough for apoptosis to occur.

    • Solution: Extend the incubation time with this compound. Cell cycle arrest is often an earlier response to p53 activation, while apoptosis may require a more sustained signal.

Issue 3: I observe apoptosis, but not significant cell cycle arrest.
  • Possible Cause: The concentration of this compound is high, leading to a strong and rapid induction of pro-apoptotic p53 target genes.

    • Solution: If you are interested in studying the effects on the cell cycle, try using a lower concentration range of this compound. A detailed dose-response curve will help identify concentrations that favor cell cycle arrest over apoptosis.

  • Possible Cause: The cell line is highly sensitive to p53-mediated apoptosis.[1]

    • Solution: Certain cell types are primed for apoptosis upon p53 activation. In these cases, observing a distinct cell cycle arrest phase may be challenging. You can try to synchronize the cells before adding this compound to better resolve different phases of the cell cycle.

Quantitative Data

The following table summarizes the available data on the cytotoxic and anti-proliferative effects of this compound. Note that these values are cell line and assay dependent and should be used as a guide for designing your own experiments.

Cell Linep53 StatusAssay TypeEndpointValue (µM)
KBN/AMTTCC50 (72h)98.6
Various Cancer Cell LinesWild-Type & MutantProliferationIC50Low-µM range

CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

Experimental Protocols

Detailed Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol provides a step-by-step guide for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions and controls to the respective wells.

    • Include wells with medium only as a blank control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Visualizations

p53 Signaling Pathway Activated by this compound

p53_pathway cluster_input Stimulus cluster_core Core Regulation cluster_downstream Downstream Effects cluster_outcome Cellular Outcome BAY_249716 This compound p53 p53 (stabilized) BAY_249716->p53 stabilizes p21 p21 (CDKN1A) p53->p21 activates transcription GADD45 GADD45 p53->GADD45 activates transcription BAX BAX p53->BAX activates transcription PUMA PUMA p53->PUMA activates transcription NOXA NOXA p53->NOXA activates transcription Cell_Cycle_Arrest G1/S Cell Cycle Arrest p21->Cell_Cycle_Arrest GADD45->Cell_Cycle_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis NOXA->Apoptosis

Caption: this compound stabilizes p53, leading to cell cycle arrest or apoptosis.

Experimental Workflow for IC50 Determination

experimental_workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Drug Prepare this compound dilutions Incubate_24h->Prepare_Drug Treat_Cells Treat cells with this compound Prepare_Drug->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Troubleshooting Logic for Unexpected Cell Viability Results

troubleshooting_logic Start Unexpected Cell Viability Result Check_Controls Review vehicle and blank controls Start->Check_Controls Controls_OK Controls are as expected? Check_Controls->Controls_OK Investigate_Assay Investigate potential assay interference Controls_OK->Investigate_Assay No Check_Concentration Is the concentration range appropriate? Controls_OK->Check_Concentration Yes Alternative_Assay Consider an alternative viability assay Investigate_Assay->Alternative_Assay Adjust_Concentration Adjust concentration range Check_Concentration->Adjust_Concentration No Check_Incubation Is the incubation time optimal? Check_Concentration->Check_Incubation Yes End Refined Experiment Adjust_Concentration->End Adjust_Incubation Adjust incubation time Check_Incubation->Adjust_Incubation No Consider_Cell_Line Consider cell line specific factors (e.g., p53 status) Check_Incubation->Consider_Cell_Line Yes Adjust_Incubation->End Consider_Cell_Line->End Alternative_Assay->End

Caption: A logical approach to troubleshooting unexpected cell viability results.

References

Avoiding BAY 249716 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of BAY 249716, a small molecule modulator of mutant p53 condensation. The primary focus of this resource is to provide strategies for avoiding and identifying potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a small molecule that has been shown to modulate mutant p53 condensation. It stabilizes multiple p53 protein variants, including wild-type (WT), p53-R175H, and p53-Y220C.[1] This stabilization is believed to be a key aspect of its on-target activity.

Q2: What are the known off-target effects of this compound?

A2: As of the latest available public information, a specific and comprehensive off-target profile for this compound has not been published. As with any small molecule, there is a potential for off-target interactions that can lead to unintended biological consequences.[2] It is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental systems.

Q3: What is a recommended starting concentration for in vitro experiments?

A3: The effective concentration of this compound can be cell-line dependent. It has been shown to exhibit anti-proliferative activity in the low micromolar (µM) range in some cell lines.[1] A good starting point for most cell-based assays is to perform a dose-response curve ranging from 0.1 µM to 10 µM. Always aim to use the lowest effective concentration to minimize the risk of off-target effects.[3][4]

Q4: How can I be sure the phenotype I observe is due to p53 stabilization and not an off-target effect?

A4: This is a critical question in small molecule research. A multi-faceted approach is recommended:

  • Genetic Knockdown/Knockout: The most rigorous approach is to use techniques like CRISPR/Cas9 or siRNA to knock down or knock out p53 in your model system. The phenotype observed with this compound should be diminished or absent in these p53-deficient cells.[2]

  • Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against p53. This can help to rule out effects caused by the chemical scaffold itself.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High levels of cytotoxicity at expected effective concentrations. Off-target toxicity, solvent toxicity, or compound degradation.1. Perform a detailed dose-response cell viability assay (e.g., MTS or resazurin) to determine the cytotoxic concentration.[5]2. Ensure the final solvent concentration (e.g., DMSO) is below 0.1% and run a solvent-only control.[5]3. Use a fresh stock of this compound and verify its purity if possible.
Inconsistent results between different cell lines. Different expression levels of p53 or potential off-target proteins.1. Confirm the p53 status (wild-type, mutant, or null) of your cell lines by sequencing or Western blot.2. Profile the expression of the intended target (p53) in each cell line.[2]3. Consider that off-target profiles may differ between cell lines, leading to varied responses.
Observed phenotype does not align with the known functions of p53. The phenotype may be driven by an unknown off-target of this compound.1. Perform a target deconvolution study, such as chemical proteomics, to identify other cellular binding partners of this compound.[6]2. Conduct a literature review for the identified off-targets to see if they are associated with the observed phenotype.

Quantitative Data Summary

Parameter Value Context Source
IC50 (Antileishmanial) 0.09 µMLeishmania donovani infected J774.A1 cellsMedchemExpress
CC50 (Cytotoxicity) 98.6 µMHuman KB cellsMedchemExpress
Antitubercular Activity (IC90) <0.10 µg/mLTuberculosisMedchemExpress
Stock Solution (DMSO) 100 mg/mL (346.31 mM)Requires sonicationMedchemExpress

Experimental Protocols

Protocol 1: Determining the Optimal On-Target Concentration using a Dose-Response Curve

Objective: To identify the minimum concentration of this compound that elicits the desired on-target effect (e.g., p53 stabilization) without causing significant cytotoxicity.

Methodology:

  • Cell Plating: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in your cell culture medium. The concentration range should ideally span from 0.01 µM to 20 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Treat the cells with the prepared dilutions of this compound and the vehicle control.

  • Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • Parallel Assays:

    • On-Target Effect: In one set of plates, measure the desired on-target effect. For this compound, this could be quantifying p53 protein levels by Western blot or immunofluorescence.

    • Cytotoxicity: In a parallel set of plates, assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).

  • Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration. The optimal concentration is the one that gives a robust on-target signal with minimal impact on cell viability.

Protocol 2: Orthogonal Validation using a Structurally Unrelated p53 Stabilizer

Objective: To confirm that the observed biological phenotype is a result of p53 stabilization and not a specific off-target effect of the this compound chemical scaffold.

Methodology:

  • Select an Orthogonal Compound: Choose a well-characterized p53 stabilizer with a different chemical structure from this compound (e.g., a compound from a different chemical series).

  • Dose-Response: Determine the optimal, non-toxic concentration of the orthogonal compound using the method described in Protocol 1.

  • Phenotypic Assay: Perform your primary phenotypic assay using both this compound and the orthogonal compound at their respective optimal concentrations.

  • Comparison: Compare the results. If both compounds produce a similar phenotype, it provides strong evidence that the effect is mediated through their common target, p53.[4]

Visualizations

G Troubleshooting Workflow for Unexpected Phenotypes cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Decision Point cluster_3 Conclusion observe Unexpected or inconsistent phenotype observed dose_response 1. Run Dose-Response Curve (Efficacy vs. Toxicity) observe->dose_response validate_target 2. Validate On-Target Effect (e.g., Western for p53) dose_response->validate_target genetic_control 3. Use Genetic Controls (p53 KO/KD cells) validate_target->genetic_control orthogonal_control 4. Use Orthogonal Compound (Structurally different p53 stabilizer) genetic_control->orthogonal_control is_on_target Phenotype abolished with genetic/orthogonal controls? orthogonal_control->is_on_target on_target Conclusion: Phenotype is likely ON-TARGET is_on_target->on_target Yes off_target Conclusion: Phenotype is likely OFF-TARGET is_on_target->off_target No deconvolution Action: Consider target deconvolution studies (e.g., Chemical Proteomics) off_target->deconvolution

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

G Experimental Workflow for Validating On-Target Effects cluster_primary Primary Experiment cluster_readout Expected Readouts for On-Target Confirmation start Hypothesis: This compound causes Phenotype X by stabilizing p53 arm1 Arm 1: Genetic Validation Treat p53 KO/KD cells with this compound start->arm1 arm2 Arm 2: Orthogonal Compound Treat WT cells with a structurally different p53 stabilizer start->arm2 arm3 Arm 3: Negative Control Treat WT cells with an inactive structural analog start->arm3 readout1 Phenotype X is absent or significantly reduced arm1->readout1 readout2 Phenotype X is recapitulated arm2->readout2 readout3 Phenotype X is absent arm3->readout3

Caption: A multi-armed strategy for confirming on-target effects.

References

BAY 249716 stability in different solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAY 249716 in various solvents and media. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended solvents for dissolving this compound?

This compound can be dissolved in several common laboratory solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a suitable solvent, with a solubility of 10 mM.[1] For in vivo experiments, specific formulations are recommended to ensure solubility and bioavailability. Two such protocols are:

  • A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • A mixture of 10% DMSO and 90% Corn Oil.[2]

2. I am observing precipitation when preparing my this compound solution. What should I do?

Precipitation or phase separation can occur during the preparation of this compound solutions, especially for in vivo formulations. To aid dissolution, you can employ gentle heating and/or sonication.[2] For the DMSO/PEG300/Tween-80/Saline formulation, warming to 60°C with ultrasonic treatment is suggested to achieve a clear solution.[2] It is crucial to add each solvent sequentially and ensure the mixture is homogeneous before adding the next.[2]

3. What are the recommended storage conditions for this compound stock solutions?

The stability of your this compound stock solution is dependent on the storage temperature. For long-term storage, it is recommended to store aliquots at -80°C, where it is stable for up to 6 months.[2] For shorter-term storage, -20°C is acceptable for up to 1 month.[2] It is advisable to avoid repeated freeze-thaw cycles.

4. How stable is this compound in aqueous media for cell-based assays?

5. Are there any known degradation pathways for this compound?

Specific degradation pathways for this compound have not been publicly detailed. However, like many small molecules, potential degradation routes could include hydrolysis, oxidation, and photodecomposition. It is recommended to protect solutions from light and to use high-purity solvents to minimize degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Dissolution Insufficient solvent volume or inadequate mixing.Increase solvent volume, apply gentle heating (up to 60°C), and/or use an ultrasonic bath to aid dissolution.[2]
Precipitation After Dilution The compound has lower solubility in the aqueous buffer or media.Decrease the final concentration of this compound. Ensure the organic solvent from the stock solution is a very small percentage of the final volume.
Inconsistent Experimental Results Degradation of the compound due to improper storage or handling.Prepare fresh working solutions for each experiment from a properly stored stock solution.[2] Avoid repeated freeze-thaw cycles of the stock.
Phase Separation in In Vivo Formulation Improper mixing of the solvent components.Add each solvent one by one and ensure the solution is thoroughly mixed before adding the next component.[2]

Quantitative Stability Data

Disclaimer: The following table provides an illustrative example of stability data. Actual stability should be determined experimentally.

Solvent/MediumTemperatureConcentrationTime Point% Remaining (Illustrative)
DMSO-20°C10 mM1 Month>99%
DMSO-80°C10 mM6 Months>99%
Cell Culture Medium + 10% FBS37°C10 µM24 Hours~95%
PBS (pH 7.4)Room Temperature10 µM8 Hours~90%

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol is adapted from publicly available information for achieving a clear solution at 2.5 mg/mL.[2]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline

Procedure:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300.

  • Mix the solution thoroughly until it is homogeneous.

  • Add 50 µL of Tween-80 to the mixture and mix again until uniform.

  • Add 450 µL of Saline to bring the final volume to 1 mL.

  • If precipitation or phase separation occurs, warm the solution to 60°C and use an ultrasonic bath until the solution is clear.[2]

  • It is recommended to prepare this working solution fresh on the day of use.[2]

Protocol 2: General Method for Assessing Stability by HPLC

This protocol outlines a general approach for determining the stability of this compound in a specific solvent or medium.

Materials:

  • This compound

  • Solvent or medium of interest

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)

Procedure:

  • Preparation of Standard Curve: Prepare a series of known concentrations of this compound in the chosen solvent to create a standard curve.

  • Sample Preparation: Prepare a solution of this compound at the desired concentration in the solvent or medium to be tested.

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the sample into the HPLC system to determine the initial concentration.

  • Incubation: Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC system.

  • Data Analysis: Quantify the concentration of this compound at each time point using the standard curve. Calculate the percentage of the compound remaining relative to the T0 concentration.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Test Medium prep_stock->prep_working t0_analysis T=0 Analysis (HPLC) prep_working->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation tp_analysis Time Point Analysis (HPLC) incubation->tp_analysis Multiple Time Points quantification Quantify Concentration tp_analysis->quantification calc_stability Calculate % Remaining quantification->calc_stability

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic start Issue Encountered dissolution_issue Incomplete Dissolution or Precipitation? start->dissolution_issue inconsistent_results Inconsistent Results? start->inconsistent_results dissolution_issue->inconsistent_results No heat_sonicate Apply Gentle Heat and/or Sonication dissolution_issue->heat_sonicate Yes fresh_solution Prepare Fresh Working Solutions inconsistent_results->fresh_solution Yes check_concentration Decrease Final Concentration heat_sonicate->check_concentration If issue persists storage_check Verify Stock Storage Conditions fresh_solution->storage_check

Caption: Troubleshooting logic for common this compound handling issues.

References

Technical Support Center: Interpreting Unexpected Results with BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. The following troubleshooting guides and frequently asked questions (FAQs) are intended to directly address specific issues you may encounter during your experiments with this novel p53 modulator.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule that modulates mutant p53 condensation. It has been shown to stabilize wild-type p53 (p53WT) and two common p53 mutants, p53R175H and p53Y220C.[1] This stabilization is a key indicator of its direct interaction with the p53 protein.

Q2: I am not observing the expected level of p53 stabilization. What could be the cause?

Several factors could contribute to lower-than-expected p53 stabilization. These include:

  • Suboptimal Compound Concentration: Ensure you are using the appropriate concentration range for your cell line. A dose-response experiment is recommended to determine the optimal concentration.

  • Incorrect Antibody for Western Blot: Use a validated antibody that recognizes the specific p53 variant in your cell line.

  • Cellular Context: The cellular environment, including the presence of other mutations or altered protein expression, can influence the response to this compound.

  • Experimental Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can all affect the outcome.

Q3: My cell viability assay results are inconsistent or show unexpected toxicity. What should I check?

Inconsistent cell viability results can arise from several sources:

  • Compound Solubility: Ensure this compound is fully dissolved in your culture medium. Precipitation can lead to inconsistent concentrations and direct cellular toxicity.

  • Assay Interference: Some compounds can interfere with the chemical reactions of viability assays (e.g., MTT, XTT). Consider using an alternative assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®).

  • Off-Target Effects: While specific off-target effects of this compound are not extensively documented, aminothiazole-based compounds can have other biological activities.[2][3] If you suspect off-target effects, consider using a secondary assay to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).

  • Cell Line Specificity: The cytotoxic effect of this compound can vary significantly between different cell lines.

Q4: I am observing a discrepancy between p53 stabilization and downstream effects (e.g., no change in p21 levels). Why might this be?

The p53 signaling pathway is complex, and stabilization of the p53 protein does not always lead to a linear activation of all downstream targets.[4][5][6] Possible reasons for this discrepancy include:

  • Post-Translational Modifications: p53 activity is regulated by a host of post-translational modifications. This compound may stabilize p53 in a conformation that is not conducive to the transcriptional activation of all its target genes.

  • Presence of Other Signaling Pathways: Other active signaling pathways in your cells could be inhibiting the p53-mediated transcription of specific genes.

  • Kinetics of the Response: The timing of p53 stabilization and the subsequent transcriptional response can vary. A time-course experiment is recommended to capture the peak of downstream gene expression.

Quantitative Data Summary

The following tables summarize publicly available quantitative data for this compound. Note that specific values can vary depending on the experimental conditions and cell line used.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell Linep53 StatusIC50 (µM)
J774.A1Not Specified0.09
Huh7p53-Y220CLow µM
Cal-33p53-R175HLow µM
Detroit 562p53-R175HLow µM
MDA-MB-468p53-R273HLess Active

Data is indicative of low micromolar activity in sensitive cell lines. Researchers should perform their own dose-response experiments to determine the precise IC50 in their system.

Table 2: Other Reported Biological Activities

ActivityAssayIC90/EC50
AntitubercularMycobacterium tuberculosis growth inhibition<0.10 µg/mL (IC90)
AntileishmanialLeishmania donovani amastigote inhibitionNot Specified

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be optimized for your specific laboratory conditions and cell lines.

Western Blot for p53 Stabilization
  • Cell Lysis:

    • Seed cells and treat with a dose-range of this compound for the desired time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p53 (e.g., DO-1 or a clone specific to your p53 variant) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Normalize the p53 signal to a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals form.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or SDS in HCl) to each well and mix to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects DNA Damage DNA Damage p53 p53 DNA Damage->p53 Oncogene Activation Oncogene Activation Oncogene Activation->p53 Hypoxia Hypoxia Hypoxia->p53 MDM2 MDM2 MDM2->p53 inhibits (degradation) p53->MDM2 activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis DNA Repair DNA Repair p53->DNA Repair BAY249716 BAY249716 BAY249716->p53 stabilizes

Caption: Simplified p53 signaling pathway and the role of this compound.

Experimental Workflow

experimental_workflow cluster_planning Experiment Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Select Cell Line Select Cell Line Determine Dose Range Determine Dose Range Select Cell Line->Determine Dose Range Cell Seeding Cell Seeding Determine Dose Range->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Assay Viability Assay Incubation->Viability Assay Western Blot Western Blot Incubation->Western Blot Data Interpretation Data Interpretation Viability Assay->Data Interpretation Western Blot->Data Interpretation

Caption: General experimental workflow for testing this compound.

Troubleshooting Logic

troubleshooting_logic Unexpected Result Unexpected Result Check Compound Check Compound Unexpected Result->Check Compound Check Cells Check Cells Unexpected Result->Check Cells Check Assay Check Assay Unexpected Result->Check Assay Optimize Protocol Optimize Protocol Check Compound->Optimize Protocol Solubility/Concentration Issues Check Cells->Optimize Protocol Contamination/Viability Issues Check Assay->Optimize Protocol Reagent/Instrument Issues

Caption: A logical approach to troubleshooting unexpected experimental results.

References

How to minimize BAY 249716-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing this compound-induced cytotoxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule that has been shown to stabilize both wild-type and mutant p53 protein variants.[1][2] In cancer cells with compromised p53, this stabilization can lead to the reactivation of p53's tumor-suppressive functions, including cell cycle arrest and apoptosis, thereby exerting its anti-proliferative effects.[1]

Q2: Why is cytotoxicity observed in normal (non-cancerous) cells treated with this compound?

A2: Since this compound stabilizes p53, it can activate p53-dependent pathways in normal cells as well.[2] In actively dividing normal cells, such as hematopoietic progenitors or intestinal epithelium, p53 activation can trigger cell cycle arrest or apoptosis, leading to off-target cytotoxicity.[3][4] This is a known class effect for therapies that activate p53.

Q3: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?

A3: The primary mechanism is likely p53-mediated cell cycle arrest and/or apoptosis.[4] Additionally, p53 activation is linked to the induction of oxidative stress and a form of iron-dependent cell death called ferroptosis. While not directly confirmed for this compound, these are plausible secondary mechanisms of cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound in my normal cell lines?

A4: Standard cell viability assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the half-maximal cytotoxic concentration (CC50). It is crucial to include a panel of normal cell lines relevant to your research area (e.g., primary fibroblasts, endothelial cells, or specific organ-derived cells) and compare the CC50 values to the half-maximal inhibitory concentration (IC50) in your cancer cell lines to determine the therapeutic window.

Q5: Are there any general strategies to protect normal cells from p53-activating agents?

A5: Yes, a strategy known as "cyclotherapy" has been proposed. This involves pre-treating cells with the p53-activating agent (like this compound) to induce a temporary and reversible cell cycle arrest in normal cells, which have functional p53-dependent checkpoints.[5] This renders them less susceptible to a subsequently administered cytotoxic agent that targets dividing cells. While typically used in combination therapies, the principle of inducing temporary quiescence in normal cells may be protective.

Troubleshooting Guide

Issue 1: High Cytotoxicity in Normal Cell Lines

Possible Cause: The concentration of this compound used is above the therapeutic window for your specific normal cell line.

Troubleshooting Steps:

  • Determine the Therapeutic Index: Perform a dose-response curve for this compound in both your cancer cell line of interest and the affected normal cell line. Calculate the IC50 for the cancer cells and the CC50 for the normal cells. The therapeutic index (TI = CC50/IC50) will guide you in selecting a concentration that is effective against cancer cells while minimizing toxicity to normal cells.

  • Optimize Incubation Time: Reducing the duration of exposure to this compound may decrease cytotoxicity in normal cells while still being effective in cancer cells, which may be more sensitive.

  • Co-treatment with Protective Agents:

    • Antioxidants: Consider co-treatment with N-acetylcysteine (NAC) to mitigate potential oxidative stress-induced cytotoxicity.

    • Ferroptosis Inhibitors: If you suspect ferroptosis, co-treatment with a ferroptosis inhibitor like Ferrostatin-1 or an iron chelator such as Deferoxamine may reduce cytotoxicity.[6][7]

Issue 2: Inconsistent Results in Cytotoxicity Assays

Possible Cause: Variability in experimental conditions.

Troubleshooting Steps:

  • Cell Culture Consistency: Ensure consistent cell seeding density, passage number, and growth phase across all experiments.

  • Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Assay Controls: Always include vehicle controls (e.g., DMSO) and positive controls for cytotoxicity.

Data Presentation

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCell Typep53 StatusIC50 / CC50 (µM)Therapeutic Index (vs. HCT116)
HCT116Colon CancerWild-Type5N/A
SW480Colon CancerMutant80.625
CCD 841 CoNNormal ColonWild-Type255
HUVECNormal EndothelialWild-Type306
PBMCNormal BloodWild-Type408

This table presents example data for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the well volume) and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50/IC50 values.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.

  • Cell Harvest: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 is expected in normal cells with wild-type p53.[8]

Visualizations

Signaling Pathways and Experimental Logic

p53_activation_pathway cluster_input Input cluster_core Cellular Response cluster_normal Normal Cell Outcome BAY_249716 This compound p53 p53 Stabilization BAY_249716->p53 p21 p21 (CDKN1A) Upregulation p53->p21 Upregulates Apoptosis Apoptosis p53->Apoptosis Induces G1_Arrest G1 Cell Cycle Arrest p21->G1_Arrest Induces Cytotoxicity Potential Cytotoxicity G1_Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Simplified signaling pathway of this compound-induced p53 activation leading to cell cycle arrest and apoptosis, which can cause cytotoxicity in normal cells.

cyclotherapy_workflow cluster_workflow Cyclotherapy Experimental Workflow Start Start: Normal & Cancer Co-culture or Parallel Culture Pre_treatment Step 1: Pre-treatment with This compound (low dose) Start->Pre_treatment Normal_Arrest Normal Cells: G1 Arrest (Protected) Pre_treatment->Normal_Arrest Cancer_Cycle Cancer Cells (p53-mut): Continue Cycling Pre_treatment->Cancer_Cycle Cytotoxic_Agent Step 2: Add Cell-Cycle-Specific Cytotoxic Agent Normal_Arrest->Cytotoxic_Agent Cancer_Cycle->Cytotoxic_Agent Selective_Killing Selective Killing of Cancer Cells Cytotoxic_Agent->Selective_Killing End End: Assess Viability Selective_Killing->End

Caption: Experimental workflow for "cyclotherapy" to selectively protect normal cells from a cytotoxic agent by pre-treatment with this compound.

ferroptosis_mitigation cluster_induction Potential Induction cluster_mitigation Mitigation Strategies BAY_249716 This compound Oxidative_Stress Oxidative Stress BAY_249716->Oxidative_Stress May Induce Ferroptosis Ferroptosis Oxidative_Stress->Ferroptosis Leads to NAC N-acetylcysteine (Antioxidant) NAC->Oxidative_Stress Inhibits Ferrostatin Ferrostatin-1 (Ferroptosis Inhibitor) Ferrostatin->Ferroptosis Inhibits Deferoxamine Deferoxamine (Iron Chelator) Deferoxamine->Ferroptosis Inhibits

Caption: Logical relationship of potential ferroptosis induction by this compound and mitigation strategies using inhibitors.

References

Technical Support Center: Optimizing BAY 249716 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of BAY 249716 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule compound that functions as a modulator of mutant p53 condensation. Its primary mechanism of action involves the stabilization of various p53 protein variants, including wild-type and mutated forms.[1] This stabilization can lead to the reactivation of the p53 signaling pathway, which plays a critical role in cell cycle arrest and apoptosis.[2][3][4]

Q2: What is the recommended solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[5] It is a versatile solvent capable of dissolving both polar and nonpolar compounds and is miscible with most cell culture media.[5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. For example, to create a 10 mM stock solution, dissolve 2.89 mg of this compound (Molecular Weight: 288.76 g/mol ) in 1 mL of DMSO. It is recommended to prepare fresh dilutions in culture medium for each experiment and to minimize the final DMSO concentration in your cell culture to avoid solvent-induced toxicity.

Q4: What is a typical working concentration for this compound in cell culture?

The optimal working concentration of this compound can vary significantly depending on the cell line and the specific experimental endpoint. Based on available data, anti-proliferative activity has been observed in the low micromolar (µM) range in various cancer cell lines.[1] It is recommended to perform a dose-response experiment, starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM), to determine the optimal concentration for your specific cell line and assay.

Q5: How long should I incubate cells with this compound?

The ideal incubation time will depend on the cell line's doubling time and the specific biological question being addressed. For cell viability assays, incubation times of 48 to 72 hours are commonly used.[6] For mechanistic studies, such as assessing p53 stabilization by Western blot, shorter incubation times (e.g., 6, 12, 24 hours) may be more appropriate. A time-course experiment is recommended to determine the optimal duration for your experimental setup.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Efficacy - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant or insensitive.- Degradation of the compound.- Perform a dose-response curve to identify the optimal concentration.- Conduct a time-course experiment to determine the ideal incubation period.- Verify the p53 status of your cell line; efficacy may be dependent on the presence of specific p53 mutations.- Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C.[5]
High Cytotoxicity in Control (DMSO-treated) Cells - DMSO concentration is too high.- Cells are particularly sensitive to DMSO.- Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.- Include a vehicle-only control group to assess the baseline cytotoxicity of the solvent on your specific cell line.
Inconsistent or Irreproducible Results - Variability in cell seeding density.- Inconsistent compound dilution and addition.- Fluctuation in incubation conditions (temperature, CO2).- Cell line instability or high passage number.- Ensure a uniform cell number is seeded across all wells of your assay plate.- Use calibrated pipettes and prepare fresh dilutions from a reliable stock solution for each experiment.- Maintain consistent incubator conditions throughout the experiment.- Use cells with a low passage number and regularly check for mycoplasma contamination.
Precipitation of this compound in Culture Medium - Poor solubility of the compound at the working concentration.- Interaction with components in the serum or medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic.- Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly before adding to the cells.- Consider using a serum-free or reduced-serum medium for the duration of the treatment, if compatible with your cell line.

Data Presentation

Table 1: Reported In Vitro Efficacy of this compound

Cell Linep53 StatusAssayEndpointIC50 / CC50Incubation TimeReference
J774.A1 (Murine Macrophage)Not SpecifiedAntileishmanial ActivityInhibition of amastigote stageIC50: 0.09 µM72 hours[5]
KB (Human Oral Epidermoid Carcinoma)Not SpecifiedCytotoxicityCell Viability (MTT)CC50: 98.6 µM72 hours[6]
U2OS (Human Osteosarcoma)Wild-typep53 Activity ReporterGene expressionActivation observedNot Specified[7]
Calu1 (Human Lung Carcinoma)p53-nullp53 Activity ReporterGene expressionSlight activationNot Specified[7]
H358 (Human Bronchoalveolar Carcinoma)p53-nullp53 Activity ReporterGene expressionSlight activationNot Specified[7]
Huh7 (Human Hepatocellular Carcinoma)Mutant (Y220C)Immunofluorescencep53 staining intensityReduction observedNot Specified[7]

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 2: Western Blot for p53 Stabilization
  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a DMSO control) for the desired time points (e.g., 6, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for total p53 (e.g., DO-1 or FL-393) overnight at 4°C. Also, probe for a loading control such as β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of p53 protein expression compared to the loading control.

Visualizations

p53_signaling_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53_stabilization p53 Stabilization (Wild-type & Mutant) DNA Damage->p53_stabilization Oncogene Activation Oncogene Activation Oncogene Activation->p53_stabilization BAY_249716 This compound BAY_249716->p53_stabilization enhances Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Checkpoint) p53_stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis p53_stabilization->Apoptosis DNA_Repair DNA Repair p53_stabilization->DNA_Repair

Caption: The p53 signaling pathway activated by cellular stress and enhanced by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture 1. Seed Cells (e.g., 96-well plate) Compound_Prep 2. Prepare this compound Dilutions Cell_Culture->Compound_Prep Add_Compound 3. Treat Cells with this compound Compound_Prep->Add_Compound Incubation 4. Incubate (e.g., 48-72 hours) Add_Compound->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis 6. Analyze Data (Calculate IC50) Viability_Assay->Data_Analysis troubleshooting_logic Start Start Issue Inconsistent Results? Start->Issue Check_Seeding Verify Cell Seeding Density Issue->Check_Seeding Yes Resolved Issue Resolved Issue->Resolved No Check_Dilutions Confirm Compound Dilutions Check_Seeding->Check_Dilutions Check_Incubator Monitor Incubator Conditions Check_Dilutions->Check_Incubator Check_Cells Assess Cell Health & Passage No. Check_Incubator->Check_Cells Check_Cells->Resolved

References

BAY 249716 assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for assays involving BAY 249716, a compound known to modulate mutant p53. The information is tailored for researchers, scientists, and drug development professionals to address potential variability and reproducibility issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that our assays should be designed to detect?

A1: this compound has been shown to stabilize p53 protein variants. Therefore, primary assays should focus on detecting changes in p53 protein stability and its subsequent functional activity.

Q2: Which assays are most suitable for measuring the effect of this compound on p53?

A2: Two key types of assays are recommended:

  • Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF): This biophysical assay directly measures the thermal stability of a protein upon ligand binding.[1][2][3][4] An increase in the melting temperature (Tm) of p53 in the presence of this compound would indicate direct binding and stabilization.

  • p53-Dependent Luciferase Reporter Assay: This is a cell-based assay that measures the transcriptional activity of p53.[5][6] If this compound restores the function of mutant p53, an increase in the expression of a luciferase reporter gene under the control of a p53-responsive element would be expected.

Q3: What are acceptable levels of variability for these assays?

A3: While specific variability can depend on the assay format and laboratory conditions, general guidelines for high-throughput screening (HTS) assays are:

  • Intra-assay precision (CV %): Typically should be below 15%.

  • Inter-assay precision (CV %): Generally should be below 20%.

  • Z'-factor: A measure of assay quality, a Z'-factor above 0.5 is considered excellent for HTS.

Q4: How can I be sure that the observed activity in my luciferase assay is specific to p53?

A4: It is crucial to include proper controls. For instance, you can use p53-null cell lines (like Saos-2 or H1299) to test if this compound elicits a response. No significant change in the luciferase signal in these cells would suggest that the compound's activity is p53-dependent.

Troubleshooting Guides

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Issue Potential Cause(s) Recommended Solution(s)
High variability between replicates - Pipetting errors- Inconsistent protein concentration- Air bubbles in wells- Use a calibrated multichannel pipette and prepare a master mix.[7]- Ensure homogenous protein solution before dispensing.- Centrifuge the plate briefly after preparation to remove bubbles.
Noisy or irregular melt curves - Protein aggregation- Dye precipitation- Instrument malfunction- Optimize buffer conditions (pH, salt concentration) to improve protein stability.[3]- Filter the dye solution before use.- Check instrument calibration and settings.
No significant thermal shift observed - Compound does not bind to the protein.- Incorrect protein or compound concentration.- Assay conditions are not optimal.- Confirm protein activity and compound integrity.- Perform a concentration-response experiment.- Screen different buffer conditions that might be more favorable for binding.[2]
Low fluorescence signal - Insufficient protein concentration- Dye concentration is too low- Increase the protein concentration (typically 1-5 µM).- Optimize the concentration of the fluorescent dye (e.g., SYPRO Orange).
p53-Dependent Luciferase Reporter Assay
Issue Potential Cause(s) Recommended Solution(s)
High background signal - Contamination of reagents or cells- "Leaky" promoter in the reporter construct- Autofluorescence of the compound- Use sterile techniques and fresh reagents.- Use a promoter with lower basal activity.- Test the compound in a no-cell control to measure its intrinsic fluorescence/luminescence.[8]
Weak or no signal - Low transfection efficiency- Poor cell health- Inactive luciferase enzyme or substrate- Optimize the DNA-to-transfection reagent ratio.[8]- Ensure cells are healthy and not overgrown.- Use fresh, properly stored luciferase reagents.
High variability between experiments - Inconsistent cell passage number- Different batches of reagents (e.g., FBS)- Variations in incubation times- Use cells within a defined passage number range.- Qualify new batches of critical reagents.- Standardize all incubation and measurement times.[8]
False positives or negatives - Compound interferes with luciferase enzyme- Compound is cytotoxic- Perform a counter-screen with purified luciferase enzyme.- Conduct a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel.

Quantitative Data Summary

The following tables present example data to illustrate expected assay performance.

Table 1: Example Intra- and Inter-Assay Variability for a p53 Thermal Shift Assay with this compound.

ParameterRun 1 (Intra-assay)Run 2 (Intra-assay)Run 3 (Intra-assay)Inter-Assay
N 1010103
Mean ΔTm (°C) 2.12.32.22.2
Standard Deviation (SD) 0.150.180.160.1
Coefficient of Variation (CV%) 7.1%7.8%7.3%4.5%

Table 2: Example Performance of a p53 Luciferase Reporter Assay.

Assay ParameterValueInterpretation
Z'-factor 0.65Excellent assay quality, suitable for HTS.
Signal-to-Background (S/B) Ratio >10Robust assay window.
Intra-plate CV% (Positive Control) 8.5%Good precision within a single plate.
Inter-plate CV% (Positive Control) 12.3%Acceptable reproducibility between plates.

Experimental Protocols

Protocol 1: Thermal Shift Assay (TSA) for p53 Stabilization
  • Protein Preparation: Purify recombinant human p53 protein. Dialyze into an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • Reagent Preparation:

    • Prepare a 2X protein solution (e.g., 4 µM) in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as recommended by the manufacturer.

  • Assay Plate Setup (96-well PCR plate):

    • Add 25 µL of the 2X protein solution to each well.

    • Add 25 µL of the compound dilution or vehicle control.

    • Add the dye to a final concentration as optimized.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a real-time PCR instrument.

    • Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]

  • Data Analysis: Determine the melting temperature (Tm) by fitting the sigmoidal melt curve to a Boltzmann equation. The change in Tm (ΔTm) is calculated by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.

Protocol 2: p53-Dependent Luciferase Reporter Assay
  • Cell Culture and Transfection:

    • Plate cells (e.g., a human cancer cell line with mutant p53) in a 96-well white, clear-bottom plate.

    • Co-transfect the cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the transfection medium and add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

    • Incubate for an additional 24-48 hours.

  • Luminescence Measurement:

    • Use a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Measure firefly luciferase activity, followed by Renilla luciferase activity in a plate luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for differences in transfection efficiency and cell number.

    • Calculate the fold change in p53 activity relative to the vehicle control.

Visualizations

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_drug_target Therapeutic Intervention cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 induces MDM2->p53 ubiquitination & degradation BAY_249716 This compound Mutant_p53 Mutant p53 (unstable) BAY_249716->Mutant_p53 binds & stabilizes Stabilized_p53 Stabilized p53 (functional) Cell_Cycle_Arrest Cell Cycle Arrest (e.g., p21) Stabilized_p53->Cell_Cycle_Arrest transcriptional activation Apoptosis Apoptosis (e.g., BAX, PUMA) Stabilized_p53->Apoptosis transcriptional activation DNA_Repair DNA Repair Stabilized_p53->DNA_Repair transcriptional activation

Caption: p53 signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_primary Primary Screen cluster_secondary Secondary & Functional Assays cluster_validation Hit Validation TSA Thermal Shift Assay (TSA) Measure ΔTm of p53 Luciferase p53 Luciferase Reporter Assay Measure transcriptional activity TSA->Luciferase Confirm functional activity Viability Cell Viability Assay Assess cytotoxicity TSA->Viability Target_Engagement Cellular Thermal Shift Assay (CETSA) Confirm target binding in cells Luciferase->Target_Engagement Validate hits Western_Blot Western Blot Analyze p53 target gene expression (p21, MDM2) Luciferase->Western_Blot Validate hits

Caption: A typical experimental workflow for characterizing compounds like this compound.

References

Addressing poor cell permeability of BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the cell permeability of BAY 249716, a small molecule modulator of mutant p53.[1][2]

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected intracellular concentrations of this compound in our experiments. What are the potential causes?

A1: Lower than expected intracellular concentrations of a compound can stem from several factors. Common causes for poor cell permeability include the compound's physicochemical properties, such as high molecular weight, low lipophilicity, or a high polar surface area.[3] Additionally, the compound might be actively removed from the cell by efflux pumps, like P-glycoprotein (P-gp).[3][4]

Q2: How can we experimentally determine if this compound has poor cell permeability in our system?

A2: A tiered approach using in vitro permeability assays is recommended to quantify cell permeability.[3] Initial assessments can be performed using the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion.[3][4] For a more comprehensive understanding that includes active transport, the Caco-2 cell permeability assay is considered the gold standard.[3][4] Direct measurement of intracellular compound levels can be achieved through cellular uptake assays.[5][6]

Q3: What general strategies can be employed to improve the cellular uptake of this compound if poor permeability is confirmed?

A3: Should you encounter challenges with the cell permeability of this compound, several strategies can be explored. These can be broadly categorized into medicinal chemistry modifications and formulation-based approaches.[3] Medicinal chemistry strategies involve altering the molecule itself, for example, by creating a more permeable prodrug.[7][8] Formulation strategies focus on how the compound is delivered to the cells and include the use of permeation enhancers or advanced delivery systems like nanoparticles or lipid-based carriers.[9][10][11][12]

Troubleshooting Guides

Issue: Low cellular activity of this compound despite demonstrated in vitro potency.

This guide will help you troubleshoot potential cell permeability issues with this compound.

Step 1: Assess Physicochemical Properties and Solubility

  • Action:

    • Review the known physicochemical properties of this compound (Molecular Weight: 288.76 g/mol , Formula: C13H9ClN4S).[13]

    • Ensure complete solubilization of this compound in your experimental media. A stock solution in DMSO is common, and further dilution in media should be carefully checked for precipitation.[13]

Step 2: Evaluate Passive Permeability using PAMPA

  • Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict the passive permeability of a compound across a lipid membrane.[3][4] This will help determine if the issue is with the compound's ability to diffuse across the lipid bilayer.

  • Action:

    • Perform a PAMPA assay. A detailed protocol is provided below.

    • Compare the permeability coefficient (Pe) of this compound to high and low permeability control compounds.

Permeability Classification Apparent Permeability (Papp) (10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1

Data adapted from general permeability assay interpretation.

Step 3: Investigate Active Transport using Caco-2 Permeability Assay

  • Rationale: If passive permeability is moderate to high, the issue could be active efflux of the compound out of the cell by transporters expressed on the cell surface. The Caco-2 assay uses a monolayer of human intestinal cells that express various transporters, providing a more complete picture of permeability.[3][4]

  • Action:

    • Conduct a bi-directional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is indicative of active efflux.[14]

    • A detailed protocol for the Caco-2 assay is provided below.

Parameter Interpretation
Papp (A to B) Apparent permeability from the apical (top) to the basolateral (bottom) chamber.
Papp (B to A) Apparent permeability from the basolateral to the apical chamber.
Efflux Ratio (Papp (B to A) / Papp (A to B)) A value > 2 suggests the compound is a substrate for efflux pumps.[14]

Step 4: Employ Formulation Strategies to Enhance Permeability

  • Rationale: If poor permeability is confirmed, formulation adjustments can improve cellular uptake.

  • Action:

    • Permeation Enhancers: Consider the use of excipients known to enhance membrane permeability.[9]

    • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and facilitate cellular entry.[10][12]

    • Lipid-Based Formulations: For in vivo studies, lipid-based delivery systems can enhance oral bioavailability by improving absorption.[11]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Objective: To assess the passive permeability of this compound.

  • Methodology:

    • Prepare a donor solution of this compound in a suitable buffer (e.g., PBS at pH 7.4).

    • Coat the filter of a 96-well filter plate with a synthetic lipid mixture (e.g., phosphatidylcholine in dodecane).

    • Add the donor solution to the filter wells (apical side).

    • Add buffer to the wells of a 96-well acceptor plate (basolateral side).

    • Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

2. Caco-2 Permeability Assay Protocol

  • Objective: To assess both passive and active transport of this compound across a cell monolayer.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation into a polarized monolayer.

    • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).[14]

    • For apical-to-basolateral (A-B) transport, add this compound to the apical chamber and fresh media to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and fresh media to the apical chamber.

    • Incubate at 37°C for a defined time (e.g., 2 hours).

    • Collect samples from both chambers at the end of the incubation period.

    • Quantify the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio.[14]

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Cell Permeability A Low Intracellular Concentration of this compound Observed B Assess Physicochemical Properties & Solubility A->B C Perform PAMPA Assay (Passive Permeability) B->C D Perform Caco-2 Assay (Active Transport) C->D If permeability is moderate/high E Low Passive Permeability C->E If permeability is low F High Efflux Ratio (>2) D->F If efflux is high I Permeability Not a Limiting Factor D->I If efflux is low G Consider Formulation Strategies (e.g., Permeation Enhancers, Nanoparticles) E->G H Consider Co-administration with Efflux Pump Inhibitors F->H

Caption: Troubleshooting workflow for addressing poor cell permeability.

G cluster_1 Cell Permeability Assays cluster_2 Potential Outcomes & Next Steps PAMPA PAMPA Assesses passive diffusion Cell-free assay Low_Perm Low Passive Permeability (PAMPA) PAMPA->Low_Perm Caco2 Caco-2 Assay Assesses passive diffusion & active transport Cell-based monolayer High_Efflux High Efflux (Caco-2) Caco2->High_Efflux Good_Perm Good Permeability Caco2->Good_Perm

Caption: Overview of in vitro cell permeability assays.

G cluster_0 Signaling Pathway of p53 Modulation BAY249716 This compound Mutant_p53 Mutant p53 (Aggregated/Misfolded) BAY249716->Mutant_p53 Modulates Condensation Stabilized_p53 Stabilized p53 Mutant_p53->Stabilized_p53 Cellular_Response Downstream Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Stabilized_p53->Cellular_Response Activates Target Genes

Caption: Simplified signaling pathway of this compound action on mutant p53.

References

BAY 249716 interference with experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BAY 249716. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental assays. Find troubleshooting guides and frequently asked questions (FAQs) below to address potential interference and ensure the accuracy of your results.

I. Compound Overview

This compound is a small molecule belonging to the aminothiazole class. It is known to modulate mutant p53 condensation and stabilize wild-type and certain mutant p53 protein variants.[1][2] Its primary mechanism of action involves interfering with the aggregation of mutant p53, thereby potentially restoring its tumor-suppressive functions.[1] Additionally, this compound has demonstrated antitubercular and antileishmanial activities.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound functions as a modulator of mutant p53 condensation.[2] It has been shown to stabilize various p53 protein variants, including wild-type p53 and mutants like p53R175H and p53Y220C.[1][2] This stabilization is thought to prevent the aggregation of mutant p53, a common characteristic in many cancers.[1]

Q2: In which types of assays has this compound been reportedly used?

A2: this compound has been utilized in a variety of cell-based assays, including:

  • p53 Stabilization Assays: To confirm its direct interaction and stabilizing effect on p53 variants.[1]

  • p53 Activity Reporter Assays: To assess the functional restoration of mutant p53.[1]

  • Cell Proliferation and Viability Assays (e.g., MTT assay): To determine its anti-proliferative effects on cancer cell lines.

  • Immunofluorescence (IF): To visualize the reduction of nuclear p53 accumulation.[1]

  • Western Blotting: To evaluate total p53 protein levels.[1]

Q3: What are the general concerns when using aminothiazole-based compounds in experimental assays?

A3: The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3] However, it is also considered a potential "toxicophore" that can be metabolically activated to form reactive metabolites.[3] This can lead to off-target effects or direct interference with assay components. Researchers should be mindful of potential non-specific interactions and cytotoxicity.

III. Troubleshooting Guides by Assay Type

This section provides troubleshooting for specific assays where interference from a small molecule like this compound might occur.

A. Cell-Based Viability and Proliferation Assays (e.g., MTT, XTT, AlamarBlue)

Issue: Inconsistent or unexpected results in cell viability assays, such as an apparent increase in proliferation at high concentrations or high background absorbance.

Possible Causes & Troubleshooting:

Potential Cause Troubleshooting Steps
Direct Reduction of Assay Reagent 1. No-Cell Control: Run the assay in the absence of cells but with this compound at the concentrations used in your experiment. A significant signal indicates direct chemical reduction of the assay substrate. 2. Alternative Assay: Use a viability assay with a different detection method, such as a membrane integrity assay (e.g., LDH release) or an ATP-based assay (e.g., CellTiter-Glo®).
Interference with Absorbance/Fluorescence Reading 1. Spectral Scan: Measure the absorbance or fluorescence spectrum of this compound in your assay medium to check for overlap with the assay's measurement wavelengths. 2. Compound-Only Control: Include wells with this compound alone to quantify its intrinsic signal and subtract this from your experimental values.
Compound Precipitation 1. Solubility Check: Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. 2. Solvent Optimization: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the level that affects cell viability.
B. Luciferase Reporter Gene Assays

Issue: Unexplained activation or inhibition of the luciferase reporter that is independent of the promoter activity being studied.

Possible Causes & Troubleshooting:

Potential Cause Troubleshooting Steps
Direct Luciferase Inhibition/Stabilization 1. Promoterless Control: Transfect cells with a promoterless luciferase vector and treat with this compound. Any change in signal suggests direct interference with the luciferase enzyme or its expression. 2. Biochemical Assay: Test this compound directly against purified luciferase enzyme to confirm inhibition or activation.
Signal Quenching or Enhancement 1. Spike-in Control: Add a known amount of purified luciferase to lysed, untreated cells, and then add this compound. A decrease in signal suggests quenching. 2. Alternative Reporter: Use a different reporter gene system, such as one based on beta-galactosidase or secreted alkaline phosphatase, as an orthogonal validation.
Off-Target Effects on Transcription 1. Multiple Promoters: Test this compound in cells transfected with luciferase constructs driven by different, unrelated promoters (e.g., a constitutive promoter like CMV). Consistent effects across different promoters may indicate a general effect on transcription or translation.
C. Western Blotting and Immunofluorescence

Issue: Altered band intensity in Western blots or non-specific staining in immunofluorescence that is not consistent with changes in protein expression.

Possible Causes & Troubleshooting:

Potential Cause Troubleshooting Steps
Interference with Antibody-Antigen Binding 1. Dot Blot Analysis: Spot purified target protein onto a membrane and incubate with the primary antibody in the presence and absence of this compound. This can reveal direct interference with antibody binding. 2. Thorough Washing: Increase the number and duration of wash steps to remove any residual compound that may be non-specifically interacting with the membrane or antibodies.
Compound-Induced Protein Modifications 1. Denaturation Conditions: Ensure complete protein denaturation by optimizing sample boiling time and the concentration of reducing agents (e.g., DTT, β-mercaptoethanol). 2. Mass Spectrometry: For critical experiments, consider mass spectrometry to investigate potential covalent modifications of the target protein by this compound or its metabolites.

IV. Experimental Protocols

p53 Stabilization Assay (Illustrative Protocol)

This protocol is a generalized method for assessing the stabilization of p53 by this compound using thermal shift analysis.

  • Protein Preparation:

    • Purify recombinant human p53 protein (wild-type or mutant).

    • Dilute the protein to a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in the assay buffer, ensuring the final DMSO concentration does not exceed 1%.

  • Assay Setup:

    • In a 96-well PCR plate, mix the diluted p53 protein with the serially diluted this compound or a vehicle control (buffer with the same final DMSO concentration).

    • Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO™ Orange).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature from 25°C to 95°C at a rate of 1°C per minute.

    • Monitor the fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition. An increase in Tm in the presence of this compound indicates protein stabilization.

V. Visualizations

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 p53->MDM2 inhibits Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Mutant p53 Mutant p53 Aggregation (Loss of Function) Aggregation (Loss of Function) Mutant p53->Aggregation (Loss of Function) This compound This compound This compound->Mutant p53 stabilizes & prevents aggregation

Caption: Simplified p53 signaling pathway and the role of this compound.

experimental_workflow cluster_assay Troubleshooting Workflow for Assay Interference start Unexpected Assay Result control1 Run No-Cell / No-Enzyme Control with this compound start->control1 decision1 Signal Detected? control1->decision1 conclusion1 Direct Compound Interference decision1->conclusion1 Yes control2 Run Orthogonal Assay (Different Detection Method) decision1->control2 No decision2 Result Confirmed? control2->decision2 conclusion2 Result is Likely Biological decision2->conclusion2 Yes conclusion3 Initial Result is an Artifact decision2->conclusion3 No

Caption: A logical workflow for troubleshooting potential assay interference by this compound.

References

Long-term storage and handling of BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and use of BAY 249716.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid powder and solutions are summarized below.

Data Presentation: Long-Term Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 MonthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 MonthAliquot to avoid repeated freeze-thaw cycles.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in a suitable solvent such as DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule that has been shown to stabilize different variants of the p53 protein, including wild-type and mutant forms.[1][2][3] This stabilization can modulate p53-mediated signaling pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My experimental results with this compound are not reproducible. What could be the cause?

  • Answer: Inconsistent results can arise from several factors:

    • Improper Storage: Ensure that both the solid compound and stock solutions are stored at the correct temperatures and that freeze-thaw cycles are minimized.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.5%) and consistent across all experiments, including vehicle controls.

    • Cell Line Variability: Different cell lines may respond differently to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy.

Issue 2: Compound precipitation in aqueous solutions.

  • Question: I observed precipitation when diluting my this compound stock solution in cell culture medium. How can I resolve this?

  • Answer: this compound has limited aqueous solubility. To avoid precipitation:

    • Use a suitable solvent for stock solutions: DMSO is a common choice.

    • Optimize the final concentration: Test a range of final concentrations to find the highest concentration that remains soluble in your experimental system.

    • Gentle mixing: When diluting the stock solution, add it to the aqueous medium slowly while gently vortexing.

Issue 3: Low or no observed activity of this compound.

  • Question: I am not observing the expected p53 stabilization after treating cells with this compound. What should I check?

  • Answer: Several factors could contribute to a lack of activity:

    • Compound Degradation: Verify that the compound has been stored correctly. If in doubt, use a fresh vial or lot.

    • Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

    • Assay Sensitivity: Ensure your detection method (e.g., Western blot) is sensitive enough to detect changes in p53 protein levels. Include appropriate positive and negative controls in your experiment.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Unexpected Experimental Results inconsistent_results Inconsistent Results? start->inconsistent_results check_storage Verify Storage Conditions (Temp, Aliquots) solution1 Solution: Use fresh compound, optimize storage. check_storage->solution1 check_dissolution Assess Compound Solubility (Precipitation?) solution2 Solution: Lower final concentration, use appropriate solvent. check_dissolution->solution2 check_concentration Review Final Concentration (Dose-Response?) solution3 Solution: Perform dose-response, check literature for effective concentrations. check_concentration->solution3 check_controls Examine Positive/Negative Controls solution4 Solution: Validate controls, ensure they are working as expected. check_controls->solution4 check_assay Evaluate Assay Sensitivity solution5 Solution: Optimize assay protocol, use a more sensitive detection method. check_assay->solution5 inconsistent_results->check_storage Yes no_activity No Activity? inconsistent_results->no_activity No no_activity->check_concentration Yes precipitation Precipitation? no_activity->precipitation No precipitation->check_dissolution Yes end Problem Resolved precipitation->end No solution1->end solution2->end solution3->check_controls solution4->check_assay solution5->end

Caption: A flowchart for troubleshooting common issues.

Experimental Protocols

Protocol: Assessment of p53 Stabilization in Cell Culture

This protocol outlines a general workflow for treating cultured cells with this compound and assessing p53 protein stabilization by Western blot.

1. Cell Culture and Treatment: a. Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. b. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂. c. Prepare fresh dilutions of this compound from a DMSO stock solution in pre-warmed cell culture medium to the desired final concentrations. Include a vehicle-only control (e.g., 0.1% DMSO). d. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. e. Incubate the cells for the desired treatment duration (e.g., 24 hours).

2. Cell Lysis: a. After treatment, place the cell culture plates on ice. b. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. g. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Western Blot Analysis: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Perform electrophoresis to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific for p53 overnight at 4°C. h. Wash the membrane several times with TBST. i. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane again several times with TBST. k. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. l. For loading control, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

ExperimentalWorkflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cell_seeding Seed Cells treatment Treat with this compound cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (p53) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Detection secondary_ab->detection analysis analysis detection->analysis Data Analysis

Caption: Workflow for assessing p53 stabilization.

Signaling Pathway Diagram

p53 Signaling Pathway

The p53 protein plays a critical role in cellular stress responses. Upon activation by various stimuli, such as DNA damage or oncogene activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby acting as a tumor suppressor. This compound has been shown to stabilize p53, which can influence these downstream cellular outcomes.

p53_pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_outcomes Cellular Outcomes dna_damage DNA Damage p53 p53 dna_damage->p53 Activates oncogene Oncogene Activation oncogene->p53 Activates mdm2 MDM2 p53->mdm2 Degradation cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces apoptosis Apoptosis p53->apoptosis Induces senescence Senescence p53->senescence Induces mdm2->p53 bay249716 This compound bay249716->p53 Stabilization

Caption: Simplified p53 signaling pathway.

References

Validation & Comparative

A Comparative Analysis of p53 Reactivators: BAY 249716, APR-246, and COTI-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers, making the restoration of its function a highly sought-after therapeutic strategy. This guide provides a detailed comparison of three prominent p53 reactivators: BAY 249716, APR-246 (eprenetapopt), and COTI-2. We delve into their mechanisms of action, present comparative experimental data, and outline the methodologies used to evaluate their efficacy.

Mechanistic Overview and Signaling Pathways

The reactivation of mutant p53 is a complex process that can be achieved through various molecular mechanisms. While all three compounds aim to restore wild-type p53 function, they exhibit distinct approaches and engage different downstream signaling pathways.

This compound is a small molecule that has been shown to stabilize both wild-type and mutant p53 proteins. This stabilization is thought to be a key mechanism for its anti-proliferative activity. By stabilizing the p53 protein, this compound allows for the accumulation of functional p53, which can then transcriptionally activate its downstream target genes, leading to cell cycle arrest and apoptosis.[1][2] The precise downstream signaling cascade following p53 stabilization by this compound is an area of ongoing research, but it is expected to involve the canonical p53 pathway, including the induction of p21 (CDKN1A) and pro-apoptotic BCL-2 family members like PUMA and NOXA.[3][4]

APR-246 (eprenetapopt) is a pro-drug that is converted to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies cysteine residues within the mutant p53 core domain, leading to its refolding and the restoration of its tumor-suppressive transcriptional activity.[5] A unique feature of APR-246 is its dual mechanism of action. Beyond p53 reactivation, MQ also targets the cellular redox balance by inhibiting thioredoxin reductase (TrxR1) and depleting glutathione, leading to an increase in reactive oxygen species (ROS) and oxidative stress, which can independently contribute to cancer cell death.[5][6]

COTI-2 is a third-generation thiosemicarbazone that acts as a zinc metallochaperone, restoring the proper conformation and function of mutant p53. In addition to its p53-dependent activities, COTI-2 has been shown to exert p53-independent effects by modulating key cellular signaling pathways. Notably, it can activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[7][8] This dual action on both p53 and critical metabolic and growth pathways may contribute to its broad anti-cancer activity.

Data Presentation: A Comparative Look at Efficacy

The following tables summarize the available in vitro efficacy data for this compound, APR-246, and COTI-2 across various cancer cell lines. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundCell LineCancer Typep53 StatusIC50 (µM)Reference
This compound VariousNot specifiedWild-type, R175H, Y220CLow µM[1]
APR-246 Various Breast Cancer LinesBreast CancerMutant~10-20[9][10]
COTI-2 BT549Breast Cancer (TNBC)Mutant (R249S)~0.1[9][10]
COTI-2 Hs578TBreast Cancer (TNBC)Mutant (V157F)~0.1[9][10]
COTI-2 5637Bladder CancerNot specified0.526[8]
COTI-2 T24Bladder CancerNot specified0.532[8]

A direct comparative study found the mean IC50 value for COTI-2 to be 64-fold lower than that for APR-246 across a panel of 18 breast cancer cell lines, suggesting a higher potency for COTI-2 in this context.[9]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments used to characterize p53 reactivators.

Cell Viability Assay (MTT Assay)

This assay is used to assess the anti-proliferative effects of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the p53 reactivator for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

p53 Reactivation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of p53.

  • Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (containing p53 response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After 24 hours, treat the transfected cells with the p53 reactivator for an additional 24 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates p53 transcriptional activation.[7]

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay quantifies the induction of apoptosis through the measurement of caspase activity.

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat them with the p53 reactivator for the desired time period.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent directly to the wells. This reagent contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the compounds in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the p53 reactivator (e.g., orally or via intraperitoneal injection) according to a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p53 target genes).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the compound.[8][11]

Mandatory Visualizations

Signaling Pathways

p53_reactivator_pathways cluster_bay This compound cluster_apr APR-246 cluster_coti COTI-2 This compound This compound Stabilized p53 Stabilized p53 This compound->Stabilized p53 p21 (CDKN1A) p21 (CDKN1A) Stabilized p53->p21 (CDKN1A) PUMA/NOXA PUMA/NOXA Stabilized p53->PUMA/NOXA Cell Cycle Arrest Cell Cycle Arrest p21 (CDKN1A)->Cell Cycle Arrest Apoptosis_BAY Apoptosis PUMA/NOXA->Apoptosis_BAY APR-246 APR-246 MQ MQ APR-246->MQ Refolded p53 Refolded p53 MQ->Refolded p53 TrxR1 Inhibition TrxR1 Inhibition MQ->TrxR1 Inhibition GSH Depletion GSH Depletion MQ->GSH Depletion Apoptosis_APR Apoptosis Refolded p53->Apoptosis_APR ROS Increase ROS Increase TrxR1 Inhibition->ROS Increase GSH Depletion->ROS Increase ROS Increase->Apoptosis_APR COTI-2 COTI-2 Reactivated p53 Reactivated p53 COTI-2->Reactivated p53 AMPK Activation AMPK Activation COTI-2->AMPK Activation Apoptosis_COTI Apoptosis Reactivated p53->Apoptosis_COTI mTOR Inhibition mTOR Inhibition AMPK Activation->mTOR Inhibition mTOR Inhibition->Apoptosis_COTI

Caption: Signaling pathways of this compound, APR-246, and COTI-2.

Experimental Workflow

experimental_workflow Start Start In Vitro Screening In Vitro Screening Start->In Vitro Screening Cell Viability Assay (MTT) Cell Viability Assay (MTT) In Vitro Screening->Cell Viability Assay (MTT) p53 Reactivation Assay (Luciferase) p53 Reactivation Assay (Luciferase) In Vitro Screening->p53 Reactivation Assay (Luciferase) Apoptosis Assay (Caspase-Glo) Apoptosis Assay (Caspase-Glo) In Vitro Screening->Apoptosis Assay (Caspase-Glo) Lead Compound Selection Lead Compound Selection Cell Viability Assay (MTT)->Lead Compound Selection p53 Reactivation Assay (Luciferase)->Lead Compound Selection Apoptosis Assay (Caspase-Glo)->Lead Compound Selection In Vivo Validation In Vivo Validation Lead Compound Selection->In Vivo Validation Xenograft Model Xenograft Model In Vivo Validation->Xenograft Model Efficacy Assessment Efficacy Assessment Xenograft Model->Efficacy Assessment End End Efficacy Assessment->End

Caption: Experimental workflow for comparing p53 reactivators.

Conclusion

This compound, APR-246, and COTI-2 represent promising therapeutic agents that target the fundamental vulnerability of p53-mutated cancers. While all three aim to restore the tumor-suppressive functions of p53, they do so through distinct mechanisms and engage different downstream signaling pathways. This compound acts as a direct stabilizer of the p53 protein. APR-246 refolds mutant p53 and concurrently disrupts the cellular redox balance. COTI-2 functions as a zinc metallochaperone and also modulates the AMPK/mTOR pathway. The choice of which reactivator to pursue for a specific cancer type will likely depend on the particular p53 mutation, the cellular context, and the potential for synergistic combinations with other therapies. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of these and other novel p53-targeting cancer therapeutics.

References

A Comparative Guide to Mutant p53 Rescue: BAY 249716 vs. PRIMA-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reactivation of mutant p53 represents a promising therapeutic strategy in oncology. This guide provides an objective comparison of two small molecules, BAY 249716 and PRIMA-1, aimed at rescuing the function of the tumor suppressor protein p53.

The tumor suppressor p53 is frequently mutated in human cancers, leading to loss of its ability to regulate cell cycle and induce apoptosis.[1][2][3][4] Small molecules that can restore the wild-type function of mutant p53 are therefore of significant interest. This guide contrasts the non-covalent modulator this compound with the well-characterized covalent reactivator PRIMA-1 and its clinical-stage analog, APR-246 (eprenetapopt).

Mechanism of Action: A Tale of Two Approaches

This compound and PRIMA-1 employ fundamentally different mechanisms to interact with and modulate mutant p53.

This compound: A Non-Covalent Modulator of p53 Condensation

This compound is an aminothiazole derivative that directly interacts with p53.[5] Unlike PRIMA-1, it does not form covalent bonds.[5] Its primary described function is the modulation of mutant p53 condensation.[5][6] Structural mutants of p53 can form condensates, and this compound has been shown to dissolve these structures for certain p53 mutants (e.g., R175H, Y220C).[5] While it stabilizes both wild-type and mutant p53 proteins, it does not appear to reactivate the transcriptional functions of mutant p53 to a significant degree.[5][6]

PRIMA-1: A Covalent Reactivator of Mutant p53

PRIMA-1 and its more potent methylated analog, APR-246, are prodrugs that convert to the active compound methylene quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53. This covalent modification is believed to induce a conformational change in the mutant p53 protein, restoring its wild-type structure and DNA-binding ability.[3][7] This reactivation of p53's transcriptional function leads to the expression of target genes that can induce apoptosis and cell cycle arrest.[4]

Beyond direct p53 reactivation, PRIMA-1/APR-246 has demonstrated p53-independent anti-cancer effects. These include the induction of oxidative stress through the depletion of glutathione and the inhibition of the antioxidant enzyme thioredoxin reductase.

Preclinical Data: A Head-to-Head Comparison

The available preclinical data for PRIMA-1/APR-246 is extensive, with numerous studies in various cancer models. In contrast, the publicly available data for this compound is limited primarily to a single key publication.

FeatureThis compoundPRIMA-1 / APR-246
Mechanism Non-covalent binding, modulates p53 condensation[5]Covalent modification of cysteine residues, p53 refolding[3][7]
p53 Reactivation Stabilizes p53 but does not significantly reactivate transcriptional function[5][6]Restores wild-type transcriptional activity[4]
Effect on p53 Condensates Dissolves condensates of structural mutants (e.g., R175H, Y220C)[5]Data not available
p53-Independent Effects Not reportedInduces oxidative stress, inhibits thioredoxin reductase
In Vitro Activity Anti-proliferative activity in low µM range in some cell lines[8]Induces apoptosis and cell cycle arrest in a wide range of cancer cell lines
In Vivo Activity Data not availableDemonstrates tumor growth inhibition in various xenograft models
Clinical Development No reported clinical trialsAPR-246 (eprenetapopt) has undergone multiple clinical trials, particularly in hematological malignancies[7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Nano-Differential Scanning Fluorimetry (nanoDSF) for p53 Stabilization (as applied to this compound)

This protocol is based on the methods described in the study by Lemos et al. (2020).[5]

  • Protein Preparation: Recombinantly express and purify the p53 DNA-binding domain (amino acids 94-312) for wild-type p53, p53-R175H, and p53-Y220C.

  • Compound Preparation: Dissolve this compound in DMSO to create a stock solution.

  • Assay Setup:

    • Dilute the p53 protein variants to a final concentration of 1 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.2, 150 mM NaCl, 10% glycerol, 5 mM TCEP).

    • Add this compound to a final concentration of 10 µM (or desired concentration). Include a DMSO-only control.

    • Load the samples into nanoDSF capillaries.

  • Thermal Denaturation:

    • Use a Prometheus NT.48 instrument to apply a thermal ramp from 20°C to 95°C at a rate of 1°C/min.

    • Monitor the intrinsic fluorescence of tryptophan at 330 nm and 350 nm.

  • Data Analysis:

    • Calculate the first derivative of the ratio of fluorescence at 350 nm to 330 nm.

    • The melting temperature (Tm) is the temperature at which the maximum of the first derivative is observed. An increase in Tm in the presence of the compound indicates protein stabilization.

p53 Activity Reporter Assay (as applied to this compound)

This protocol is based on the methods described in the study by Lemos et al. (2020).[5]

  • Cell Culture: Culture cancer cell lines with different p53 statuses (e.g., p53-wild type, p53-mutant, p53-null) in appropriate media.

  • Transfection: Co-transfect the cells with a p53-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or a positive control (e.g., Nutlin-3a for wild-type p53). Include a DMSO-only control.

  • Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in DMSO-treated cells to determine the fold-change in p53 transcriptional activity.

Cell Viability (MTT) Assay (as commonly used for PRIMA-1)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of PRIMA-1 or APR-246. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the Pathways and Workflows

BAY_249716_Mechanism cluster_cell Cancer Cell Nucleus Mutant_p53 Misfolded/ Aggregated Mutant p53 p53_Condensates Mutant p53 Condensates Mutant_p53->p53_Condensates forms Stabilized_p53 Stabilized Mutant p53 p53_Condensates->Stabilized_p53 leads to BAY_249716 This compound BAY_249716->p53_Condensates dissolves No_Reactivation No Significant Transcriptional Reactivation Stabilized_p53->No_Reactivation

Caption: Mechanism of this compound on mutant p53 condensates.

PRIMA1_Mechanism cluster_cell Cancer Cell PRIMA1 PRIMA-1 / APR-246 MQ Methylene quinuclidinone (MQ) PRIMA1->MQ converts to Mutant_p53 Misfolded Mutant p53 MQ->Mutant_p53 covalently binds to (Cys residues) GSH_Depletion Glutathione Depletion MQ->GSH_Depletion causes Refolded_p53 Reactivated (Wild-Type-like) p53 Mutant_p53->Refolded_p53 refolds to Apoptosis Apoptosis & Cell Cycle Arrest Refolded_p53->Apoptosis induces ROS Increased ROS GSH_Depletion->ROS ROS->Apoptosis contributes to

Caption: Dual mechanism of action of PRIMA-1/APR-246.

Experimental_Workflow Start Start: Select Compound (this compound or PRIMA-1) Biochemical Biochemical Assays (e.g., nanoDSF) Start->Biochemical Cell_Based Cell-Based Assays Start->Cell_Based Data_Analysis Data Analysis and Comparison Biochemical->Data_Analysis Reporter p53 Reporter Assay Cell_Based->Reporter Viability Cell Viability Assay (e.g., MTT) Cell_Based->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Cell_Based->Apoptosis Reporter->Data_Analysis Viability->Data_Analysis Apoptosis->Data_Analysis

Caption: General workflow for preclinical evaluation of p53 modulators.

Conclusion

This compound and PRIMA-1 represent two distinct strategies for targeting mutant p53. PRIMA-1 and its clinical analog APR-246 are well-characterized covalent reactivators with a dual mechanism of action and a significant body of preclinical and clinical data supporting their potential in cancer therapy. This compound, on the other hand, is a non-covalent modulator of p53 condensation. While it shows direct interaction with and stabilization of mutant p53, its functional consequence appears to be different from that of PRIMA-1, with no significant reactivation of p53's transcriptional machinery reported.

The limited availability of public data on this compound prevents a comprehensive performance comparison with PRIMA-1/APR-246. Further studies are required to elucidate the therapeutic potential of modulating p53 condensation with compounds like this compound and to determine its efficacy in preclinical cancer models. For now, PRIMA-1/APR-246 remains the more extensively validated agent for mutant p53 rescue.

References

Head-to-Head Comparison of Aminothiazole Compounds for p53 Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." In a significant portion of human cancers, the TP53 gene is mutated, leading to a dysfunctional or unstable protein that can no longer effectively suppress tumors. Consequently, the stabilization and reactivation of mutant p53 have emerged as a promising therapeutic strategy in oncology. Aminothiazole-based compounds have shown considerable potential in this area, acting through various mechanisms to restore p53 function.

This guide provides a head-to-head comparison of different classes of aminothiazole compounds investigated for their p53 stabilization properties, supported by experimental data. We will delve into their mechanisms of action, compare their efficacy, and provide detailed experimental protocols for key assays.

Aminothiazole-Based p53 Stabilizers: A Comparative Overview

Two primary strategies have been employed to stabilize p53 using aminothiazole derivatives:

  • Direct stabilization of mutant p53: This approach involves small molecules that bind to and stabilize the conformation of specific p53 mutants, restoring their wild-type function. A notable example is the targeting of the p53-Y220C mutant.

  • Inhibition of the p53-MDM2 interaction: In many cancers with wild-type p53, the protein is kept inactive by its negative regulator, MDM2. Aminothiazole-based compounds have been developed to inhibit this interaction, leading to p53 stabilization and activation.

This comparison will focus on representative compounds from both categories.

Comparison of p53-Y220C Mutant Stabilizers: MB710 vs. MB725

The Y220C mutation is a common oncogenic p53 mutation that creates a druggable surface cavity, leading to protein destabilization.[1][2] Aminobenzothiazole derivatives have been designed to bind to this cavity and restore the stability and function of the p53-Y220C mutant.[1][2] Here, we compare two such compounds, MB710 and its ethylamide analogue, MB725.

Data Presentation

CompoundTargetBinding Affinity (Kd, µM)In Vitro Stabilization (ΔTm, °C)Cell Viability Reduction (IC50, µM) in p53-Y220C cells (NUGC3)Reference
MB710 p53-Y220C0.05 ± 0.01+2.3 ± 0.1> 60[1]
MB725 p53-Y220CNot ReportedNot Reported~40[1]

Key Findings:

  • Binding Affinity: MB710 binds tightly to the p53-Y220C pocket with a 200-fold increase in affinity compared to the initial fragment hit.[1]

  • In Vitro Stabilization: MB710 significantly increases the melting temperature (Tm) of the p53-Y220C mutant, indicating successful stabilization.[1]

  • Cellular Activity: While MB710 showed low toxicity, its ethylamide analogue, MB725, demonstrated a more potent and selective reduction in the viability of p53-Y220C cancer cell lines.[1][2] This suggests that the ethylamide modification may improve cell permeability and uptake.[1]

  • Mechanism of Action: Both compounds are believed to function by physically binding to the Y220C-induced cavity, thereby stabilizing the protein's conformation. This stabilization leads to the transcriptional activation of p53 target genes such as BTG2, p21, PUMA, and FAS, which promote apoptosis and cell cycle arrest.[1][2]

Dihydroimidazothiazoles as p53-MDM2 Interaction Inhibitors

Another class of compounds, dihydroimidazothiazoles, has been developed to stabilize p53 by inhibiting its interaction with MDM2.[3][4] These compounds were designed as mimics of the Nutlin family of MDM2 inhibitors.[4]

Data Presentation

CompoundTargetMDM2 Binding Affinity (IC50, nM)Cellular Potency (IC50, µM) in SJSA-1 cells (MDM2-amplified)Reference
Nutlin-3a (Reference) p53-MDM2900.14[5]
Dihydroimidazothiazole Derivative (Example) p53-MDM2~100-500~1-5[4]

Key Findings:

  • Mechanism of Action: Dihydroimidazothiazole derivatives act by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for degradation.[4] This leads to the accumulation and activation of p53 in cancer cells with wild-type p53.[5]

  • Potency: While early dihydroimidazothiazole derivatives showed promising in vitro potency, they were generally less potent than the well-established MDM2 inhibitor, Nutlin-3a.[4] Further optimization of this scaffold has led to compounds with improved potency.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway for p53-Y220C Stabilization by Aminobenzothiazoles

p53_Y220C_Stabilization cluster_cell Cancer Cell with p53-Y220C p53_mut Unstable p53-Y220C Mutant p53_stable Stabilized p53-Y220C p53_mut->p53_stable Conformational Stabilization aminothiazole Aminobenzothiazole (e.g., MB710, MB725) aminothiazole->p53_mut Binds to Y220C cavity p21 p21 p53_stable->p21 Transcriptional Activation puma PUMA p53_stable->puma Transcriptional Activation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

Caption: Stabilization of p53-Y220C by aminobenzothiazoles.

Experimental Workflow for Comparing p53 Stabilizers

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays binding_assay Binding Affinity Assay (e.g., Isothermal Titration Calorimetry) end End binding_assay->end stability_assay Thermal Stability Assay (e.g., Differential Scanning Fluorimetry) stability_assay->end cell_culture Culture p53-mutant and wild-type cell lines treatment Treat cells with Aminothiazole Compounds cell_culture->treatment western_blot Western Blot (p53, p21, PUMA levels) treatment->western_blot viability_assay Cell Viability Assay (e.g., MTT Assay) treatment->viability_assay ip_assay Immunoprecipitation (p53-MDM2 interaction) treatment->ip_assay western_blot->end viability_assay->end ip_assay->end start Start start->binding_assay start->stability_assay start->cell_culture

Caption: Workflow for evaluating aminothiazole-based p53 stabilizers.

Experimental Protocols

1. Western Blot for p53 and Target Protein Levels

  • Cell Lysis: Treat cells with aminothiazole compounds for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate with primary antibodies against p53, p21, PUMA, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and an imaging system.

2. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the aminothiazole compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate IC50 values from the dose-response curves.[7][8]

3. Co-Immunoprecipitation for p53-MDM2 Interaction

  • Cell Lysis: Lyse treated cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an anti-p53 antibody or an anti-MDM2 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against MDM2 and p53 to detect the co-immunoprecipitated protein.[9]

Conclusion

Aminothiazole-based compounds represent a versatile scaffold for the development of p53-stabilizing agents. The aminobenzothiazoles, such as MB710 and MB725, demonstrate the potential of directly targeting and stabilizing specific p53 mutants like Y220C.[1][2] In parallel, dihydroimidazothiazoles offer a viable strategy for stabilizing wild-type p53 by disrupting its negative regulation by MDM2.[4] The choice of which compound class to pursue will depend on the specific genetic background of the target cancer. The experimental protocols provided herein offer a framework for the continued evaluation and head-to-head comparison of novel aminothiazole derivatives in the quest for effective p53-targeted cancer therapies.

References

Validating the Specificity of BAY 249716 for p53: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, making it a prime target in cancer therapy. Its frequent mutation in various cancers has driven the development of small molecules aimed at restoring its tumor-suppressive functions. BAY 249716 has emerged as a novel small molecule that modulates p53, and this guide provides an objective comparison of its performance against other p53-targeting alternatives, supported by available experimental data.

Executive Summary

This compound is a small molecule that has been shown to directly interact with and stabilize both wild-type (WT) and mutant p53 proteins. Unlike some covalent inhibitors, this compound does not form covalent bonds, suggesting a different mechanism of action. This guide compares this compound with two well-characterized p53 activators: Nutlin-3, an MDM2 inhibitor that activates wild-type p53, and APR-246 (eprenetapopt), a compound known to reactivate mutant p53. The comparison focuses on their mechanism of action, cellular potency, and effect on p53 target gene expression.

Data Presentation

Table 1: Comparison of p53-Targeting Compounds
FeatureThis compoundNutlin-3APR-246 (eprenetapopt)
Primary Target(s) p53 (wild-type and mutant)MDM2Mutant p53, Thioredoxin Reductase 1 (TrxR1)
Mechanism of Action Stabilizes p53 conformationInhibits p53-MDM2 interaction, preventing p53 degradationCovalently modifies cysteine residues in mutant p53, restoring wild-type conformation and function; induces oxidative stress
Binding Nature Non-covalentReversible, competitive inhibitorCovalent (active metabolite MQ)
Reported Cellular Potency (IC50) Low micromolar range in various cancer cell lines[1]p53 WT cells: 4-20 µM (e.g., A549: 17.68 µM, HOC-7: 4-6 µM)[2][3]p53 mutant cells: 2.5-11.9 µM (e.g., JHUEM2: 2.5 µM, Hec1B: 4.5 µM, TE8: 7.9 µM)[4][5]
Table 2: Thermal Stabilization of p53 Variants by this compound (nanoDSF)
p53 VariantMelting Temperature (Tm) without Compound (°C)Melting Temperature (Tm) with this compound (°C)Thermal Shift (ΔTm) (°C)
p53 WT 41.6 ± 0.0143.8 ± 0.02+2.2
p53 R175H 35.0 ± 0.0936.8 ± 0.03+1.8
p53 Y220C 34.7 ± 0.0236.9 ± 0.01+2.2

Data from Lemos et al., 2020.[6]

Table 3: Effect of p53 Activators on Downstream Target Gene Expression
CompoundKey Target Genes InducedCellular Outcome
This compound Activates p53-responsive reporter genes[6]Anti-proliferative activity[1]
Nutlin-3 p21 (CDKN1A), PUMA (BBC3), BAX, MDM2[7][8]Cell cycle arrest (G1/G2-M), Apoptosis[3][7]
APR-246 PUMA (BBC3), Noxa (PMAIP1), BAX[5][9]Apoptosis, Necroptosis, Ferroptosis

Mandatory Visualization

p53_Signaling_Pathway p53 Signaling Pathway and Drug Intervention cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes cluster_drugs Drug Intervention DNA Damage DNA Damage p53_wt p53 (Wild-Type) DNA Damage->p53_wt activates Oncogene Activation Oncogene Activation Oncogene Activation->p53_wt activates MDM2 MDM2 p53_wt->MDM2 upregulates Cell Cycle Arrest Cell Cycle Arrest p53_wt->Cell Cycle Arrest Apoptosis Apoptosis p53_wt->Apoptosis DNA Repair DNA Repair p53_wt->DNA Repair MDM2->p53_wt promotes degradation p53_mut p53 (Mutant/Unfolded) BAY249716 This compound BAY249716->p53_wt stabilizes BAY249716->p53_mut stabilizes Nutlin3 Nutlin-3 Nutlin3->MDM2 inhibits APR246 APR-246 APR246->p53_mut refolds to WT CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_cell_treatment 1. Cell Treatment cluster_heat_challenge 2. Heat Challenge cluster_separation 3. Separation cluster_analysis 4. Analysis A Treat cells with This compound or vehicle B Heat cell lysates to a range of temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble p53 (e.g., by Western Blot) C->D Logical_Comparison Logical Comparison of p53 Activators cluster_mechanism Mechanism of Action cluster_p53_status Primary p53 Target Status Direct_p53_Binding Direct p53 Binding Indirect_Activation Indirect Activation Wild_Type Wild-Type p53 Mutant Mutant p53 BAY249716 This compound BAY249716->Direct_p53_Binding BAY249716->Wild_Type BAY249716->Mutant Nutlin3 Nutlin-3 Nutlin3->Indirect_Activation Nutlin3->Wild_Type APR246 APR-246 APR246->Direct_p53_Binding APR246->Mutant

References

Cross-Validation of Antitubercular Activity: A Comparative Guide for 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the antitubercular activity of novel compounds, using the 2-aminothiazole class as an exemplar. While specific cross-strain data for BAY 249716 is not publicly available, this guide outlines the necessary experimental protocols and data presentation methods for such a validation.

A critical step in the development of new antitubercular agents is the cross-validation of their activity against a diverse panel of Mycobacterium tuberculosis (M. tuberculosis) strains. This ensures that the compound is not only potent against the standard laboratory strain (H37Rv) but also maintains efficacy against clinical isolates, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This guide details the methodologies and data presentation for such a comparative analysis, with a focus on the promising 2-aminothiazole class of compounds.

Quantitative Analysis of Antitubercular Activity

The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of an antitubercular compound. The following table summarizes the MIC values for a selection of 2-aminothiazole analogs against various M. tuberculosis strains, illustrating the data structure required for a comprehensive comparison.

Compound IDM. tuberculosis StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference
Compound 55 H37RvDrug-Susceptible0.0080.024[1]
Compound 20 H37RvDrug-Susceptible<0.5 µM<0.5[2]
Compound 33 H37RvDrug-Susceptible6.25-[3]
Compound 34 H37RvDrug-Susceptible6.25-[3]
Compound 35 H37RvDrug-Susceptible6.25-[3]
Compound 36 H37RvDrug-Susceptible6.25-[3]

Note: Data for this compound is limited to a reported IC90 of <0.10 μg/mL against an unspecified Tuberculosis strain[4][5]. The table above uses data from other 2-aminothiazole compounds to exemplify a comparative analysis.

Experimental Protocols

Accurate and reproducible MIC determination is fundamental to cross-validation studies. The following is a detailed protocol for the Microplate Alamar Blue Assay (MABA), a common method for assessing the antitubercular activity of compounds.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against Mycobacterium tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • Test compound (e.g., a 2-aminothiazole) dissolved in dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • Resazurin solution

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Negative control (media only)

  • Spectrophotometer or fluorometer

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Dilute the culture to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Perform serial dilutions of the test compound in supplemented 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 100 µg/mL.

    • Ensure the final DMSO concentration is below 1% to avoid toxicity to the bacteria.

  • Inoculation:

    • Add the prepared M. tuberculosis inoculum to each well containing the diluted compound.

    • Include positive control wells (bacteria with a known antitubercular drug) and negative control wells (bacteria with no drug).

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Indicator Dye:

    • After incubation, add Alamar Blue or a resazurin solution to each well.

    • Re-incubate the plates for 16-24 hours.

  • Reading Results:

    • Visually inspect the plates for a color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth.

    • Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence/absorbance compared to the control wells.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and interpretation of results. The following diagram, generated using Graphviz, illustrates the key steps in the cross-validation of an antitubercular compound.

experimental_workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Perform Serial Dilutions of Compound in 96-well Plate Compound_Stock->Serial_Dilution Strain_Culture Culture M. tuberculosis Strains (H37Rv, Clinical Isolates) Inoculum_Preparation Prepare Bacterial Inoculum (1x10^5 CFU/mL) Strain_Culture->Inoculum_Preparation Media_Preparation Prepare Middlebrook 7H9 + ADC Supplement Media_Preparation->Serial_Dilution Media_Preparation->Inoculum_Preparation Inoculation Inoculate Plates with M. tuberculosis Serial_Dilution->Inoculation Inoculum_Preparation->Inoculation Incubation Incubate at 37°C (5-7 days) Inoculation->Incubation Add_Indicator Add Alamar Blue/ Resazurin Incubation->Add_Indicator Final_Incubation Incubate for 16-24h Add_Indicator->Final_Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Final_Incubation->MIC_Determination Data_Comparison Compare MICs Across Different Strains MIC_Determination->Data_Comparison Report_Generation Generate Comparison Guide Data_Comparison->Report_Generation

Caption: Experimental workflow for cross-validation of antitubercular activity.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for many 2-aminothiazoles against M. tuberculosis is still under investigation, some studies suggest that they do not function via iron chelation[2]. Further research is needed to elucidate the specific molecular targets. A general understanding of potential drug targets in M. tuberculosis is essential for interpreting experimental results and guiding further drug development.

signaling_pathways 2_Aminothiazole 2-Aminothiazole Compound Unknown_Target Potential Molecular Target (e.g., Enzyme, Transporter) 2_Aminothiazole->Unknown_Target Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Unknown_Target->Cell_Wall_Synthesis Protein_Synthesis Protein Synthesis Unknown_Target->Protein_Synthesis DNA_Replication DNA Replication Unknown_Target->DNA_Replication Energy_Metabolism Energy Metabolism Unknown_Target->Energy_Metabolism Bacterial_Death Inhibition of Growth & Bacterial Death Cell_Wall_Synthesis->Bacterial_Death Protein_Synthesis->Bacterial_Death DNA_Replication->Bacterial_Death Energy_Metabolism->Bacterial_Death

Caption: Potential mechanisms of action for antitubercular compounds.

This guide provides a foundational framework for the cross-validation of novel antitubercular compounds. By systematically evaluating the activity of new chemical entities against a diverse range of M. tuberculosis strains and adhering to standardized protocols, researchers can generate the robust data necessary to advance the most promising candidates in the drug development pipeline.

References

BAY 249716: A Comparative Analysis of its Anti-Cancer Effects Across Different Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the preclinical data available for BAY 249716, a novel small molecule modulator of the tumor suppressor protein p53. The data presented herein is primarily sourced from the study by Lemos et al., published in iScience in 2020, which first characterized the activity of this compound. We will objectively compare its performance across various cancer cell lines with different p53 mutation statuses and provide a detailed overview of the experimental protocols used to generate this data.

Mechanism of Action: Modulating Mutant p53 Condensation

This compound is a small molecule that has been identified to modulate the condensation of mutant p53 protein.[1] Specifically, it has been shown to stabilize different variants of the p53 protein, including wild-type p53 (p53WT) and the common cancer-associated mutants p53R175H and p53Y220C.[1][2] Unlike some other p53-targeting compounds, this compound does not form covalent bonds with the protein.[1] Its mechanism of action involves the dissolution of structural mutant p53 condensates within the cell nucleus.[1] While it can activate a p53-responsive reporter gene, this effect is thought to be partially mediated through the activation of p73, a member of the p53 family, rather than direct reactivation of mutant p53's transcriptional function.[1]

Data Presentation: Anti-Proliferative Activity of this compound

The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines, encompassing a variety of cancer types and p53 mutation statuses. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below. For comparison, the activity of a related aminothiazole compound, BAY 1892005, is also presented.

Cell LineCancer Typep53 StatusThis compound IC50 (µM)BAY 1892005 IC50 (µM)
Cal-33Head and Neckp53 R175H2.53.2
Detroit 562Head and Neckp53 R175H4.15.1
SK-BR-3Breastp53 R175H3.84.5
AU-565Breastp53 R175H5.67.8
Huh7Liverp53 Y220C3.14.2
Saos-2Bonep53 -/-6.28.1
H1299Lungp53 -/-5.97.5
H358Lungp53 -/-7.19.3
Calu-1Lungp53 -/-6.88.9
HMC-1-8Leukemiap53 WT4.55.8
U2OSBonep53 WT5.16.7
MCF7Breastp53 WT4.96.2

Data sourced from Lemos C, et al. iScience. 2020.

The data indicates that this compound exhibits anti-proliferative activity in the low micromolar range across all tested cell lines, regardless of their p53 mutation status.[1] This suggests that while the compound modulates mutant p53, its long-term effects on cell viability may also involve p53-independent mechanisms.[1]

Experimental Protocols

Anti-Proliferative Assay (IC50 Determination)

The anti-proliferative activity of this compound and BAY 1892005 was determined using a standard cell viability assay. The detailed protocol is as follows:

  • Cell Seeding: Cancer cell lines were seeded into 96-well plates at a density of 1,000 to 5,000 cells per well, depending on the cell line's growth characteristics.

  • Compound Treatment: After allowing the cells to adhere overnight, they were treated with a serial dilution of this compound or BAY 1892005. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for a period of 6 days to allow for multiple cell divisions.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: The luminescent signal was read using a plate reader. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

p53 Stabilization Assay (Nano-Differential Scanning Fluorimetry)

The direct interaction and stabilization of p53 variants by this compound were assessed using nano-differential scanning fluorimetry (nanoDSF).

  • Protein Preparation: Recombinantly expressed and purified p53 DNA-binding domains (wild-type, R175H, and Y220C mutants) were used.

  • Compound Incubation: The p53 proteins were incubated with this compound or a vehicle control.

  • Thermal Denaturation: The thermal stability of the p53 proteins was measured by monitoring the change in intrinsic tryptophan fluorescence as the temperature was gradually increased.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, was determined for each condition. An increase in the Tm in the presence of the compound indicates stabilization of the protein.

p53 Activity Reporter Assay

The ability of this compound to activate p53-mediated transcription was evaluated using a luciferase-based reporter assay.

  • Cell Transfection: Cancer cell lines were transiently or stably transfected with a reporter plasmid containing multiple p53 response elements upstream of a luciferase gene.

  • Compound Treatment: The transfected cells were treated with this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay: After a defined incubation period, the cells were lysed, and the luciferase activity was measured using a luminometer.

  • Data Analysis: The luciferase signal was normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. An increase in the normalized luciferase activity indicated activation of the p53 pathway.

Mandatory Visualization

BAY249716_Signaling_Pathway cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcomes Cellular Outcomes DNA Damage DNA Damage p53 (mutant, aggregated) p53 (mutant, aggregated) DNA Damage->p53 (mutant, aggregated) Oncogene Activation Oncogene Activation Oncogene Activation->p53 (mutant, aggregated) p53 (stabilized) p53 (stabilized) p53 (mutant, aggregated)->p53 (stabilized) p21 p21 p53 (stabilized)->p21 induces PUMA PUMA p53 (stabilized)->PUMA induces This compound This compound This compound->p53 (mutant, aggregated) dissolves condensates p73 p73 This compound->p73 activates p73->p21 induces p73->PUMA induces Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest Apoptosis Apoptosis PUMA->Apoptosis Anti-proliferative Effect Anti-proliferative Effect Cell Cycle Arrest->Anti-proliferative Effect Apoptosis->Anti-proliferative Effect

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Cell_Culture Cancer Cell Line Culture (Varying p53 Status) Compound_Treatment Treatment with this compound (Dose-Response) Cell_Culture->Compound_Treatment Anti_Proliferative_Assay Anti-Proliferative Assay (e.g., CellTiter-Glo®) Compound_Treatment->Anti_Proliferative_Assay p53_Stabilization_Assay p53 Stabilization Assay (nanoDSF) Compound_Treatment->p53_Stabilization_Assay p53_Activity_Assay p53 Activity Reporter Assay (Luciferase) Compound_Treatment->p53_Activity_Assay Data_Analysis Data Analysis and IC50 Calculation Anti_Proliferative_Assay->Data_Analysis p53_Stabilization_Assay->Data_Analysis p53_Activity_Assay->Data_Analysis Animal_Model Xenograft/PDX Model Establishment Data_Analysis->Animal_Model Informs In Vivo Studies In_Vivo_Treatment Systemic Administration of This compound Animal_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Monitoring In_Vivo_Treatment->Tumor_Measurement PK_PD_Analysis Pharmacokinetic and Pharmacodynamic Analysis In_Vivo_Treatment->PK_PD_Analysis Efficacy_Evaluation Evaluation of Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Evaluation PK_PD_Analysis->Efficacy_Evaluation

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Independent Verification of BAY 249716's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BAY 249716's performance with alternative compounds, supported by available experimental data. The focus is on the independent verification of its mechanism of action as a modulator of mutant p53.

Introduction to this compound

This compound is a novel small molecule identified as a modulator of mutant p53 condensation.[1] Its primary mechanism of action involves the stabilization of various p53 protein variants, including wild-type (WT) and the common mutants p53R175H and p53Y220C.[1] By stabilizing these otherwise unstable mutant proteins, this compound aims to restore their tumor-suppressive functions, representing a promising therapeutic strategy in cancers harboring p53 mutations. This guide delves into the experimental data supporting this mechanism and compares it with other p53-targeting agents.

Comparative Analysis of p53 Stabilizing Compounds

The primary therapeutic strategy for targeting mutant p53 is to restore its wild-type conformation and function. Several small molecules have been investigated for this purpose. Here, we compare this compound with another notable compound, BAY 1892005, and other approaches for p53 stabilization.

Table 1: Comparison of p53 Modulating Compounds

FeatureThis compoundBAY 1892005Other Small Molecule Stabilizers (e.g., PRIMA-1/APR-246)
Primary Mechanism Modulates mutant p53 condensation and stabilizes p53 variants (WT, R175H, Y220C).[1]Covalently binds to mutant p53 (R175H and Y220C) and stabilizes p53WT and p53Y220C.[2]Covalently modifies mutant p53, leading to the restoration of its wild-type conformation and function.[3]
Binding Nature Non-covalentCovalent[2]Covalent[3]
Reported Activity Anti-proliferative activity in various cancer cell lines with low-µM IC50 values.[1]Anti-proliferative activity in cell lines with different p53 mutation statuses with low-µM IC50 values.[2]Induces apoptosis and cell cycle arrest in mutant p53-expressing cancer cells.[3]
p53 Reactivation Aims to restore tumor suppressor function.Does not lead to mutant p53 reactivation of transcriptional activity.[4]Restores sequence-specific DNA binding and transcriptional activity of mutant p53.[3]

Quantitative Data Summary

Table 2: Anti-proliferative Activity (IC50 Values)

CompoundCell Linep53 StatusIC50 (µM)Reference
This compound Various Cancer Cell LinesMutant/WTlow-µM[1]
BAY 1892005 Huh7p53-Y220C11.2[5]
H358p53-null11.1[5]
APR-246 (Eprenetapopt) Multiple Myeloma CellsMutant p53~10-20[3]
Various Cancer Cell LinesMutant p53Varies[3]

Signaling Pathway and Experimental Workflows

The mechanism of action of this compound is centered on the p53 signaling pathway. The following diagrams illustrate this pathway and the experimental workflows used to verify the compound's activity.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response Stress DNA Damage, Oncogene Activation, Hypoxia ATM_ATR ATM/ATR Kinases Stress->ATM_ATR activates p53_inactive Inactive p53 (bound to MDM2) ATM_ATR->p53_inactive phosphorylates, releases from MDM2 p53_active Active, Stabilized p53 (tetramer) p53_inactive->p53_active stabilization by This compound MDM2 MDM2 p53_inactive->MDM2 ubiquitination & degradation Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53_active->Cell_Cycle_Arrest induces Apoptosis Apoptosis (Bax, Puma, Noxa) p53_active->Apoptosis induces DNA_Repair DNA Repair p53_active->DNA_Repair activates

Caption: p53 signaling pathway and the role of this compound.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Verification Assays cluster_data Data Analysis Cancer_Cells Cancer Cell Lines (e.g., with mutant p53) Treatment Treat with this compound or control Cancer_Cells->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (for p53 levels) Treatment->Western_Blot Reporter_Assay p53 Reporter Assay (luciferase-based) Treatment->Reporter_Assay Thermal_Shift Thermal Shift Assay (for protein stabilization) Treatment->Thermal_Shift IC50 IC50 Calculation Viability_Assay->IC50 Protein_Levels Quantify p53 Protein Western_Blot->Protein_Levels Reporter_Activity Measure Reporter Activity Reporter_Assay->Reporter_Activity Tm_Shift Determine Melting Temperature (Tm) Shift Thermal_Shift->Tm_Shift

Caption: Experimental workflow for verifying this compound's activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a control compound for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Western Blot for p53 Stabilization
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against p53 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

p53 Reporter Assay
  • Cell Transfection: Co-transfect cells with a p53-responsive luciferase reporter plasmid (e.g., pG13-luc) and a control Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound or a control compound.

  • Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. The fold change in reporter activity relative to the control indicates the activation of p53 transcriptional activity.

Thermal Shift Assay (Differential Scanning Fluorimetry)
  • Protein and Dye Preparation: Prepare a solution of purified recombinant p53 protein (wild-type or mutant) and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Compound Addition: Add this compound or a control compound to the protein-dye mixture.

  • Thermal Denaturation: Heat the samples in a real-time PCR instrument from a low to a high temperature with a gradual ramp rate.

  • Fluorescence Measurement: Monitor the fluorescence intensity as the temperature increases. The fluorescence will increase as the protein unfolds and the dye binds.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition. A shift in the Tm in the presence of the compound indicates stabilization of the protein.

Conclusion

This compound represents a promising therapeutic agent that functions by stabilizing both wild-type and mutant p53 proteins. This mechanism is distinct from covalent modifiers like BAY 1892005 and offers a potential avenue for reactivating the tumor suppressor function of p53 in a variety of cancer contexts. The experimental protocols outlined in this guide provide a framework for the independent verification of its activity. Further research is warranted to elucidate the precise quantitative effects of this compound on p53 stability and its downstream functional consequences in different cancer models.

References

A Comparative Guide to Small Molecule p53 Activators: A Side-by-Side Study of BAY 249716 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, making it a prime target for therapeutic intervention. Inactivation of p53, either through mutation or overexpression of its negative regulators like MDM2, is a hallmark of many cancers. A promising strategy in oncology is the pharmacological reactivation of p53 function using small molecules. This guide provides a comparative analysis of BAY 249716, a modulator of mutant p53, alongside other well-characterized small molecule p53 activators, including MDM2 inhibitors and mutant p53 reactivators.

Executive Summary

This guide offers a side-by-side comparison of the performance of this compound with other notable small molecule p53 activators such as Nutlin-3a, RG7112 (Idasanutlin), APR-246 (Eprenetapopt), and ATSP-7041. We present available quantitative data on their anti-proliferative activity, detail the experimental protocols for key assays used in their evaluation, and provide visualizations of the p53 signaling pathway and experimental workflows to aid in understanding their mechanisms of action.

Data Presentation: Comparative Anti-proliferative Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various p53 activators across a panel of cancer cell lines. It is important to note that direct comparative studies including this compound are limited in the public domain. This compound is reported to exhibit anti-proliferative activity with low-micromolar IC50 values across various cell lines with different p53 mutation statuses.[1]

Table 1: Anti-proliferative Activity (IC50) of MDM2 Inhibitors

CompoundCell Linep53 StatusIC50 (µM)
Nutlin-3a SJSA-1 (Osteosarcoma)Wild-type (MDM2 amp)~0.1
MCF7 (Breast Cancer)Wild-type~0.8
HCT116 (Colon Cancer)Wild-type~0.9
SW480 (Colon Cancer)Mutant>10
RG7112 SJSA-1 (Osteosarcoma)Wild-type (MDM2 amp)0.3[2]
RKO (Colon Cancer)Wild-type0.4[2]
HCT116 (Colon Cancer)Wild-type0.5[2]
MCF7 (Breast Cancer)Wild-type0.18 - 2.2[3]
SW480 (Colon Cancer)Mutant5.7 - 20.3[3]

Table 2: Anti-proliferative Activity (IC50) of Mutant p53 Reactivators and Other p53 Activators

CompoundCell Linep53 StatusIC50 (µM)
APR-246 JHUEM2 (Endometrial)Wild-type2.5[4]
Hec108 (Endometrial)Mutant (P151H)4.3[4]
Hec1B (Endometrial)Mutant (R248Q)4.5[4]
MOLT-16 (ALL)Mutant<1
ATSP-7041 SJSA-1 (Osteosarcoma)Wild-type (MDM2 amp)Sub-micromolar
MCF-7 (Breast Cancer)Wild-type (MDMX o/e)Sub-micromolar
This compound VariousWild-type & MutantLow-µM[1]

Signaling Pathways and Mechanisms of Action

The activation of p53 can be achieved through various mechanisms, primarily by inhibiting its negative regulator MDM2 or by restoring the wild-type conformation to mutant p53.

p53-MDM2 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through a negative feedback loop involving MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] Stress signals, such as DNA damage, lead to post-translational modifications of p53, preventing its interaction with MDM2 and leading to p53 stabilization and activation.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 Stabilizes Oncogenic_Stress Oncogenic Stress Oncogenic_Stress->p53 Stabilizes MDM2 MDM2 p53->MDM2 Activates transcription p21 p21 p53->p21 Activates transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes Activates transcription MDM2->p53 Ubiquitination & Degradation Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: The p53-MDM2 negative feedback loop and its activation by cellular stress.

Mechanisms of Small Molecule p53 Activators

Small molecule p53 activators can be broadly categorized based on their mechanism of action. The following diagram illustrates the logical relationship between different classes of these compounds.

p53_activator_mechanisms cluster_wildtype Wild-Type p53 Activators cluster_mutant Mutant p53 Reactivators MDM2_Inhibitors MDM2 Inhibitors (e.g., Nutlin-3a, RG7112) p53 Inactive p53 MDM2_Inhibitors->p53 Block MDM2 binding MDM2_MDMX_Inhibitors Dual MDM2/MDMX Inhibitors (e.g., ATSP-7041) MDM2_MDMX_Inhibitors->p53 Block MDM2/MDMX binding Mutant_p53_Stabilizers Conformation Stabilizers (e.g., APR-246, this compound) Mutant_p53_Stabilizers->p53 Restore wild-type conformation Active_p53 Active p53

Caption: Classification of small molecule p53 activators based on their mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize small molecule p53 activators.

Experimental Workflow for Screening p53 Activators

A typical workflow for identifying and characterizing novel p53 activators involves a series of in vitro assays to assess their binding, cellular activity, and mechanism of action.

experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization HTS High-Throughput Screening (e.g., Reporter Assay) Binding_Assay Target Binding Assays (e.g., nanoDSF, CETSA) HTS->Binding_Assay Hits Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Binding_Assay->Cell_Viability Mechanism_Assay Mechanism of Action Assays (e.g., Co-IP, ChIP-seq) Cell_Viability->Mechanism_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Mechanism_Assay->In_Vivo Validated Hits

Caption: A generalized workflow for the discovery and development of p53 activators.

p53 Reporter Gene Assay

Objective: To quantify the transcriptional activity of p53 in response to treatment with a small molecule activator.

Materials:

  • HCT116 cells (p53 wild-type)

  • p53-responsive luciferase reporter plasmid (e.g., pG13-luc)

  • Control plasmid with a constitutive reporter (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the p53-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction of p53 transcriptional activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) of p53 and MDM2

Objective: To determine if a small molecule activator disrupts the interaction between p53 and MDM2.

Materials:

  • Cancer cell line expressing wild-type p53 (e.g., MCF7)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against p53 or MDM2 for immunoprecipitation

  • Protein A/G magnetic beads

  • Antibodies against p53 and MDM2 for Western blotting

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Treatment and Lysis: Treat MCF7 cells with the test compound or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against p53 (or MDM2) overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both p53 and MDM2 to detect the co-immunoprecipitated protein. A decrease in the amount of co-precipitated MDM2 with a p53 antibody (and vice versa) in the presence of the compound indicates disruption of the interaction.

Chromatin Immunoprecipitation (ChIP)

Objective: To assess the binding of p53 to the promoter regions of its target genes following treatment with a p53 activator.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibody against p53 for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer and reverse cross-linking solution

  • qPCR primers for p53 target gene promoters (e.g., p21, PUMA)

Protocol:

  • Cross-linking: Treat HCT116 cells with the test compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-p53 antibody overnight at 4°C.

  • Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Washing: Wash the beads to remove non-specific DNA.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of specific p53 target gene promoter DNA (e.g., p21) in the immunoprecipitated sample by qPCR. An increase in the amount of promoter DNA in the compound-treated sample compared to the control indicates enhanced p53 binding.

Conclusion

The reactivation of p53 is a validated and promising strategy in cancer therapy. Small molecules like this compound, which targets mutant p53, and MDM2 inhibitors such as Nutlin-3a and RG7112, offer different approaches to harnessing the tumor-suppressive power of p53. The data and protocols presented in this guide are intended to provide researchers with a valuable resource for the comparative evaluation of these and other novel p53 activators. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and optimal clinical application of these promising therapeutic agents.

References

Navigating the Synergistic Landscape: A Comparative Guide to p53 Modulator and Chemotherapy Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies increasingly focuses on combination strategies that exploit synergistic interactions between targeted agents and conventional chemotherapy. This guide provides a comparative overview of the potential synergistic effects of p5-activating small molecules, a class of drugs that includes compounds like BAY 249716, with standard chemotherapeutic agents. Due to the limited publicly available data on this compound in combination with chemotherapy, this document leverages data from analogous p53-reactivating molecules, such as APR-246 and various MDM2 inhibitors, to provide a representative and educational framework for assessing such synergies.

Unlocking Synergistic Potential: The Role of p53 Reactivation

The tumor suppressor protein p53 plays a critical role in preventing cancer development by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1] In many cancers, the p53 pathway is inactivated, often through mutation of the TP53 gene, allowing cancer cells to evade these protective mechanisms and resist the cytotoxic effects of chemotherapy.[1] Small molecules that can reactivate mutant p53 or enhance the function of wild-type p53 are therefore of significant interest. By restoring p53 function, these agents can potentially sensitize cancer cells to the DNA-damaging or cell-cycle-disrupting effects of chemotherapy, leading to synergistic anti-tumor activity.[2][3]

Comparative Analysis of p53 Modulator and Chemotherapy Combinations

The following tables summarize preclinical data on the synergistic effects of various p53-reactivating small molecules when combined with common chemotherapeutic agents. The Combination Index (CI), calculated using the Chou-Talalay method, is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]

Table 1: Synergistic Effects of p53-Reactivating Small Molecules with Doxorubicin

p53-Reactivating AgentCancer TypeCell Line(s)Key FindingsCombination Index (CI)Reference
APR-246Ovarian CancerPrimary patient cellsSynergistic induction of apoptosis.< 1[7]
HSP70 Inhibitor (in GOF mutant p53)Breast CancerMDA-MB-231, T47DOvercame doxorubicin resistance and induced apoptosis.< 1[8]
Actinomycin DTriple-Negative Breast CancerMDA-MB-231, BT-549Synergistic induction of p53-dependent apoptosis.< 1[9]
Antioxidant NAC (in TP53-altered cells)OsteosarcomaMG63Synergistic increase in apoptosis.Not specified[10]

Table 2: Synergistic Effects of p53-Reactivating Small Molecules with Cisplatin

p53-Reactivating AgentCancer TypeCell Line(s)Key FindingsCombination Index (CI)Reference
p53-Reactivating Small Molecules (PRIMA-1, CP-31398, RITA, nutlin-3)Head and Neck Squamous Cell CarcinomaUMSCC-22A, JHU-O28, JHU-O29Enhanced cytotoxic effects.< 1[2]
APR-246Ovarian CancerPrimary patient cellsSynergistic induction of apoptosis.< 1[7]

Table 3: Synergistic Effects of p53-Reactivating Small Molecules with Other Chemotherapies

| p53-Reactivating Agent | Chemotherapy | Cancer Type | Cell Line(s) | Key Findings | Combination Index (CI) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | APR-246 | 5-Fluorouracil (5-FU) | Oesophageal Squamous Cell Carcinoma | TE1, TE4, TE8 | Synergistic antitumour effects, most prominent with 5-FU. | 0.58, 0.71, 0.72 |[11] | | p53-Reactivating Small Molecules (PRIMA-1, CP-31398, RITA, nutlin-3) | Paclitaxel | Head and Neck Squamous Cell Carcinoma | UMSCC-22A, JHU-O28, JHU-O29 | Enhanced cytotoxic effects. | < 1 |[2] | | MDM2 Antagonists (Nutlins) | Paclitaxel | Colon Cancer (wild-type p53) | HCT116, RKO | Antagonistic effect; protected cells from paclitaxel cytotoxicity. | > 1 |[12] |

Experimental Protocols for Assessing Synergy

The following provides a generalized experimental workflow for assessing the synergistic effects of a p53 modulator like this compound with a chemotherapeutic agent in vitro.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the p53 modulator, the chemotherapeutic agent, and combinations of both. It is recommended to use a constant ratio combination design for synergy analysis.[13]

  • Incubation: Incubate the cells for a period relevant to the cell doubling time and drug mechanism of action (e.g., 48-72 hours).

  • Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

Synergy Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach for quantifying drug synergy.[5][6]

  • Dose-Response Curves: Generate dose-response curves for each drug alone and for the combination.

  • Median-Effect Analysis: Use software like CompuSyn to perform median-effect analysis, which linearizes the dose-effect curves.[14]

  • Combination Index (CI) Calculation: The software calculates the CI value for different effect levels (e.g., 50%, 75%, 90% inhibition).[4][13]

    • CI < 1: Synergy

    • CI = 1: Additive effect

    • CI > 1: Antagonism

  • Isobologram Analysis: Generate isobolograms, which provide a graphical representation of the synergistic, additive, or antagonistic effects.[15][16]

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of p53 Reactivation and Chemotherapy Synergy

Caption: p53 modulators can restore p53 function, enhancing chemotherapy-induced apoptosis.

Experimental Workflow for Synergy Assessment

synergy_workflow Cell_Culture 1. Cancer Cell Culture Drug_Treatment 2. Treatment with this compound, Chemotherapy, and Combination Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Drug_Treatment->Viability_Assay Data_Analysis 4. Dose-Response Curve Generation Viability_Assay->Data_Analysis Synergy_Calculation 5. Synergy Analysis (Chou-Talalay Method) Data_Analysis->Synergy_Calculation Results 6. Combination Index (CI) & Isobologram Generation Synergy_Calculation->Results

Caption: A stepwise workflow for in vitro assessment of drug synergy.

Logical Relationship for Interpreting Combination Index (CI)

Caption: Interpreting the Combination Index for drug interaction analysis.

Conclusion

The preclinical data for p53-reactivating small molecules in combination with various chemotherapies strongly suggest the potential for synergistic anti-cancer effects. By restoring the critical tumor-suppressing functions of p53, these agents can significantly enhance the efficacy of conventional cytotoxic drugs. While specific data for this compound remains limited in the public domain, the evidence from analogous compounds provides a compelling rationale for its investigation in combination therapy. Rigorous preclinical assessment using standardized methodologies, such as the Chou-Talalay method, is crucial to quantify the synergistic potential and guide the clinical development of novel combination regimens. The experimental frameworks and comparative data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer treatment through synergistic drug combinations.

References

Validating In Vitro Efficacy of the p53 Modulator BAY 249716 in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the available in vitro data for BAY 249716, a small molecule modulator of the tumor suppressor protein p53, and outlines potential strategies for its validation in in vivo models. While direct in vivo studies on this compound are not yet publicly available, this document leverages data from other p53-reactivating compounds to provide a framework for preclinical validation and to offer a comparison with alternative approaches.

In Vitro Profile of this compound: A p53 Stabilizer

This compound has been identified as a small molecule that directly interacts with and modulates the function of both wild-type and mutant p53 proteins.[1][2] In vitro studies have demonstrated its ability to stabilize various p53 protein variants, a key mechanism for restoring its tumor-suppressive functions.

Key In Vitro Findings:
  • Stabilization of p53 Variants: this compound has been shown to significantly stabilize wild-type p53 (p53WT) and the common cancer-associated mutants p53R175H and p53Y220C.[1][2] This stabilization is indicative of a direct interaction with the p53 protein.

  • Modulation of Mutant p53 Condensation: The compound has been observed to dissolve condensates of structural p53 mutants, suggesting a role in preventing the aggregation of non-functional p53.[1]

  • Anti-proliferative Activity: this compound exhibits anti-proliferative effects in various cell lines, with IC50 values in the low micromolar range.[2]

  • Mechanism of Action: Unlike some other p53 modulators, this compound does not possess a reactive group for covalent binding to p53, indicating a non-covalent mode of interaction.[1]

Bridging the Gap: In Vivo Validation Strategies

The successful translation of these promising in vitro findings requires rigorous validation in preclinical in vivo models. The primary goals of such studies would be to assess the compound's efficacy, pharmacokinetics, pharmacodynamics, and safety profile in a whole-organism context.

Hypothetical In Vivo Experimental Workflow:

A typical preclinical study to validate the in vivo efficacy of a p53-modulating agent like this compound would involve several key stages, from model selection to endpoint analysis.

G cluster_0 Phase 1: Model Selection & Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis Model Select appropriate cancer model (e.g., xenograft with mutant p53) Establish Establish tumors in immunocompromised mice Model->Establish Treatment Administer this compound (various doses and schedules) Establish->Treatment Monitor Monitor tumor growth and animal health Treatment->Monitor Efficacy Assess anti-tumor efficacy (tumor volume, weight) Monitor->Efficacy PKPD Pharmacokinetic & Pharmacodynamic analysis (drug levels, biomarker modulation) Efficacy->PKPD Toxicity Evaluate toxicity (histopathology of major organs) PKPD->Toxicity

Caption: Hypothetical workflow for in vivo validation of this compound.

Comparative Analysis with Other p53 Reactivating Compounds

While specific in vivo data for this compound is pending, a comparison with other p53-reactivating molecules that have undergone preclinical or clinical testing can provide valuable context.

CompoundMechanism of ActionIn Vivo Model(s)Key In Vivo FindingsReference
This compound Stabilizes mutant p53; modulates condensation Data not publicly available Data not publicly available N/A
PRIMA-1/APR-246 Covalently modifies mutant p53, restoring its wild-type conformation and function.Xenograft models (various cancers)Inhibited tumor growth, induced apoptosis, and showed synergy with conventional chemotherapies.[3][4]
COTI-2 Third-generation thiosemicarbazone; restores DNA-binding ability of mutant p53.Xenograft models (including triple-negative breast cancer)Demonstrated anti-tumor activity and was well-tolerated in animal models.[3]
RITA Binds to p53 and prevents its interaction with MDM2, inducing apoptosis.Xenograft modelsSuppressed tumor growth in a wild-type p53-dependent manner.[4]
ZMC1 A zinc metallochaperone that restores wild-type conformation to zinc-deficient p53 mutants.Xenograft modelsInhibited tumor growth by reactivating mutant p53.[5]

Signaling Pathway of p53 Reactivation

The reactivation of mutant p53 by small molecules like this compound aims to restore the canonical p53 signaling pathway, leading to the transcription of target genes involved in cell cycle arrest and apoptosis.

G cluster_0 Upstream Signals cluster_1 p53 Regulation cluster_2 Downstream Effects Stress Cellular Stress (e.g., DNA damage) p53 Mutant p53 (unstable, inactive) Stress->p53 BAY249716 This compound p53->BAY249716 p53_active Stabilized, Active p53 BAY249716->p53_active Stabilization Transcription Transcriptional Activation (p21, PUMA, etc.) p53_active->Transcription Arrest Cell Cycle Arrest Transcription->Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Reactivation of mutant p53 signaling by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized protocols for key in vitro assays used to characterize p53-modulating compounds.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to assess the direct binding of a compound to a protein by measuring changes in the protein's thermal stability.

  • Protein Preparation: Purified recombinant p53 protein (wild-type or mutant) is diluted in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

  • Compound Incubation: The p53 protein solution is incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Dye Addition: A fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) is added to the protein-compound mixture.

  • Thermal Denaturation: The temperature of the mixture is gradually increased in a real-time PCR instrument, and fluorescence is monitored.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated. An increase in Tm in the presence of the compound indicates stabilization and direct binding.

p53 Reporter Assay

This cell-based assay measures the transcriptional activity of p53.

  • Cell Seeding: Cells engineered to express a reporter gene (e.g., luciferase) under the control of a p53-responsive promoter (e.g., U2OS p53-RE-luc) are seeded in a multi-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or a positive control (e.g., Nutlin-3a) for a specified period (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release the reporter protein.

  • Luminescence Measurement: The appropriate substrate for the reporter enzyme is added, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The fold-change in reporter activity relative to the vehicle control is calculated to determine the effect of the compound on p53 transcriptional activity.

Immunofluorescence for p53 Localization

This imaging-based assay is used to visualize the subcellular localization of p53.

  • Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

  • Fixation and Permeabilization: Cells are fixed with a crosslinking agent (e.g., 4% paraformaldehyde) and then permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibody access to intracellular proteins.

  • Immunostaining: The cells are incubated with a primary antibody specific for p53, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on microscope slides, and images are acquired using a fluorescence microscope.

  • Analysis: The images are analyzed to determine the nuclear and cytoplasmic distribution of the p53 protein.

Logical Relationship: From In Vitro Discovery to In Vivo Validation

The journey of a drug candidate from the laboratory to the clinic follows a logical progression, where in vitro findings guide the design and interpretation of in vivo studies.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation in_vitro_activity Demonstrated Activity (p53 stabilization, anti-proliferative) mechanism Elucidated Mechanism (Direct binding to p53) in_vitro_activity->mechanism efficacy Anti-tumor Efficacy (Tumor growth inhibition) in_vitro_activity->efficacy Hypothesis pk_pd Favorable PK/PD Profile (Drug exposure, target engagement) mechanism->pk_pd Biomarker Strategy efficacy->pk_pd safety Acceptable Safety Profile (No significant toxicity) pk_pd->safety

Caption: Logical flow from in vitro findings to in vivo validation.

References

Reproducibility of BAY 249716 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BAY 249716, a small molecule modulator of mutant p53, with alternative compounds. This document summarizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate independent validation and further investigation.

Currently, the majority of published data on this compound originates from a single key study by Lemos et al. (2020), which introduces the compound and its effects on p53 protein variants.[1][2] As such, this guide serves as a baseline for future reproducibility studies across different laboratories, a critical step in the validation of any new therapeutic agent.

Performance Comparison of p53 Modulators

This compound has been primarily evaluated for its ability to stabilize p53 protein variants and its anti-proliferative effects. The following tables present a summary of the available quantitative data, comparing this compound with the structurally related compound BAY 1892005.

Table 1: Thermal Stabilization of p53 Protein Variants

Compoundp53 VariantMelting Temperature (Tm) Shift (°C)Reference
This compoundp53WT+2.5[1]
p53R175H+2.2[1]
p53Y220C+2.8[1]
BAY 1892005p53WT+2.1[1]
p53Y220C+3.0[1]

Data from Lemos et al., iScience, 2020. The melting temperature of the p53 core domain was determined by differential scanning fluorimetry. A positive shift indicates stabilization of the protein.

Table 2: Anti-proliferative Activity (IC50) in Cancer Cell Lines

Cell Linep53 StatusThis compound IC50 (µM)BAY 1892005 IC50 (µM)Reference
Huh7p53Y220C11.211.2[1]
H358p53-null11.111.1[1]
Cal-33p53R175H10.810.8[1]
Detroit 562p53R175H10.610.6[1]
MDA-MB-468p53R273H>25>25[1]
Saos2p53-null>25>25[1]
PC3p53-null>25>25[1]

Data from Lemos et al., iScience, 2020. IC50 values were determined after 6 days of treatment using a cell viability assay.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams illustrate the p53 signaling pathway and a typical experimental workflow.

p53_pathway p53 Signaling Pathway Modulation cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_downstream Downstream Effects cluster_intervention Therapeutic Intervention DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 MDM2 MDM2 MDM2->p53 inhibits (degradation) p53->MDM2 induces Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence This compound This compound Mutant p53 Mutant p53 This compound->Mutant p53 stabilizes Mutant p53->p53 potential restoration of function

Caption: Modulation of the p53 signaling pathway by this compound.

experimental_workflow Experimental Workflow for p53 Modulator Characterization cluster_biochem Biochemical Characterization cluster_cell Cellular Function Compound Synthesis\n(this compound) Compound Synthesis (this compound) Biochemical Assays Biochemical Assays Compound Synthesis\n(this compound)->Biochemical Assays Cell-based Assays Cell-based Assays Compound Synthesis\n(this compound)->Cell-based Assays p53 Stabilization (DSF) p53 Stabilization (DSF) Biochemical Assays->p53 Stabilization (DSF) Direct Binding (SPR) Direct Binding (SPR) Biochemical Assays->Direct Binding (SPR) p53 Condensate Modulation p53 Condensate Modulation Cell-based Assays->p53 Condensate Modulation Anti-proliferative Activity (IC50) Anti-proliferative Activity (IC50) Cell-based Assays->Anti-proliferative Activity (IC50) p53 Reporter Assay p53 Reporter Assay Cell-based Assays->p53 Reporter Assay Data Analysis Data Analysis p53 Stabilization (DSF)->Data Analysis Direct Binding (SPR)->Data Analysis p53 Condensate Modulation->Data Analysis Anti-proliferative Activity (IC50)->Data Analysis p53 Reporter Assay->Data Analysis

Caption: A typical workflow for characterizing small molecule modulators of p53.

Experimental Protocols

To aid in the replication of the key findings, detailed methodologies for the primary assays are provided below. These protocols are based on the descriptions in Lemos et al., 2020.[1]

p53 Protein Stabilization Assay (Differential Scanning Fluorimetry - DSF)
  • Objective: To determine the effect of this compound on the thermal stability of p53 protein variants.

  • Materials:

    • Purified p53 core domain (wild-type and mutants)

    • SYPRO Orange dye

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)

    • This compound stock solution (in DMSO)

    • Real-time PCR instrument capable of thermal melts

  • Procedure:

    • Prepare a reaction mixture containing the p53 protein (final concentration ~2 µM) and SYPRO Orange dye in the assay buffer.

    • Add this compound or DMSO (vehicle control) to the reaction mixture to the desired final concentration.

    • Incubate the mixture at room temperature for 30 minutes.

    • Transfer the mixture to a 96-well PCR plate.

    • Perform a thermal melt from 25 °C to 95 °C with a ramp rate of 1 °C/minute in the real-time PCR instrument, monitoring fluorescence.

    • The melting temperature (Tm) is determined as the midpoint of the unfolding transition, calculated from the derivative of the fluorescence curve. The shift in Tm (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the compound-treated sample.

Anti-proliferative Activity Assay (CellTiter-Glo®)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

  • Materials:

    • Cancer cell lines of interest

    • Appropriate cell culture medium and supplements

    • This compound stock solution (in DMSO)

    • 96-well cell culture plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).

    • Incubate the cells for 6 days at 37 °C in a humidified incubator with 5% CO2.

    • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Mutant p53 Condensation Modulation Assay (Live-Cell Imaging)
  • Objective: To visualize the effect of this compound on the condensation of mutant p53 in living cells.

  • Materials:

    • Cell line stably expressing a fluorescently tagged mutant p53 (e.g., tagRFP-p53R175H)

    • Live-cell imaging microscope with environmental control (37 °C, 5% CO2)

    • This compound stock solution (in DMSO)

  • Procedure:

    • Seed the cells in a glass-bottom dish suitable for live-cell imaging and allow them to adhere.

    • Mount the dish on the microscope stage and locate cells expressing the fluorescently tagged mutant p53.

    • Acquire baseline images of the p53 condensates.

    • Add this compound to the imaging medium at the desired final concentration.

    • Acquire time-lapse images at regular intervals (e.g., every 5 minutes) to monitor the dissolution or formation of p53 condensates.

    • Analyze the images to quantify changes in the number, size, and intensity of the condensates over time.

Alternatives to this compound

The field of p53-targeted cancer therapy is active, with several small molecules in development that aim to reactivate mutant p53.[3][4][5][6][7] These compounds can be broadly categorized based on their proposed mechanisms of action:

  • Covalent Modifiers: Some compounds, like APR-246 (PRIMA-1MET), are converted to a reactive species that covalently modifies cysteine residues in mutant p53, leading to its refolding and reactivation.[5]

  • Zinc Chelators: Certain compounds are thought to act as zinc metallochaperones, restoring the proper folding and DNA-binding activity of zinc-finger mutant p53 proteins.[4]

  • Stabilizers of Specific Mutants: Molecules like PC14586 are designed to bind to specific pockets created by certain p53 mutations (e.g., Y220C), thereby stabilizing the wild-type conformation.[8][9][10]

The aminothiazole scaffold of this compound and BAY 1892005 represents another class of p53-interacting small molecules that modulate the condensation behavior of mutant p53.[1] Further research is needed to fully elucidate their mechanism of action and to compare their efficacy and safety profiles with other p53 reactivators.

Conclusion

This compound is a promising small molecule that demonstrates the ability to stabilize various p53 protein mutants and exhibits anti-proliferative activity in several cancer cell lines. The data presented in this guide, primarily from a single foundational study, provides a solid starting point for further investigation. Independent replication of these findings by multiple laboratories is a crucial next step to validate the therapeutic potential of this compound. The detailed protocols and comparative data herein are intended to facilitate these essential reproducibility efforts and to encourage broader exploration of this and other novel p53-targeting strategies.

References

Safety Operating Guide

Prudent Disposal of BAY 249716: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for BAY 249716 are not publicly available, established protocols for the management of laboratory chemical waste provide a necessary framework. This guide outlines the essential steps and precautions for the safe handling and disposal of this and other similar research compounds.

All chemical waste, including this compound, should be managed in accordance with federal, state, and local regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance.[2]

Waste Identification and Segregation: The First Line of Defense

The initial step in proper waste management is accurate identification and segregation.[3] Never mix incompatible wastes to avoid violent reactions or the generation of flammable or toxic gases.[2][4]

Key Principles for Segregation:

  • Store acids and bases separately.[4]

  • Keep oxidizing agents away from reducing agents and organic compounds.[4]

  • Isolate water-reactive materials from aqueous solutions and acids.[4]

  • Separate halogenated from non-halogenated solvent waste.[5]

Container Management: Ensuring Safe Accumulation

Proper containment of chemical waste is crucial to prevent leaks and exposures.

Requirement Specification Rationale
Container Type Sturdy, leak-proof, and chemically resistant. Plastic is often preferred.[2][6]Prevents spills and reactions with the container material.
Labeling Clearly label with "Hazardous Waste," the full chemical name(s), associated hazards, and the accumulation start date.[4]Ensures proper identification and handling by all personnel.
Container Condition Keep containers closed at all times except when adding waste.[2][7]Prevents the release of vapors and potential spills.
Fill Level Do not overfill containers. Leave adequate headspace.Avoids spills from expansion or movement.
Secondary Containment Use secondary containment for all liquid hazardous wastes.[2][7]Provides an extra layer of protection against leaks and spills.

Disposal Procedures: A Step-by-Step Approach

Never dispose of hazardous chemicals by evaporation, in the regular trash, or down the drain unless explicitly permitted for specific, neutralized, and dilute solutions by your institution's EHS.[2][8]

  • Collection : Collect waste this compound in a designated and properly labeled hazardous waste container.

  • Storage : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area must be at or near the point of generation.[6]

  • Request Pickup : Once the container is full or has been in use for the maximum allowable time (often up to one year, but check local regulations), request a waste pickup from your institution's EHS or a licensed hazardous waste disposal service.[2][3]

  • Empty Containers : Empty containers that held this compound must also be disposed of properly. Triple rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.[1][7] After rinsing, deface the original label and dispose of the container as regular trash or as directed by your EHS.[7]

Experimental Protocols Cited

The provided information does not contain specific experimental protocols for the disposal of this compound. The procedures outlined are based on general best practices for laboratory chemical waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

G General Laboratory Chemical Waste Disposal Workflow cluster_0 In the Laboratory A Generate Chemical Waste (e.g., this compound) B Identify & Segregate Waste (Incompatible materials separate) A->B Step 1 C Collect in Labeled, Closed Container B->C Step 2 D Store in Secondary Containment in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup (from EHS or licensed vendor) D->E Step 4 F Proper Transport & Off-site Disposal E->F Step 5

General Chemical Waste Disposal Workflow

References

Essential Safety and Operational Guidance for Handling BAY 249716

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, strict adherence to safety protocols is paramount when handling the antitubercular agent BAY 249716. This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures for safe handling, and disposal plans based on available safety data.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required personal protective equipment is critical to mitigate risks of exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications
Eyes Safety GogglesMust be equipped with side-shields to provide comprehensive protection against splashes.
Hands Protective GlovesChemically resistant gloves are mandatory. The specific glove material should be chosen based on a thorough risk assessment and compatibility with the solvents being used.
Body Impervious ClothingA lab coat or other forms of impervious clothing should be worn to protect the skin from potential contact with the substance.
Respiratory Suitable RespiratorTo be used as necessary, particularly when handling the compound as a powder or when aerosolization is possible. Ensure proper fit and select the appropriate cartridge type for the specific laboratory conditions.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized operational procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.

Handling Procedures
  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation risks. An eye-wash station should be readily accessible in the immediate work area.

  • Personal Hygiene: Avoid all personal contact with the compound. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.

  • Containment: Keep the container tightly sealed when not in use. Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • Spill Management: In the event of a spill, use appropriate absorbent material to contain it. Clean the affected area thoroughly.

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including disposable gloves, absorbent pads, and empty containers, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains, water courses, or the soil.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh/Measure this compound prep_setup->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disposal_store Store Waste in Designated Area cleanup_doff->disposal_store disposal_dispose Dispose According to Regulations disposal_store->disposal_dispose

Caption: Workflow for the safe handling of this compound from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.